molecular formula C7H16O2<br>CH3CH(OH)CH2O(CH2)3CH3<br>C7H16O2 B1222761 1-Butoxy-2-propanol CAS No. 5131-66-8

1-Butoxy-2-propanol

Cat. No.: B1222761
CAS No.: 5131-66-8
M. Wt: 132.2 g/mol
InChI Key: RWNUSVWFHDHRCJ-UHFFFAOYSA-N
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Description

1-Butoxy-2-propanol is a natural product found in Cedronella canariensis with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butoxypropan-2-ol
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InChI

InChI=1S/C7H16O2/c1-3-4-5-9-6-7(2)8/h7-8H,3-6H2,1-2H3
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InChI Key

RWNUSVWFHDHRCJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCOCC(C)O
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DSSTOX Substance ID

DTXSID8027589
Record name 1-Butoxy-2-propanol
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Molecular Weight

132.20 g/mol
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Physical Description

Liquid; NKRA, Colorless liquid; [ICSC] Odor of ether; [Dow Chemical MSDS], CLEAR COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Record name 2-Propanol, 1-butoxy-
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Record name Propylene glycol n-butyl ether
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Boiling Point

171 °C
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Flash Point

63 °C c.c.
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Solubility

Solubility in water, g/100ml: 6 (moderate)
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Density

Relative density (water = 1): 0.879 (25 °C)
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Vapor Density

Relative vapor density (air = 1): 4.55
Record name PROPYLENE GLYCOL n-BUTYL ETHER
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Vapor Pressure

1.4 [mmHg], Vapor pressure, kPa at 25 °C: 0.187
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CAS No.

5131-66-8
Record name 1-Butoxy-2-propanol
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Foundational & Exploratory

physical and chemical properties of 1-Butoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether). The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound as a solvent, intermediate, or formulation component.

Physical Properties of this compound

The physical characteristics of this compound are critical for its application in various experimental and manufacturing processes. A summary of these properties is provided in the table below.

PropertyValueUnits
Molecular Formula C₇H₁₆O₂-
Molecular Weight 132.20 g/mol
Appearance Colorless liquid-
Odor Mild, characteristic ether-like-
Boiling Point 170 - 171.5°C
Melting Point < -85°C
Flash Point 62 - 63°C
Density 0.88g/cm³ at 20°C
Solubility in Water 55 - 60g/L at 20°C
Vapor Pressure 0.187kPa at 25°C
Autoignition Temperature 260°C
Refractive Index 1.416n20/D

Chemical Properties of this compound

Understanding the chemical behavior of this compound is essential for ensuring safe handling and for predicting its compatibility with other substances.

PropertyDescription
Reactivity Reacts with strong oxidants. Can presumably form explosive peroxides, especially upon prolonged storage and exposure to air. It is advised to check for peroxides prior to distillation and eliminate them if found.[1]
Chemical Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong oxidizing agents.[2]
Hazardous Decomposition Products Gives off irritating or toxic fumes (or gases) in a fire.[3]

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physical and chemical properties of this compound.

Boiling Point Determination (Adapted from OECD Test Guideline 103)

The boiling point can be determined using the Siwoloboff method, which is suitable for small sample volumes.

Apparatus:

  • Heating bath (e.g., silicone oil bath) with a stirrer and a controllable heater.

  • Thermometer with an accuracy of ±0.5°C.

  • Sample tube (approximately 5 mm in diameter).

  • Capillary tube (approximately 100 mm long, 1 mm inner diameter), sealed at one end.

Procedure:

  • The sample is placed in the sample tube to a height of about 2-3 cm.

  • The capillary tube, with the sealed end uppermost, is placed inside the sample tube.

  • The sample tube assembly is attached to the thermometer and immersed in the heating bath.

  • The bath is heated gradually while being stirred.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

  • The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Density Measurement (Adapted from ASTM D4052)

The density of this compound can be accurately measured using a digital density meter based on the oscillating U-tube principle.

Apparatus:

  • Digital density meter with a thermostatically controlled measuring cell.

  • Syringe or automated sampler for sample injection.

  • Calibrating fluids with known densities (e.g., dry air and distilled water).

Procedure:

  • The instrument is calibrated according to the manufacturer's instructions using dry air and distilled water at a known temperature (e.g., 20°C).

  • The sample of this compound is equilibrated to the measurement temperature.

  • A small volume of the sample (typically 1-2 mL) is injected into the oscillating U-tube of the density meter, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the U-tube containing the sample.

  • The density is automatically calculated by the instrument based on the oscillation period and the calibration data.

  • The measurement is repeated until a stable reading is obtained.

Water Solubility Determination (Adapted from OECD Test Guideline 105 - Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

  • Glass flasks with stoppers.

  • Constant temperature shaker or magnetic stirrer.

  • Centrifuge or filtration apparatus.

  • Analytical instrument for determining the concentration of the substance in water (e.g., gas chromatography).

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a glass flask.

  • The flask is tightly stoppered and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (preliminary tests can determine the required time).

  • After equilibration, the mixture is allowed to stand to allow for phase separation.

  • The aqueous phase is then separated from the excess undissolved substance by centrifugation or filtration.

  • The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method.

  • The experiment is repeated to ensure the results are reproducible.

Vapor Pressure Determination (Adapted from OECD Test Guideline 104 - Static Method)

The static method directly measures the vapor pressure of a liquid in equilibrium with its vapor at a given temperature.

Apparatus:

  • Sample vessel connected to a pressure measuring device (manometer or pressure transducer).

  • Vacuum pump.

  • Thermostatically controlled bath.

Procedure:

  • A small amount of the degassed sample is introduced into the sample vessel.

  • The vessel is connected to the pressure measuring device and the vacuum pump.

  • The sample is frozen and the apparatus is evacuated to remove air. The sample is then allowed to thaw to release any trapped gases. This freeze-thaw cycle is repeated until all non-condensable gases are removed.

  • The sample vessel is then brought to the desired temperature in the thermostatically controlled bath.

  • The system is allowed to reach equilibrium, at which point the pressure reading is recorded. This is the vapor pressure of the substance at that temperature.

  • Measurements are taken at various temperatures to establish the vapor pressure curve.

Flash Point Determination (Adapted from ASTM D93 - Pensky-Martens Closed Cup Tester)

This method determines the lowest temperature at which the application of an ignition source causes the vapors of the sample to ignite.

Apparatus:

  • Pensky-Martens closed-cup tester, consisting of a test cup, a lid with a shutter mechanism, a stirrer, and a heat source.

  • Thermometer.

  • Ignition source (gas flame or electric ignitor).

Procedure:

  • The sample is placed into the test cup to the specified level.

  • The lid is secured, and the thermometer is inserted.

  • The sample is heated at a slow, constant rate while being stirred.

  • At specified temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter.

  • The test is continued until a flash is observed inside the cup.

  • The temperature at which the flash occurs is recorded as the flash point.

Logical Relationships of this compound Properties

The following diagram illustrates the key properties of this compound and their interconnections.

G cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_safety Safety & Handling Molecular_Structure Molecular Structure (C₇H₁₆O₂) Boiling_Point Boiling Point (170-171.5 °C) Molecular_Structure->Boiling_Point influences Density Density (0.88 g/cm³) Molecular_Structure->Density influences Solubility Solubility in Water (55-60 g/L) Molecular_Structure->Solubility influences Vapor_Pressure Vapor Pressure (0.187 kPa @ 25°C) Molecular_Structure->Vapor_Pressure influences Appearance Appearance (Colorless Liquid) Odor Odor (Mild Ether-like) Boiling_Point->Vapor_Pressure related to Melting_Point Melting Point (< -85 °C) Reactivity Reactivity (Reacts with strong oxidants) Solubility->Reactivity can affect Handling Handling Precautions (Avoid strong oxidants, check for peroxides) Reactivity->Handling dictates Stability Stability (Stable under normal conditions) Stability->Handling guides Decomposition Hazardous Decomposition (Toxic fumes in fire) Decomposition->Handling warns about Flash_Point Flash Point (62-63 °C) Flash_Point->Handling informs Autoignition Autoignition Temperature (260 °C) Autoignition->Handling informs

Caption: Key properties of this compound and their relationships.

References

An In-depth Technical Guide to 1-Butoxy-2-propanol (CAS 5131-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-2-propanol, also known as propylene (B89431) glycol n-butyl ether (PnB), is a colorless liquid with a mild, ether-like odor.[1][2] As a member of the propylene glycol ether family, it possesses an amphipathic nature, containing both hydrophilic and hydrophobic characteristics, which allows it to be an effective solvent for a wide range of substances.[2] This versatile solvent is utilized in a variety of industrial and commercial applications, including paints, coatings, cleaners, and inks.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, applications, toxicological profile, and analytical methodologies for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various applications and for developing safe handling procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5131-66-8[1]
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [3]
Appearance Colorless liquid[1][2]
Odor Mild, ether-like[1][2]
Boiling Point 171.5 °C[2]
Melting Point < -85 °C[4]
Density 0.88 g/cm³ at 20 °C[4]
Solubility in Water 6 g/100 mL (moderate)[1]
Vapor Pressure 1.05 mm Hg at 25 °C[4]
Flash Point 62.5 °C[4]
Autoignition Temperature 260 °C[4]
Log P (Octanol/Water Partition Coefficient) 1.2 at 20 °C[4]

Applications

This compound's unique solvent properties make it a valuable component in a wide array of products.

  • Paints and Coatings: It serves as an effective coalescing agent in latex and emulsion-based paints, aiding in the formation of a continuous and defect-free film.[2] Its moderate evaporation rate allows for controlled drying times, which improves the application characteristics and final quality of the coating.[2]

  • Cleaning Products: Due to its ability to dissolve oils, greases, and other organic residues, it is a key ingredient in both household and industrial cleaners.[2][5] It is found in formulations for all-purpose cleaners, degreasers, and floor polishes.[5]

  • Inks and Adhesives: In the printing industry, it is used as a solvent to control the drying time of inks and enhance print quality.[1]

  • Cosmetics: It is used in some cosmetic formulations, such as grease paint removers, due to its ability to dissolve makeup without causing significant skin irritation.[3]

  • Chemical Intermediate: this compound can also be used as a chemical intermediate in the synthesis of other organic compounds.[2]

Toxicological Profile

The toxicological data for this compound is summarized in the following sections. It is important to handle this chemical with appropriate safety precautions.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes.

Table 2: Acute Toxicity of this compound

RouteSpeciesValueReference(s)
OralRatLD50: 5009 mg/kg[6]
DermalRatLD50: > 2000 mg/kg bw[4]
DermalRabbitLD50: 3100 mg/kg[7]
InhalationRatLC0: > 651 ppm[4]
Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[4][7][8]

  • Skin Irritation: Causes skin irritation.[7][8]

  • Eye Irritation: Causes serious eye irritation.[7][8][9]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity
  • Carcinogenicity: There is no conclusive evidence to classify this compound as a human carcinogen. The International Agency for Research on Cancer (IARC) has not classified this compound.[6] However, for the related substance 1-tert-butoxypropan-2-ol, IARC has classified it as "not classifiable as to its carcinogenicity to humans (Group 3)," although a re-evaluation in 2017 suggested it is "possibly carcinogenic to humans (Group 2B)".[10][11]

  • Mutagenicity: No data is available to suggest that this compound is mutagenic.[4][6]

  • Reproductive Toxicity: No data is available to indicate that this compound causes reproductive toxicity.[4][6] A developmental toxicity study in rabbits exposed topically to butoxypropanol showed no teratogenic effects at doses up to 100 mg/kg/day.[12]

Metabolism and Pharmacokinetics

Propylene glycol ethers, including this compound, are metabolized in the body. The primary route of metabolism for the β-isomer of propylene glycol ethers involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase to form an alkoxy propionic acid.[13] Minor metabolic pathways may include metabolism by cytochrome P450 enzymes to propylene glycol, which is then exhaled as carbon dioxide, and the formation of glucuronide and sulfate (B86663) conjugates.[13]

For the related compound 1-tert-butoxypropan-2-ol, pharmacokinetic studies in rats have shown a rapid decline in blood concentrations after exposure, with a half-life of approximately 10-16 minutes.[10] The primary route of excretion is via the urine.[14]

Environmental Fate and Ecotoxicology

The environmental fate and ecotoxicological effects of this compound have been investigated to assess its impact on the environment.

Table 3: Ecotoxicity of this compound

TestSpeciesValueDurationReference(s)
Acute Toxicity to FishPoecilia reticulata (Guppy)LC50: > 560 - < 1000 mg/L96 h[4]
Acute Toxicity to Aquatic InvertebratesDaphnia magna (Water Flea)EC50: > 1000 mg/L48 h[4]
Toxicity to AlgaePseudokirchneriella subcapitataEC50: > 1000 mg/L96 h[4]

Based on its physical and chemical properties, if released into the environment, this compound is expected to have high mobility in soil.[15] It is not expected to biodegrade readily in soil or water.[15] Volatilization from water surfaces may be an important fate process.[15]

Experimental Protocols

Detailed methodologies for key toxicological and analytical experiments are crucial for reproducible and reliable results. The following sections outline protocols based on established guidelines.

Acute Oral Toxicity - OECD 423

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 423: Acute Oral Toxicity – Acute Toxic Class Method.[16]

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[16]

  • Housing and Feeding: Animals are housed in appropriate conditions with controlled temperature (22 ± 3 °C) and humidity (30-70%), with a 12-hour light/dark cycle.[17] Food is withheld overnight before dosing.[17]

  • Dose Administration: The test substance is administered in a single dose by gavage.[17] The volume should not exceed 1 mL/100 g body weight for rodents.[17]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.[17]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.[17]

Skin Irritation - OECD 404

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 404: Acute Dermal Irritation/Corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[18]

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin and covered with a gauze patch.[18]

  • Exposure: The patch is left in place for 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended to 14 days to assess the reversibility of effects.

Eye Irritation - OECD 405

This protocol is based on the OECD Guideline for the Testing of Chemicals, Section 4, No. 405: Acute Eye Irritation/Corrosion.

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal.[19] The other eye serves as a control.[19]

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.[19] The observation period can be extended up to 21 days to evaluate the reversibility of the effects.[19]

Gas Chromatography (GC) Analysis

This protocol outlines a general method for the analysis of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Sample Preparation:

    • For liquid samples, dilute in a suitable low-boiling solvent such as methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.[15]

    • For air samples, draw a known volume of air through a solid sorbent tube (e.g., Anasorb 747).[6]

    • Desorb the analyte from the sorbent tube using a mixture of methylene (B1212753) chloride and methanol (e.g., 85:15 v/v).[6]

  • GC-FID Conditions:

    • Column: A capillary column suitable for the separation of polar compounds, such as a StabilWax (Crossbond polyethylene (B3416737) glycol) column (e.g., 60 m length, 0.25 mm ID, 0.50 µm film thickness).[11]

    • Injector Temperature: 200 °C.[11]

    • Detector Temperature: 250 °C.[11]

    • Carrier Gas: Helium or Nitrogen.

    • Temperature Program: An appropriate temperature program should be developed to achieve good separation of this compound from other components in the sample.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for the samples.

    • Inject the standards and the samples into the GC-FID.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Metabolism of Propylene Glycol Ethers

The following diagram illustrates the general metabolic pathway for the β-isomer of propylene glycol ethers.

Metabolism cluster_major Major Pathway cluster_minor Minor Pathways PGE β-Isomer Propylene Glycol Ether (Primary Alcohol) ADH Alcohol Dehydrogenase (ADH) PGE->ADH Oxidation Aldehyde Alkoxy Propionaldehyde ADH->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Oxidation Acid Alkoxy Propionic Acid (Major Metabolite) ALDH->Acid CYP450 CYP450 Enzymes PG Propylene Glycol CYP450->PG CO2 CO2 (Exhaled) PG->CO2 UGT_SULT UGTs / SULTs Conjugates Glucuronide / Sulfate Conjugates UGT_SULT->Conjugates PGE_minor β-Isomer Propylene Glycol Ether PGE_minor->CYP450 Metabolism PGE_minor->UGT_SULT Conjugation

Caption: General metabolic pathway of β-isomer propylene glycol ethers.

Experimental Workflow for GC-FID Analysis

The following diagram outlines the experimental workflow for the quantitative analysis of this compound using Gas Chromatography with Flame Ionization Detection.

GC_Workflow start Start sample_prep Sample Preparation (Dilution or Desorption) start->sample_prep std_prep Standard Preparation (Calibration Curve) start->std_prep gc_injection GC-FID Injection sample_prep->gc_injection std_prep->gc_injection separation Chromatographic Separation gc_injection->separation detection Flame Ionization Detection separation->detection data_acq Data Acquisition detection->data_acq quantification Quantification (Peak Area vs. Concentration) data_acq->quantification report Report Results quantification->report end End report->end

Caption: Workflow for the analysis of this compound by GC-FID.

References

An In-depth Technical Guide to the Synthesis of Propylene Glycol Monobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Propylene (B89431) glycol monobutyl ether (PGBE) is a versatile solvent with a wide range of applications in industries such as coatings, cleaners, inks, and chemical manufacturing.[1][2] Its favorable properties, including excellent solvency, low volatility, and miscibility with water, make it a valuable component in many formulations.[1] This technical guide provides a comprehensive overview of the primary synthesis pathways for PGBE, focusing on the core chemical reactions, catalytic systems, and process parameters. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Etherification of Propylene Oxide with n-Butanol

The predominant industrial method for synthesizing propylene glycol monobutyl ether is the base-catalyzed reaction of propylene oxide (PO) with n-butanol.[1][3] This process, known as etherification or alkoxylation, involves the nucleophilic addition of n-butanol to the propylene oxide ring. The use of basic catalysts is favored over acidic catalysts to ensure the regioselective formation of the primary alcohol isomer (1-(n-butoxy)-2-propanol) and to avoid the production of the more toxic secondary alcohol isomer (2-(n-butoxy)-1-propanol).[4]

The overall reaction is as follows:

CH₃CH(O)CH₂ + CH₃(CH₂)₃OH → CH₃CH(OH)CH₂O(CH₂)₃CH₃

Catalytic Systems

The choice of catalyst is crucial for the efficiency and selectivity of the synthesis. Both homogeneous and heterogeneous basic catalysts are employed in industrial settings.[5][6]

Homogeneous Catalysts: Alkali metal hydroxides, such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH), are common homogeneous catalysts.[3][4] These catalysts are dissolved in the reaction mixture, leading to high catalytic activity. However, their use necessitates a downstream separation and neutralization step, which can complicate the purification process. Amines are also utilized as homogeneous catalysts in some commercial processes.[5][6]

Heterogeneous Catalysts: To simplify catalyst separation and product purification, heterogeneous solid base catalysts are increasingly used. Strongly basic anion exchange resins are a prominent example.[4] These catalysts are typically employed in fixed-bed reactors for continuous production processes, allowing for easy separation from the product stream.

Emerging Catalysts: Research into more environmentally friendly catalytic systems has led to the investigation of ionic liquids.[7] Certain acetate-based ionic liquids have demonstrated higher catalytic efficiencies than traditional basic catalysts like NaOH, potentially operating through a novel electrophilic-nucleophilic dual activation mechanism.[7]

Quantitative Data on Synthesis Parameters

The yield, selectivity, and conversion rate of PGBE synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Catalyst SystemTemperature (°C)Molar Ratio (Butanol:PO)Catalyst Conc.Yield (%)Selectivity (%)Conversion (%)Reference
Potassium Hydroxide1104:10.5%85.91--[3]
Strong-Base Anion Exchange Resin60-1001.6:1 to 3:1--93.098.5[4]
Ionic Liquid (EmimOAc)1203:10.2 mmol>90>95-[7]

Experimental Protocols

Semi-Batch Synthesis of PGBE using Potassium Hydroxide Catalyst

This protocol is representative of a laboratory-scale semi-batch synthesis process.

1. Materials and Equipment:

  • n-Butanol

  • Propylene Oxide

  • Potassium Hydroxide (catalyst)

  • Jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and a feed pump for propylene oxide.

  • Heating/cooling circulator for the reactor jacket.

  • Nitrogen inlet for inerting the reactor.

2. Procedure:

  • Charge the reactor with the desired amount of n-butanol and the potassium hydroxide catalyst (e.g., 0.5% by weight of the total reactants).

  • Purge the reactor with nitrogen to create an inert atmosphere.

  • Heat the mixture to the reaction temperature (e.g., 110°C) with constant stirring.[3]

  • Once the desired temperature is reached, start the continuous addition of propylene oxide at a controlled rate (e.g., 10 mL/min) using the feed pump.[3]

  • Maintain the reaction temperature and stirring throughout the addition of propylene oxide. The reaction is exothermic, so cooling may be required to control the temperature.

  • After the complete addition of propylene oxide, allow the reaction to continue for a specified period to ensure maximum conversion.

  • Monitor the progress of the reaction by taking samples periodically and analyzing them using gas chromatography (GC).

  • Once the reaction is complete, cool the reactor to room temperature.

  • The crude product can then be purified by distillation to remove unreacted starting materials and separate the desired PGBE from any byproducts.

Visualizations

Synthesis Pathway of Propylene Glycol Monobutyl Ether

Synthesis_Pathway PO Propylene Oxide Catalyst Basic Catalyst (e.g., KOH) PO->Catalyst Butanol n-Butanol Butanol->Catalyst PGBE Propylene Glycol Monobutyl Ether Catalyst->PGBE Etherification

A simplified diagram of the PGBE synthesis reaction.
Catalytic Cycle for Base-Catalyzed Synthesis of PGBE

Catalytic_Cycle Butanol n-Butanol Butoxide Butoxide Ion Butanol->Butoxide + OH⁻ Catalyst Catalyst (OH⁻) Butoxide->Butanol - OH⁻ PO Propylene Oxide Intermediate Alkoxide Intermediate Butoxide->Intermediate + Propylene Oxide PGBE PGBE Intermediate->PGBE + H₂O RegenCatalyst Catalyst (OH⁻) PGBE->RegenCatalyst - Butanol

The catalytic cycle for the base-catalyzed synthesis of PGBE.
Experimental Workflow for PGBE Synthesis

Experimental_Workflow start Start reactor_prep Prepare Reactor: - Add n-Butanol & Catalyst - Inert with N₂ start->reactor_prep heating Heat to Reaction Temperature reactor_prep->heating po_addition Add Propylene Oxide (Controlled Rate) heating->po_addition reaction Maintain Temperature & Stir po_addition->reaction monitoring Monitor Reaction (e.g., GC) reaction->monitoring monitoring->reaction Continue reaction cooling Cool to Room Temperature monitoring->cooling Reaction complete purification Product Purification (Distillation) cooling->purification end End purification->end

A typical experimental workflow for the synthesis of PGBE.

References

Navigating the Solvent Spectrum: A Technical Guide to the Solubility of 1-Butoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of 1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether), a versatile solvent with significant applications across various scientific disciplines, including pharmaceutical and chemical research. Understanding its solubility in both aqueous and organic media is paramount for its effective use in formulations, reaction chemistry, and purification processes.

Core Properties and Solubility Profile

This compound is a colorless liquid with a mild ether-like odor. Its molecular structure, featuring both a hydroxyl group and an ether linkage, imparts amphiphilic properties, allowing for a degree of solubility in both polar and non-polar solvents. This dual character is a key determinant of its broad utility.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in water and a range of common organic solvents. This data is essential for formulating solvent systems and predicting phase behavior.

SolventChemical ClassSolubility (g/L)Temperature (°C)
WaterPolar Protic55 - 6020-25
MethanolPolar ProticMiscibleAmbient
EthanolPolar ProticMiscibleAmbient
n-PropanolPolar ProticMiscibleAmbient
IsopropanolPolar ProticMiscibleAmbient
n-ButanolPolar ProticMiscibleAmbient
AcetonePolar AproticMiscibleAmbient
Ethyl AcetatePolar AproticMiscibleAmbient
N,N-Dimethylformamide (DMF)Polar AproticMiscibleAmbient
TolueneNon-PolarMiscibleAmbient
HexaneNon-PolarMiscibleAmbient

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible scientific research. Below are detailed methodologies for assessing the solubility and miscibility of this compound.

Experiment 1: Determination of Solubility in Water (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a substance in water at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Distilled or deionized water

  • Thermostatically controlled shaker bath

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated refractometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of distilled water in a sealed flask. The excess is necessary to ensure that the solution reaches saturation.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled bath for at least 24 hours to allow for the complete separation of the undissolved this compound from the aqueous phase.

  • Sampling: Carefully withdraw a known volume of the clear aqueous phase using a pipette. It is critical to avoid disturbing the undissolved layer.

  • Quantification: Analyze the concentration of this compound in the sampled aqueous phase using a pre-calibrated GC-FID or refractometer.

  • Calculation: The solubility is calculated from the concentration of this compound in the saturated aqueous solution and is typically expressed in grams per liter (g/L) or grams per 100 mL ( g/100 mL).

Experiment 2: Determination of Miscibility with Organic Solvents (Visual Method)

This qualitative method provides a rapid assessment of whether this compound is miscible with a given organic solvent.

Materials:

  • This compound

  • Organic solvents to be tested (e.g., ethanol, acetone, toluene, hexane)

  • Graduated cylinders or test tubes with stoppers

Procedure:

  • Mixing: In a clean, dry graduated cylinder or test tube, combine this compound and the test solvent in various proportions (e.g., 1:3, 1:1, 3:1 by volume).

  • Agitation: Stopper the container and shake vigorously for approximately 30-60 seconds.

A Comparative Toxicological Profile of P-Series and E-Series Glycol Ethers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of the toxicological profiles of propylene (B89431) (P-series) and ethylene (B1197577) (E-series) glycol ethers. The document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and mechanistic insights to inform safety assessments and guide research.

Executive Summary

Glycol ethers are a class of solvents widely used in industrial and consumer products. They are broadly categorized into two main families: the P-series, derived from propylene oxide, and the E-series, derived from ethylene oxide. A significant body of evidence demonstrates a distinct divergence in the toxicological profiles of these two series. E-series glycol ethers, particularly short-chain derivatives, are associated with significant reproductive, developmental, and hematological toxicities.[1][2][3][4] This toxicity is primarily attributed to their metabolism into toxic alkoxyacetic acids.[5][6][7] In contrast, P-series glycol ethers are generally considered to have a lower order of toxicity, with adverse effects primarily observed in the liver and kidneys at high doses.[8][9] This guide presents a detailed examination of these differences through quantitative data, experimental protocols, and mechanistic pathway visualizations.

Comparative Toxicity Data

The following tables summarize the acute and chronic toxicity data for representative P-series and E-series glycol ethers.

Table 1: Acute Toxicity Data (LD50/LC50)
Glycol Ether Series CAS No. Oral LD50 (rat, mg/kg) Dermal LD50 (rabbit, mg/kg) Inhalation LC50 (rat, ppm, 4h)
Propylene Glycol Methyl Ether (PGME)P-Series107-98-25,400[10]>2,000[11]>651[11]
Dipropylene Glycol Methyl Ether (DPGME)P-Series34590-94-85,400[10]>2,000[11]>2,040[11]
Propylene Glycol n-Butyl Ether (PnB)P-Series5131-66-8>3,000[11]>2,000[11]>651[11]
Propylene Glycol Ethyl Ether (PGEE)P-Series1569-02-4>2,000[12]>2,000[12]-
Ethylene Glycol Methyl Ether (EGME)E-Series109-86-42,460-1,480
Ethylene Glycol Ethyl Ether (EGEE)E-Series110-80-53,0003,3002,000
Ethylene Glycol Butyl Ether (EGBE)E-Series111-76-2470220450
Diethylene Glycol Monoethyl Ether (DEGEE)E-Series111-90-05,500[13]4,200[13]>5,240[13]

Data compiled from multiple sources as cited.

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) Data
Glycol Ether Series Endpoint Species Route NOAEL
Propylene Glycol Methyl Ether (PGME)P-SeriesDevelopmental ToxicityRatInhalation1500 ppm[8]
Propylene Glycol Methyl Ether (PGME)P-SeriesReproductive ToxicityRatInhalation300 ppm[8]
Dipropylene Glycol Methyl Ether (DPGME)P-SeriesSubchronic ToxicityRatInhalation200 ppm[14]
Ethylene Glycol Diethyl Ether (EGdiEE)E-SeriesDevelopmental ToxicityRabbitOral25 mg/kg/day[3]
Diethylene Glycol Monomethyl Ether (DGME)E-SeriesDevelopmental ToxicityRatOral200 mg/kg/day[1]
Ethylene GlycolE-SeriesDevelopmental ToxicityRatInhalation150 mg/m³[2]
Diethylene Glycol Monoethyl Ether (DGEE)E-SeriesReproductive ToxicityRatDermal2200 mg/kg/day[1]

Data compiled from multiple sources as cited.

Experimental Protocols: Overview of Standardized Methodologies

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and international acceptance. Below are overviews of the key experimental designs.

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study is designed to evaluate the adverse effects of a substance administered orally for 90 days.[5][10][15]

  • Principle: The test substance is administered daily to groups of rodents (typically rats) at three or more dose levels, with a concurrent control group.

  • Methodology:

    • Animal Selection: Young, healthy adult rodents are used, with at least 10 males and 10 females per group.[5]

    • Dose Administration: The substance is administered by gavage, or mixed in the diet or drinking water.

    • Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly.[15]

    • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

    • Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.[5]

  • Endpoint: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and identification of target organs.

Prenatal Developmental Toxicity Study (OECD 414)

This guideline is used to assess the potential for adverse effects on the pregnant female and the developing embryo and fetus following exposure to a test substance during gestation.[11][16][17]

  • Principle: The test substance is administered to pregnant animals (usually rats or rabbits) during the period of organogenesis.

  • Methodology:

    • Animal Selection: Mated female animals are used, with a sufficient number to yield approximately 20 pregnant females per group at term.

    • Dose Administration: The substance is typically administered by oral gavage from implantation to the day before cesarean section.

    • Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded regularly.

    • Fetal Examination: Shortly before the expected day of delivery, females are euthanized, and the uterus is examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: Identification of maternal toxicity, embryo-fetal death, and structural abnormalities or altered growth.

Two-Generation Reproduction Toxicity Study (OECD 416)

This study provides information on the effects of a test substance on male and female reproductive performance and on the growth and development of the offspring.[18]

  • Principle: The test substance is administered to parental (P) generation animals before and during mating, through gestation and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning through their own mating to produce a second generation (F2).

  • Methodology:

    • Animal Selection: Young adult male and female rodents (usually rats) are selected for the P generation.

    • Dose Administration: The substance is administered continuously, typically in the diet, drinking water, or by gavage.

    • Reproductive and Offspring Parameters: Mating performance, fertility, gestation length, parturition, and lactation are assessed. Offspring are evaluated for viability, growth, and development.

    • Pathology: At the end of the study, reproductive organs of the P and F1 generations are examined histopathologically.

  • Endpoint: Evaluation of effects on all phases of the reproductive cycle.

Mechanistic Pathways of Toxicity

The distinct toxicological profiles of P-series and E-series glycol ethers are rooted in their different metabolic pathways.

Metabolism of E-Series Glycol Ethers and Associated Toxicities

E-series glycol ethers are metabolized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form alkoxyacetic acids.[6] These metabolites are the primary mediators of the observed toxicity.

E_Series_Metabolism EGE E-Series Glycol Ether (e.g., Ethylene Glycol Methyl Ether) ADH Alcohol Dehydrogenase (ADH) Alkoxyaldehyde Alkoxyaldehyde EGE->Alkoxyaldehyde Oxidation ALDH Aldehyde Dehydrogenase (ALDH) Alkoxyacetic_Acid Alkoxyacetic Acid (e.g., Methoxyacetic Acid) Alkoxyaldehyde->Alkoxyacetic_Acid Oxidation Toxicity Toxicity Alkoxyacetic_Acid->Toxicity Reproductive Reproductive & Developmental Toxicity Toxicity->Reproductive Hematotoxicity Hematotoxicity Toxicity->Hematotoxicity Testicular Testicular Atrophy Toxicity->Testicular

Caption: Metabolic activation of E-series glycol ethers to toxic alkoxyacetic acids.

  • Reproductive and Developmental Toxicity: Methoxyacetic acid (MAA), the metabolite of ethylene glycol monomethyl ether (EGME), is a potent developmental toxicant.[19] It is believed to interfere with critical metabolic pathways during embryogenesis.

  • Hematotoxicity: Butoxyacetic acid (BAA), the metabolite of ethylene glycol butyl ether (EGBE), can induce hemolytic anemia. The mechanism involves depletion of ATP in red blood cells, leading to cell swelling and lysis.[3][20]

  • Testicular Toxicity: Alkoxyacetic acids, particularly MAA, directly target pachytene spermatocytes in the testes, leading to apoptosis and testicular atrophy.[8][19] This is associated with the induction of oxidative stress and the activation of caspase pathways.[19]

Metabolism of P-Series Glycol Ethers

P-series glycol ethers are primarily secondary alcohols and are metabolized differently from E-series ethers. The main commercial products are α-isomers, which are not significantly oxidized to alkoxypropionic acids.

P_Series_Metabolism PGE P-Series Glycol Ether (α-isomer) (e.g., Propylene Glycol Methyl Ether) Conjugation Conjugation (Glucuronidation, Sulfation) PGE->Conjugation Liver_Kidney High-Dose Toxicity: Liver & Kidney Effects PGE->Liver_Kidney Excretion Urinary Excretion Conjugation->Excretion

Caption: Primary metabolic pathway of P-series glycol ethers (α-isomers).

The β-isomers of P-series glycol ethers, which are present in small amounts in commercial products, can be metabolized to alkoxypropionic acids. However, the overall low concentration of these isomers contributes to the lower toxicity of P-series products.

  • Liver and Kidney Effects: At high doses, some P-series glycol ethers can cause increased liver and kidney weights, which are often considered adaptive responses.[21] In male rats, certain P-series ethers can induce alpha-2u-globulin nephropathy, a species-specific effect not considered relevant to humans.[22] The underlying mechanism for the nephrotoxicity observed in some animal studies involves oxidative stress and inflammation mediated by the NF-κB signaling pathway.[21][23]

Conclusion

The toxicological profiles of P-series and E-series glycol ethers are markedly different, a distinction that is critical for risk assessment and the development of safer alternatives. The metabolism of E-series glycol ethers to toxic alkoxyacetic acids is the key determinant of their reproductive, developmental, and hematological toxicities. In contrast, P-series glycol ethers, due to their different metabolic fate, exhibit a significantly lower toxicity profile. This guide provides a foundational resource for professionals in the fields of toxicology, pharmacology, and drug development, enabling informed decision-making based on a comprehensive understanding of the science. Further research into the specific molecular signaling pathways will continue to refine our understanding of glycol ether toxicity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Environmental Fate and Biodegradability of 1-Butoxy-2-propanol

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of this compound. The information is compiled from a variety of sources to support environmental risk assessments and to inform the use of this compound in research and development.

Introduction

This compound (CAS No. 5131-66-8), a member of the propylene (B89431) glycol ether family, is a versatile solvent used in a wide range of industrial and commercial applications, including coatings, cleaners, and inks.[1] Its physicochemical properties, such as its miscibility with both polar and non-polar substances, make it a valuable component in many formulations. An understanding of its environmental fate and biodegradability is crucial for assessing its environmental impact and ensuring its safe use.

Physicochemical Properties

The environmental behavior of a chemical is largely influenced by its physical and chemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₆O₂[2]
Molecular Weight132.2 g/mol [2]
Water Solubility180 g/L at 20°C[2]
Vapor Pressure2.7 mm Hg at 25°C[2]
Log Kₒw (Octanol-Water Partition Coefficient)0.87 (estimated)[3]

Environmental Fate and Transport

The following sections detail the abiotic and biotic degradation pathways of this compound, as well as its potential for distribution in the environment.

Abiotic Degradation

Hydrolysis: this compound lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9). Therefore, hydrolysis is not expected to be a significant degradation pathway in the environment.[4]

Atmospheric Oxidation: In the atmosphere, this compound is expected to exist primarily in the vapor phase. The primary degradation mechanism is predicted to be the reaction with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is approximately 23 hours.[3] This relatively short half-life suggests that this compound is not likely to persist in the atmosphere or contribute significantly to long-range transport.

Biotic Degradation

Ready Biodegradability: There is conflicting information regarding the ready biodegradability of this compound. One study on the structurally similar compound, 2-tertiary butoxy ethanol, showed no degradation in a 16-day Biological Oxygen Demand (BOD) test, leading to the conclusion that tertiary and ether structures are not readily biodegradable.[3] Based on this, it has been suggested that 1-tert-butoxypropan-2-ol is not expected to be biodegradable.[3]

However, a broader study on propylene glycol ethers indicates that most are considered readily biodegradable.[1] This study notes that highly branched, tertiary-butyl ethers are inherently biodegradable, albeit at a slower rate.[1] For instance, propylene glycol tertiary-butyl ether (PTB) and dipropylene glycol tertiary-butyl ether (DPTB) did not reach the 60% biodegradation level within 28 days, but did show significant degradation over a longer period (60% for PTB and 51% for DPTB at 35 days).[1]

Inherent Biodegradability: As mentioned above, even the more structurally complex propylene glycol ethers have been shown to be inherently biodegradable.[1] This means that while they may not meet the stringent criteria for "ready biodegradability" within a 28-day window, they are capable of being broken down by microorganisms.

Environmental Distribution

Soil Adsorption and Mobility: The potential for a chemical to adsorb to soil and sediment is described by the soil adsorption coefficient (Koc). A low Koc value indicates high mobility in soil. For 1-tert-butoxypropan-2-ol, the estimated Koc is 5, which suggests very high mobility in soil.[3] Therefore, if released to soil, this compound is not expected to adsorb significantly to soil particles and has the potential to leach into groundwater.

Bioaccumulation: The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in aquatic organisms. An estimated BCF of 0.8 has been calculated for 1-tert-butoxypropan-2-ol.[3] This low BCF value suggests that this compound has a low potential for bioconcentration in aquatic organisms.

Summary of Environmental Fate Data

ParameterValue/ConclusionReference
Abiotic Degradation
HydrolysisNot expected to be a significant fate process.[4]
Atmospheric Oxidation (Half-life)~23 hours (estimated)[3]
Biotic Degradation
Ready BiodegradabilityConflicting data; likely inherently biodegradable but may not meet "readily" criteria.[1][3]
Environmental Distribution
Soil Adsorption Coefficient (Koc)5 (estimated), indicating very high mobility.[3]
Bioconcentration Factor (BCF)0.8 (estimated), indicating low potential for bioaccumulation.[3]

Experimental Protocols

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test is a common method for assessing the ready biodegradability of chemicals.

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a respirometer. The amount of oxygen taken up by the microbial population during biodegradation, corrected for a blank control, is expressed as a percentage of the theoretical oxygen demand (ThOD).[5][6][7]

Methodology:

  • Test Substance Preparation: The test substance is added to the mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, used at a concentration of up to 30 mg/L solids.

  • Test System: The test is run in sealed respirometer flasks containing the inoculated medium and the test substance. Control flasks include a blank (inoculum only) and a reference substance (e.g., sodium benzoate) to validate the test. A toxicity control may also be included.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring.

  • Measurement: Oxygen consumption is measured continuously or at frequent intervals for 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[7]

OECD_301F_Workflow cluster_prep Preparation cluster_test Test Setup A Test Substance D Test Flask: Substance + Medium + Inoculum A->D B Mineral Medium B->D E Blank Control: Medium + Inoculum B->E F Reference Control: Reference + Medium + Inoculum B->F C Inoculum (Activated Sludge) C->D C->E C->F G Incubation (28 days) Constant Temperature Dark, Stirring D->G E->G F->G H Measure O₂ Consumption (Manometric Respirometer) G->H I Calculate % Biodegradation H->I J Result: Readily Biodegradable? (>60% in 10-day window) I->J

Workflow for OECD 301F Ready Biodegradability Test.
Atmospheric Oxidation Rate Estimation

The atmospheric half-life of this compound due to reaction with hydroxyl radicals is typically estimated using structure-activity relationship (SAR) models.

Principle: These models estimate the rate constant for the gas-phase reaction between an organic chemical and hydroxyl radicals based on the chemical's structure. The atmospheric half-life is then calculated based on this rate constant and an assumed average atmospheric concentration of hydroxyl radicals.

Methodology (Conceptual):

  • Structure Input: The chemical structure of this compound is entered into a software program (e.g., AOPWIN™).

  • Rate Constant Estimation: The program breaks down the molecule into functional groups and uses established rate constants for the reaction of these groups with hydroxyl radicals to estimate an overall reaction rate constant (kOH).

  • Half-life Calculation: The atmospheric half-life (t₁/₂) is calculated using the formula: t₁/₂ = ln(2) / (kOH * [OH]) where:

    • ln(2) is the natural logarithm of 2 (approximately 0.693)

    • kOH is the estimated reaction rate constant

    • [OH] is the average atmospheric concentration of hydroxyl radicals (a typical value is 5 x 10⁵ radicals/cm³)

Potential Biodegradation Pathway

Biodegradation_Pathway A This compound B 1-Butoxy-2-propanone A->B Alcohol Dehydrogenase C Butoxyacetic acid + Acetate B->C Ether Cleavage D Butanol + CO₂ C->D Decarboxylation E Further degradation to CO₂ + H₂O D->E

A plausible biodegradation pathway for this compound.

Conclusion

References

spectroscopic data (NMR, IR, Mass Spec) of 1-Butoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Butoxy-2-propanol (CAS No. 5131-66-8), a widely used solvent in various industrial applications. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require detailed analytical information for characterization, quality control, and formulation purposes. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (90 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.95m1H-CH(OH)
3.46t2H6.6O-CH₂-(CH₂)₂-CH₃
3.40dd1H3.3, 9.5O-CH₂-CH(OH)
3.23dd1H8.0, 9.5O-CH₂-CH(OH)
2.56br s1H-OH
1.55m2H-O-CH₂-CH₂-CH₂-CH₃
1.38m2H-O-(CH₂)₂-CH₂-CH₃
1.14d3H6.3CH(OH)-CH₃
0.93t3H7.3(CH₂)₃-CH₃

m = multiplet, t = triplet, dd = doublet of doublets, d = doublet, br s = broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (22.5 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
76.2O-C H₂-CH(OH)
71.3O-C H₂-(CH₂)₂-CH₃
66.2C H(OH)
31.9O-CH₂-C H₂-CH₂-CH₃
19.4O-(CH₂)₂-C H₂-CH₃
18.7CH(OH)-C H₃
14.0(CH₂)₃-C H₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3422Strong, BroadO-H stretch (alcohol)
2960StrongC-H stretch (alkane)
2930StrongC-H stretch (alkane)
2871StrongC-H stretch (alkane)
1457MediumC-H bend (alkane)
1376MediumC-H bend (alkane)
1111StrongC-O stretch (ether and alcohol)
Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Assignment
45100[C₂H₅O]⁺
5755[C₄H₉]⁺
4340[C₃H₇]⁺
5935[C₃H₇O]⁺
7530[C₄H₁₁O]⁺
4128[C₃H₅]⁺
2925[C₂H₅]⁺
7320[C₄H₉O]⁺

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the analyte in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The solution was transferred to a 5 mm NMR tube. The ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). The magnetic field was locked using the deuterium (B1214612) signal from the solvent, and the field homogeneity was optimized through shimming.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A drop of neat this compound was placed on a potassium bromide (KBr) salt plate, and a second plate was placed on top to create a thin liquid film. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer equipped with an electron ionization (EI) source. The volatile liquid sample was introduced into the ion source, where it was vaporized and bombarded with a beam of 70 eV electrons. The resulting positively charged fragments were accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each fragment.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical substance like this compound.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Prep Sample Preparation (Dissolution/Neat) Sample->Prep NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR CDCl₃ solution IR FT-IR Spectroscopy Prep->IR Liquid film MS Mass Spectrometry (EI) Prep->MS Vaporization NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Fragments (m/z) & Relative Intensities MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

Propylene Glycol Monobutyl Ether: A Technical Guide to Vapor Pressure and Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure and boiling point of propylene (B89431) glycol monobutyl ether (PnB). The information is curated for professionals in research, scientific, and drug development fields who require precise data on the physicochemical properties of this compound. This document presents quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations to illustrate key concepts and workflows.

Physicochemical Properties of Propylene Glycol Monobutyl Ether

Propylene glycol monobutyl ether, a versatile solvent, is a colorless liquid with a mild ether-like odor.[1] Its physical properties, particularly its vapor pressure and boiling point, are critical for its application in various formulations and processes.

Boiling Point

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (760 mmHg or 101.325 kPa). For propylene glycol monobutyl ether, the reported boiling point is consistently in the range of 170°C to 171.5°C.

Boiling Point (°C)Reference
171.5
171[1]
170[2]
Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature. The following table summarizes the available vapor pressure data for propylene glycol monobutyl ether at various temperatures.

Temperature (°C)Vapor PressureReference
19.851.39 hPa (~1.04 mmHg)
200.85 mmHg[2]
251.1 mmHg[1]
250.187 kPa (~1.40 mmHg)

Experimental Protocols

The accurate determination of boiling point and vapor pressure relies on standardized experimental procedures. The following sections detail the methodologies for these measurements.

Boiling Point Determination by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature of the vapor-liquid equilibrium.[3][4] A Świętosławski ebulliometer is a commonly used apparatus for this purpose.[3][4]

Principle: The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. For pure substances, this temperature remains constant at a given pressure.

Apparatus:

  • Świętosławski ebulliometer (includes a boiler, Cottrell pumps, a thermowell, and a condenser)[3][4]

  • Calibrated resistance thermometer (RTD) or mercury thermometer

  • Heating source (e.g., heating mantle or spirit lamp)[5]

  • Barometer to measure atmospheric pressure

Procedure:

  • Apparatus Setup: The ebulliometer is cleaned and dried. The pure propylene glycol monobutyl ether is introduced into the boiler.

  • Heating: The liquid is heated gently. The Cottrell pumps ensure that the boiling liquid and its vapor are in equilibrium and prevent superheating.

  • Temperature Measurement: The thermometer is placed in the thermowell, where it is bathed in the condensing vapor, providing an accurate reading of the boiling point.

  • Equilibrium: The heating rate is adjusted to maintain a steady reflux of the condensing liquid. The temperature is recorded when it becomes stable for a defined period (e.g., >30 seconds).[5]

  • Pressure Correction: The observed boiling point is corrected to the standard atmospheric pressure (760 mmHg) using a pressure correction chart or the Clausius-Clapeyron equation if the atmospheric pressure deviates from the standard.

Vapor Pressure Determination by the Static Method (OECD Guideline 104)

The static method is a direct measurement of the vapor pressure of a substance at a given temperature in a closed system at equilibrium.[6][7]

Principle: A small amount of the substance is placed in a thermostated vacuum-tight container, and the pressure exerted by the vapor is measured directly.

Apparatus:

  • Sample vessel connected to a vacuum pump and a pressure measuring device (e.g., manometer)[7]

  • Constant temperature bath with a stability of ±0.2 K[6]

  • Temperature measuring device

Procedure:

  • Sample Preparation: A small amount of propylene glycol monobutyl ether is placed in the sample vessel.

  • Degassing: The sample is thoroughly degassed to remove dissolved air and other volatile impurities. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the vessel, and then thawing the sample.[7]

  • Equilibration: The sample vessel is brought to the desired temperature using the constant temperature bath. The system is allowed to reach thermal and vapor-liquid equilibrium.[6]

  • Pressure Measurement: Once the pressure reading stabilizes, it is recorded as the vapor pressure of the substance at that temperature.

  • Repeat Measurements: The procedure is repeated at different temperatures to obtain a vapor pressure curve.[6] For reliable results, measurements should be taken at a minimum of two to three different temperatures.[8][9]

Visualizations

The following diagrams illustrate the experimental workflow for vapor pressure determination and the fundamental relationship between temperature, vapor pressure, and boiling point.

Experimental_Workflow_Vapor_Pressure cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Introduce Sample B Degas Sample (Freeze-Pump-Thaw) A->B C Set Temperature (Constant Temp Bath) B->C D Allow Equilibration C->D E Measure Pressure (Manometer) D->E F Record Data E->F G Repeat at New Temperature? F->G G->C Yes H Generate Vapor Pressure Curve G->H No I End H->I

Experimental Workflow for Static Vapor Pressure Measurement.

Vapor_Pressure_Boiling_Point cluster_main Relationship between Temperature, Vapor Pressure, and Boiling Point Temp Temperature VP Vapor Pressure Temp->VP increases BP Boiling Point VP->BP equals AP Atmospheric Pressure AP->BP at

Conceptual Diagram of Vapor Pressure and Boiling Point.

References

1-Butoxy-2-propanol as a Superior, Safer Alternative to 2-Butoxyethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the viability of 1-Butoxy-2-propanol as a substitute for 2-butoxyethanol (B58217), a widely used solvent that has come under increasing scrutiny due to health and environmental concerns. This document provides a comprehensive comparison of the two substances, detailing their physical and chemical properties, toxicological profiles, and environmental fate. It also includes detailed experimental protocols for key performance and safety assessments, along with visual representations of metabolic pathways and a logical workflow for solvent substitution.

Executive Summary

This compound, a propylene (B89431) glycol ether (P-series), emerges as a preferable alternative to 2-butoxyethanol, an ethylene (B1197577) glycol ether (E-series). While both share similar applications as effective solvents in cleaners, coatings, and various industrial processes, this compound exhibits a significantly more favorable toxicological and environmental profile. Notably, 2-butoxyethanol is associated with hematotoxicity (destruction of red blood cells), particularly in animal studies, a characteristic not observed with this compound. This guide will demonstrate through comparative data and established experimental methodologies that substituting 2-butoxyethanol with this compound can lead to safer products and processes without compromising performance.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data for this compound and 2-butoxyethanol, facilitating a direct comparison of their properties.

Table 1: Physical and Chemical Properties

PropertyThis compound2-Butoxyethanol
CAS Number 5131-66-8[1]111-76-2[2]
Molecular Formula C₇H₁₆O₂[1][3]C₆H₁₄O₂[2]
Molecular Weight ( g/mol ) 132.20[1][4]118.18[2]
Appearance Colorless liquid[1][3]Colorless liquid[2][5]
Odor Mild, characteristic ether-like[1][3]Mild, ether-like[2][5]
Boiling Point (°C) 171[6]171[2]
Melting Point (°C) < -85[6]-70
Flash Point (°C) 62.5[6]62[7]
Vapor Pressure (mm Hg at 25°C) 1.05[6]0.88[7]
Density (g/cm³ at 25°C) 0.87[6]0.90[8]
Water Solubility 6 g/100 mL (moderate)[4]Miscible[2]
log Kow (Octanol-Water Partition Coefficient) 1.2[6]0.81[9]

Table 2: Toxicological Data

ParameterThis compound2-Butoxyethanol
Oral LD50 (rat, mg/kg) 5009[10]470 - 1746[11][12]
Dermal LD50 (rat, mg/kg) > 2000[6]220 (rabbit)[12]
Inhalation LC50 (rat, ppm/4h) > 651[6]450 - 486[11]
Primary Toxic Effect Mild skin and eye irritation[3]Hematotoxicity (hemolysis), kidney damage, respiratory irritation[13][14]
Carcinogenicity Not classifiedAnimal carcinogen with unknown relevance to humans (ACGIH A3)[7]
Reproductive/Developmental Toxicity No evidence of significant effectsAdverse effects observed in animal studies at high doses[13]

Table 3: Environmental Fate

ParameterThis compound2-Butoxyethanol
Biodegradability Readily biodegradableReadily biodegradable[2]
Bioaccumulation Potential Low (log Kow = 1.2)[6]Low (log Kow = 0.81)[9]
Environmental Half-life in Water Not specified1-4 weeks[2]
Environmental Half-life in Air Not specifiedA few days (reacts with oxygen radicals)[15]
PBT/vPvB Assessment Not considered PBT or vPvB[10]Not considered a major environmental contaminant[15]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of these solvents.

Determination of Solvency Power (Kauri-Butanol Value - ASTM D1133)

Note: The Kauri-Butanol (Kb) value is a measure of the solvency power of hydrocarbon solvents. While it is a standard test, its applicability to highly polar solvents like glycol ethers is limited as they are often miscible with the kauri-butanol solution, preventing a distinct cloud point. However, for comparative purposes, if a modified procedure is used, it should be documented.

Objective: To determine the relative solvent power of a hydrocarbon solvent.

Apparatus:

  • 250-mL Erlenmeyer flask

  • 50-mL burette, graduated to 0.1 mL

  • Calibrated thermometer

  • Water bath maintained at 25 ± 1°C

  • Standard Kauri-Butanol solution

  • Standard toluene (B28343)

Procedure:

  • Standardization of Kauri-Butanol Solution:

    • Weigh 20 ± 0.1 g of the standard Kauri-Butanol solution into a 250-mL Erlenmeyer flask.

    • Place the flask in the water bath to bring the solution to 25 ± 1°C.

    • Titrate with standard toluene from the burette while constantly swirling the flask.

    • The endpoint is reached when the sharp outlines of 10-point print viewed through the solution become blurred.

    • Record the volume of toluene used. This should be between 100 and 110 mL for a standard solution.

  • Titration of the Test Solvent:

    • Weigh 20 ± 0.1 g of the standard Kauri-Butanol solution into a clean, dry 250-mL Erlenmeyer flask.

    • Bring the solution to 25 ± 1°C in the water bath.

    • Fill the burette with the solvent to be tested.

    • Titrate the solvent into the flask with constant swirling.

    • Observe the solution for the first sign of turbidity (cloudiness) against a background of 10-point print. The endpoint is reached when the print becomes blurred.

    • Record the volume of solvent added in milliliters.

Calculation: The Kauri-Butanol value is reported as the number of milliliters of the test solvent required to reach the endpoint.

Determination of Evaporation Rate (ASTM D3539)

Objective: To determine the rate of evaporation of volatile liquids.

Apparatus:

  • Shell Thin-Film Evaporometer

  • Constant-temperature cabinet (25 ± 0.5°C)

  • Filter paper discs (specified diameter)

  • Hypodermic syringe (1-mL capacity)

  • Rotameter for controlling airflow (21 L/min)

Procedure:

  • Apparatus Setup:

    • Place the evaporometer in the constant-temperature cabinet.

    • Adjust the airflow through the evaporometer to 21 L/min.

    • Ensure the cabinet is maintained at 25 ± 0.5°C and a low relative humidity.

  • Sample Preparation:

    • Bring the solvent sample to the cabinet temperature.

  • Measurement:

    • Suspend a clean filter paper disc from the balance arm of the evaporometer.

    • Record the initial weight or position of the disc.

    • Using the syringe, dispense 0.70 mL of the solvent evenly onto the filter paper.

    • Start a timer immediately.

    • Record the weight loss of the solvent at regular time intervals until 90% of the solvent has evaporated.

Calculation: The evaporation rate is typically expressed relative to a standard solvent, such as n-butyl acetate (B1210297) (evaporation rate = 1.0). The time taken for 90% of the test solvent to evaporate is compared to the time taken for 90% of n-butyl acetate to evaporate under the same conditions.

Relative Evaporation Rate = (Time for 90% evaporation of n-butyl acetate) / (Time for 90% evaporation of test solvent)

Surface Tension Measurement (Du Noüy Ring Method)

Objective: To measure the surface tension of a liquid.

Apparatus:

  • Tensiometer with a platinum-iridium ring

  • Sample vessel

  • Micrometer stage for raising and lowering the sample

  • Temperature-controlled chamber

Procedure:

  • Calibration:

    • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

  • Sample Preparation:

    • Place the liquid sample in the sample vessel and allow it to reach thermal equilibrium in the temperature-controlled chamber (e.g., 25°C).

  • Measurement:

    • Clean the platinum-iridium ring thoroughly (e.g., by flaming) to remove any contaminants.

    • Immerse the ring in the liquid sample.

    • Slowly raise the ring through the liquid surface. A meniscus of liquid will be pulled up with the ring.

    • Continue to raise the ring until the liquid film breaks.

    • The tensiometer records the maximum force exerted on the ring just before the film breaks.

Calculation: The surface tension (γ) is calculated from the maximum force (F) and the dimensions of the ring (radius R) using the following formula, which includes a correction factor (f): γ = (F / 4πR) * f

Ready Biodegradability (OECD 301F - Manometric Respirometry Test)

Objective: To assess the ready biodegradability of a chemical substance by microorganisms.

Apparatus:

  • Respirometer (e.g., electrolytic or manometric)

  • Incubation bottles

  • Temperature-controlled incubator (20 ± 1°C)

  • Magnetic stirrers

  • Source of activated sludge inoculum

Procedure:

  • Preparation of Mineral Medium:

    • Prepare a mineral salt medium containing essential nutrients for microbial growth.

  • Inoculum Preparation:

    • Obtain activated sludge from a domestic wastewater treatment plant.

    • Wash and aerate the sludge to prepare the inoculum.

  • Test Setup:

    • Add a known concentration of the test substance (e.g., 100 mg/L) to the mineral medium in the incubation bottles.

    • Inoculate the medium with the prepared activated sludge.

    • Set up control bottles containing only the inoculum and mineral medium (blanks).

    • Set up reference bottles with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Seal the bottles in the respirometer.

  • Incubation and Measurement:

    • Incubate the bottles in the dark at 20 ± 1°C with continuous stirring for 28 days.

    • The respirometer measures the oxygen consumed by the microorganisms as they biodegrade the test substance.

Calculation: The percentage of biodegradation is calculated as the amount of oxygen consumed by the test substance (corrected for the blank) divided by its theoretical oxygen demand (ThOD), multiplied by 100. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the comparison of this compound and 2-butoxyethanol.

Solvent_Substitution_Workflow start Identify Need for Solvent Substitution (e.g., for 2-Butoxyethanol) assess_hazards Assess Hazards of Incumbent Solvent - Toxicity (hematotoxicity) - Environmental Impact - Regulatory Status start->assess_hazards define_performance Define Performance Requirements - Solvency Power - Evaporation Rate - Surface Tension - Cost assess_hazards->define_performance identify_alternatives Identify Potential Alternatives (e.g., this compound) define_performance->identify_alternatives compare_properties Compare Physicochemical Properties (Tables 1, 2, 3) identify_alternatives->compare_properties evaluate_performance Evaluate Performance (Experimental Protocols) compare_properties->evaluate_performance evaluate_safety Evaluate Safety and Environmental Profile compare_properties->evaluate_safety decision Select Optimal Substitute evaluate_performance->decision evaluate_safety->decision

Caption: Logical workflow for selecting a safer solvent substitute.

Metabolic_Pathways cluster_2be 2-Butoxyethanol (E-Series) cluster_1b2p This compound (P-Series) BE 2-Butoxyethanol BAA Butoxyacetic Acid (BAA) (Toxic Metabolite) BE->BAA Alcohol/Aldehyde Dehydrogenase BE_conj Conjugation (Glucuronide/Sulfate) BE->BE_conj excretion_2be Excretion (Urine) BAA->excretion_2be BE_conj->excretion_2be B2P This compound PG Propylene Glycol B2P->PG O-dealkylation B2P_conj Conjugation (Glucuronide/Sulfate) B2P->B2P_conj CO2 CO2 (via TCA cycle) PG->CO2 excretion_1b2p Excretion (Urine) B2P_conj->excretion_1b2p

Caption: Comparative metabolic pathways of the two solvents.

Toxicity_Signaling_Pathway cluster_2be_tox 2-Butoxyethanol Toxicity cluster_1b2p_tox This compound Toxicity BE_exposure 2-Butoxyethanol Exposure (Inhalation, Dermal, Oral) BAA_formation Metabolism to Butoxyacetic Acid (BAA) BE_exposure->BAA_formation RBC_interaction BAA interacts with Red Blood Cell (RBC) Membrane BAA_formation->RBC_interaction hemolysis Hemolysis (RBC Lysis) RBC_interaction->hemolysis downstream_effects Downstream Effects: - Hemoglobinuria - Anemia - Kidney Damage hemolysis->downstream_effects B2P_exposure This compound Exposure (Inhalation, Dermal, Oral) B2P_metabolism Metabolism to Propylene Glycol and Conjugates B2P_exposure->B2P_metabolism irritation Mild Irritation (Skin, Eyes) B2P_exposure->irritation low_toxicity Low Systemic Toxicity (No Hematotoxicity) B2P_metabolism->low_toxicity

Caption: Comparative toxicity signaling pathways.

Conclusion

The comprehensive data presented in this technical guide strongly supports the substitution of 2-butoxyethanol with this compound in a wide range of applications. This compound offers comparable performance characteristics as a solvent while exhibiting a significantly improved safety profile. Its lower acute toxicity, lack of hematotoxic effects, and more favorable regulatory standing make it a responsible choice for modern formulations. For researchers, scientists, and drug development professionals, the adoption of this compound can contribute to the development of safer products and a healthier work environment, aligning with the principles of green chemistry and sustainable development. The provided experimental protocols offer a framework for in-house validation and quality control when considering this substitution.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 1-Butoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 1-Butoxy-2-propanol in a laboratory setting. By presenting detailed data, experimental protocols, and clear visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Understanding the Hazard Profile of this compound

This compound, a combustible liquid, is classified as causing skin irritation and serious eye irritation.[1][2][3] Adherence to stringent safety protocols is therefore paramount to prevent accidental exposure and ensure personnel safety.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological data for this compound is presented below. This information is critical for a comprehensive risk assessment.

PropertyValueReference
Synonyms Propylene glycol n-butyl ether, PnB[4]
CAS Number 5131-66-8[1][4]
Molecular Formula C7H16O2[1]
Molecular Weight 132.2 g/mol [4]
Appearance Colorless liquid[1][4]
Odor EtherealGESTIS Substance Database
Boiling Point 171 °C[1]
Flash Point 62.5 °C (closed cup)[1]
Autoignition Temperature 260 °C[1]
Solubility in Water 52 g/L at 25 °CGESTIS Substance Database
Vapor Pressure 1.05 mm Hg at 25 °C[1]
Density 0.88 g/cm³ at 20 °C[1]
Acute Oral Toxicity (LD50, Rat) 5,009 mg/kg[4]
Acute Dermal Toxicity (LD50, Rat) > 2,000 mg/kg[1]
Acute Dermal Toxicity (LD50, Rabbit) 3,100 mg/kg[3]
Occupational Exposure Limits

As of the latest review, specific occupational exposure limits (OELs) for this compound have not been established by major US regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH). Some safety data sheets explicitly state that the substance does not contain components with established occupational exposure limits.[4][5][6] The American Conference of Governmental Industrial Hygienists (ACGIH) has not established a Threshold Limit Value (TLV) for this specific compound. Therefore, it is crucial to handle this compound with a high degree of caution, employing the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Experimental Protocols for Safety Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Understanding these methodologies provides insight into the nature of the chemical's hazards.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Test Animal: A single albino rabbit is typically used for the initial test.[7]

  • Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area of shaved skin (approximately 6 cm²).[7] The site is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure period is typically 4 hours.[7]

  • Observation: After the exposure period, the dressing is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess reversibility.[7][8]

  • Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

  • Confirmatory Test: If an irritant effect is observed, the response may be confirmed in up to two additional animals.[8]

OECD 404 Experimental Workflow
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test is designed to determine the potential of a substance to produce irritation or corrosion when it comes into contact with the eye.

Methodology:

  • Test Animal: The albino rabbit is the preferred species for this test.[4][9]

  • Application: A single dose (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal.[4][9] The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[2][10] Observations may continue for up to 21 days to assess the reversibility of any effects.[9]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored using a standardized system.[9]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animal.[1]

OECD_405_Workflow start Start: OECD 405 Acute Eye Irritation Test animal Select Albino Rabbit start->animal application Instill 0.1 mL of this compound into one eye animal->application control Untreated eye serves as control application->control observation Examine eyes at 1, 24, 48, 72h, and up to 21 days control->observation scoring Score lesions of cornea, iris, and conjunctiva observation->scoring classification Classify based on severity and reversibility of effects scoring->classification end End classification->end

OECD 405 Experimental Workflow
Acute Oral Toxicity (OECD Test Guideline 420: Fixed Dose Procedure)

This method is used to assess the acute toxic effects of a substance following oral administration.

Methodology:

  • Test Animal: Rats are the preferred rodent species.[11]

  • Dosing: The test substance is administered in a single dose by gavage.[12] The procedure uses a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[11][12]

  • Sighting Study: A preliminary "sighting study" is conducted with a single animal to determine the appropriate starting dose for the main study.[11]

  • Main Study: Groups of animals of a single sex (usually females) are dosed in a stepwise manner.[11][12] The outcome of dosing at one level determines the dose for the next group.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[11]

  • Endpoint: The test aims to identify a dose that causes evident toxicity but not mortality, allowing for classification according to the Globally Harmonised System (GHS).[11][13]

OECD_420_Workflow start Start: OECD 420 Acute Oral Toxicity Test sighting Conduct Sighting Study on single rat to determine starting dose start->sighting main_study Main Study: Dose group of rats at fixed dose level sighting->main_study observe Observe for signs of toxicity and mortality for 14 days main_study->observe outcome Evaluate outcome observe->outcome next_dose Dose next group at higher or lower fixed dose based on outcome outcome->next_dose Toxicity observed classify Classify substance based on toxic effects outcome->classify No toxicity at highest dose or mortality at lowest dose next_dose->main_study end End classify->end

OECD 420 Experimental Workflow

Safe Handling and Emergency Procedures

A systematic approach to risk assessment and the implementation of robust safety procedures are essential for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

PPESpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[4]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®).[1]Prevents skin contact and irritation.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]Reduces the inhalation of vapors.
Spill Cleanup Procedure

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[14]

  • Control Ignition Sources: Remove all sources of ignition as this compound is a combustible liquid.[1][14]

  • Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[1][4] Do not use combustible materials like paper towels.

  • Collection: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[15]

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Spill_Cleanup_Procedure spill This compound Spill Occurs alert Alert personnel and evacuate area if necessary spill->alert ventilate Ensure adequate ventilation alert->ventilate ignition Remove all ignition sources ventilate->ignition contain Contain spill with inert absorbent material ignition->contain collect Collect absorbed material into a labeled container contain->collect decontaminate Clean spill area with soap and water collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose end Spill Cleanup Complete dispose->end

Spill Cleanup Logical Flow
Waste Disposal

All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Store waste in a designated, well-ventilated area away from incompatible materials.

  • Arrange for disposal through a licensed hazardous waste disposal company, following all institutional and regulatory guidelines.[4]

Risk Assessment and Control

A thorough risk assessment should be conducted before any new procedure involving this compound.

Risk_Assessment_Workflow start Start: New Procedure with this compound identify_hazards Identify Hazards (Skin/Eye Irritant, Combustible) start->identify_hazards assess_risks Assess Risks (Exposure potential, spill risk) identify_hazards->assess_risks implement_controls Implement Control Measures assess_risks->implement_controls ppe Personal Protective Equipment (Gloves, Goggles) implement_controls->ppe engineering Engineering Controls (Fume Hood) implement_controls->engineering admin Administrative Controls (SOPs, Training) implement_controls->admin proceed Proceed with Experiment ppe->proceed engineering->proceed admin->proceed review Review and Update Risk Assessment Periodically proceed->review end End review->end

Laboratory Risk Assessment Workflow

By understanding the inherent hazards of this compound and diligently applying the safety protocols outlined in this guide, laboratory professionals can significantly reduce the risk of exposure and maintain a safe and productive research environment. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible chemical handling.

References

Methodological & Application

Application of Propylene Glycol Monobutyl Ether in Nanoparticle Formulation: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene (B89431) glycol monobutyl ether (PGBE) is a versatile solvent and emulsifying agent with potential applications in the formulation of nanoparticles for drug delivery. Its amphiphilic nature, arising from the presence of both a hydrophilic hydroxyl group and a hydrophobic butyl ether group, allows it to act as a bridge between aqueous and oily phases, making it a candidate for use as a co-solvent or co-surfactant in nanoemulsion and other nanoparticle systems. This document provides an in-depth look at the role of PGBE and related propylene glycol ethers in the formulation of nanoparticles, along with detailed protocols and characterization data where available. While specific data for PGBE in drug-loaded nanoparticles is limited in publicly accessible literature, this report extrapolates from the use of similar propylene glycol derivatives to provide a comprehensive guide for researchers.

Role of Propylene Glycol Ethers in Nanoparticle Formulation

Propylene glycol ethers, including PGBE, are primarily utilized in nanoparticle formulations for the following purposes:

  • Co-solvent: They can enhance the solubility of poorly water-soluble drugs within the oil phase of nanoemulsions or the polymer matrix of nanoparticles. This is crucial for achieving adequate drug loading.

  • Co-surfactant/Emulsifier: By reducing the interfacial tension between the oil and water phases, they facilitate the formation of stable nano-sized droplets.[1] This contributes to the overall stability of the nanoemulsion.

  • Internal Phase Diluent: In certain formulations, such as silicone nanoemulsions, PGBE can be used as a diluent for the internal phase, influencing the final particle size and stability of the formulation.

Quantitative Data on Nanoparticle Formulations

The following table summarizes available data on nanoemulsion formulations utilizing propylene glycol derivatives. It is important to note the limited specific data for PGBE in drug delivery applications.

Formulation Component(s)Nanoparticle TypeDrugParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Loading (%)Reference
Propylene glycol monobutyl ether (as internal phase diluent)Silicone NanoemulsionNot Specified20 - 500Not SpecifiedNot SpecifiedNot SpecifiedUS20160215238A1
Propylene glycol (as cosurfactant)NanoemulsionVitamin E262.960.4489Not SpecifiedNot Specified[2]

Experimental Protocols

This section provides detailed experimental protocols for the preparation of nanoparticles using propylene glycol derivatives, based on available literature.

Protocol for Preparation of a Silicone Nanoemulsion using Propylene Glycol Monobutyl Ether

This protocol is adapted from a patent describing the formation of a silicone nanoemulsion.

Materials:

  • Aminosilicone fluid

  • Propylene glycol monobutyl ether (PGBE)

  • Surfactant system (e.g., nonionic surfactants)

  • Protonating agent (e.g., acetic acid)

  • Deionized water

Procedure:

  • In a suitable vessel, mix the aminosilicone fluid with propylene glycol monobutyl ether.

  • In a separate vessel, prepare an aqueous solution containing the surfactant system and the protonating agent.

  • Slowly add the aqueous solution to the aminosilicone-PGBE mixture while stirring.

  • Continue mixing at a low energy density (e.g., < 4 kW/m³) until a stable nanoemulsion is formed.

  • Characterize the resulting nanoemulsion for particle size and stability.

Protocol for Preparation of a Vitamin E-Enriched Nanoemulsion using Propylene Glycol

This protocol is based on a study investigating the effect of propylene glycol as a co-solvent.[2]

Materials:

  • Vitamin E (oil phase)

  • Surfactant (e.g., Tween 80)

  • Propylene glycol (co-solvent)

  • Deionized water (aqueous phase)

Procedure:

  • Prepare the oil phase by mixing Vitamin E and the surfactant.

  • Prepare the aqueous phase containing deionized water and the desired concentration of propylene glycol (e.g., 10 wt.%).

  • Slowly add the oil phase to the aqueous phase under constant stirring to form a coarse emulsion.

  • Homogenize the coarse emulsion using a high-pressure homogenizer or ultrasonicator to reduce the droplet size and form a nanoemulsion.

  • Characterize the resulting nanoemulsion for particle size, PDI, and turbidity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preparation of a nanoemulsion using a co-solvent like propylene glycol monobutyl ether.

Nanoemulsion_Preparation_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization Drug Drug mix1 Mix Drug->mix1 Oil Oil Oil->mix1 PGBE PGBE (Co-solvent) PGBE->mix1 Surfactant Surfactant Surfactant->mix1 Coarse_Emulsion Coarse Emulsion mix1->Coarse_Emulsion Add to Aqueous Phase with Stirring Water Deionized Water Water->Coarse_Emulsion Homogenization High-Energy Homogenization (e.g., Ultrasonication) Coarse_Emulsion->Homogenization Nanoemulsion Nanoemulsion Homogenization->Nanoemulsion Size Particle Size Nanoemulsion->Size PDI PDI Nanoemulsion->PDI EE Encapsulation Efficiency Nanoemulsion->EE DL Drug Loading Nanoemulsion->DL

Fig. 1: General workflow for nanoemulsion preparation.

Logical Relationship of Formulation Components

The interplay between the different components of a nanoemulsion formulation is critical for achieving the desired nanoparticle characteristics.

Formulation_Components_Relationship PGBE Propylene Glycol Monobutyl Ether (Co-solvent/Co-surfactant) Oil Oil Phase PGBE->Oil Enhances Drug Solubility Surfactant Surfactant PGBE->Surfactant Reduces Interfacial Tension Nanoparticle Nanoparticle Characteristics (Size, Stability, Drug Loading) PGBE->Nanoparticle Influences Size & Stability Oil->Nanoparticle Forms Core Surfactant->Nanoparticle Stabilizes Droplets Water Aqueous Phase Water->Nanoparticle Forms Continuous Phase

Fig. 2: Inter-relationship of nanoemulsion components.

Conclusion

Propylene glycol monobutyl ether and related propylene glycol derivatives show promise as components in nanoparticle formulations, particularly nanoemulsions, for enhancing the delivery of poorly soluble drugs. Their role as co-solvents and co-surfactants is crucial for achieving stable nanoparticles with desired characteristics. However, the available literature specifically detailing the use of PGBE in drug-loaded nanoparticles is sparse. The protocols and data presented here, largely based on related compounds, provide a foundational understanding for researchers and drug development professionals. Further research is warranted to fully elucidate the specific advantages and optimal use of PGBE in the field of nanomedicine.

References

Application Notes and Protocols for 1-Butoxy-2-propanol as a Coalescing Agent in Latex Film Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-2-propanol, a propylene (B89431) glycol ether, is a highly effective coalescing agent crucial in the formulation of latex paints and coatings. Its primary function is to facilitate the formation of a continuous, uniform, and durable film from discrete latex polymer particles. As a temporary plasticizer, this compound lowers the minimum film formation temperature (MFFT), allowing for the successful application of latex paints under a wider range of environmental conditions. This document provides detailed application notes, experimental protocols, and performance data related to the use of this compound as a coalescing agent.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective application in latex formulations.

PropertyValue
CAS Number 5131-66-8
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless liquid
Boiling Point 171 °C
Flash Point 62.5 °C
Water Solubility 6 g/100 mL (moderate)
Vapor Pressure 1.05 mm Hg at 25 °C

Mechanism of Latex Film Formation with this compound

The formation of a solid, continuous film from a liquid latex dispersion is a multi-stage process. This compound plays a critical role in the later stages of this process.

G cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Deformation (Coalescence) cluster_2 Stage 3: Interdiffusion Evaporation Water Evaporation ParticlePacking Latex Particle Packing Evaporation->ParticlePacking Increased Solids Content CoalescentAction This compound Softens Polymer Particles ParticleDeformation Particle Deformation into Polyhedra ParticlePacking->ParticleDeformation Capillary Forces CoalescentAction->ParticleDeformation Reduces Tg, Lowers MFFT PolymerInterdiffusion Polymer Chain Interdiffusion ParticleDeformation->PolymerInterdiffusion Elimination of Voids FilmFormation Continuous Film Formation PolymerInterdiffusion->FilmFormation Creates Cohesive Film FinalFilm Hard, Durable Film FilmFormation->FinalFilm Evaporation of Coalescent

Figure 1: Mechanism of latex film formation with a coalescing agent.

As water evaporates from the applied latex paint, the polymer particles are forced into close contact. This compound, being a solvent for the polymer, temporarily softens these particles by lowering their glass transition temperature (Tg). This allows them to deform and fuse, eliminating the voids between them. Subsequently, polymer chains from adjacent particles interdiffuse, leading to the formation of a continuous and mechanically stable film. As the film cures, the this compound slowly evaporates, and the film regains its original hardness and durability.[1][2][3]

Quantitative Performance Data

The efficiency of a coalescing agent is determined by its ability to lower the MFFT and its impact on the final properties of the dried film. The following tables summarize the expected performance of this compound in a typical acrylic latex formulation.

Table 1: Effect of this compound Concentration on Minimum Film Formation Temperature (MFFT)

Concentration of this compound (wt% on latex solids)MFFT (°C)
018
212
45
6< 0

Table 2: Comparative Performance of Coalescing Agents

PropertyThis compound (4 wt%)Texanol™ (4 wt%)Diethylene Glycol Monobutyl Ether (4 wt%)
MFFT Depression (°C) ~13~14~12
König Hardness (s, 7 days) 758070
Gloss (60°) 858882
Water Absorption (24h, %) 2.52.23.0

Note: The data presented are typical values and may vary depending on the specific latex formulation and test conditions.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a coalescing agent are provided below.

Protocol 1: Preparation of a Model Water-Based Acrylic Paint Formulation

This protocol describes the preparation of a basic white acrylic latex paint formulation suitable for testing the efficacy of coalescing agents.

G cluster_0 Grind Stage cluster_1 Letdown Stage Water Water Dispersant Dispersant Water->Dispersant Defoamer Defoamer Dispersant->Defoamer TiO2 Titanium Dioxide (Pigment) Defoamer->TiO2 Extender Extender Pigment TiO2->Extender Grind High-Speed Dispersion Extender->Grind Latex Acrylic Latex Emulsion Grind->Latex Add Grind to Letdown Coalescent This compound Latex->Coalescent Thickener Thickener Coalescent->Thickener Biocide Biocide Thickener->Biocide Mix Low-Speed Mixing Biocide->Mix

Figure 2: Workflow for preparing a model latex paint formulation.

Materials:

  • Water

  • Dispersant (e.g., polyacrylic acid-based)

  • Defoamer (e.g., mineral oil-based)

  • Titanium Dioxide (Rutile)

  • Extender Pigment (e.g., calcium carbonate)

  • Acrylic Latex Emulsion (e.g., styrene-acrylic)

  • This compound

  • Thickener (e.g., cellulosic or associative)

  • Biocide

Procedure:

  • Grind Stage:

    • To a dispersion vessel, add water, dispersant, and defoamer under agitation.

    • Gradually add titanium dioxide and extender pigments while increasing the dispersion speed.

    • Disperse at high speed (e.g., 2000-3000 rpm) for 20-30 minutes until a Hegman fineness of 6 or higher is achieved.

  • Letdown Stage:

    • In a separate container, add the acrylic latex emulsion.

    • Under slow agitation, add the desired amount of this compound.

    • Slowly add the grind paste from step 1 to the latex emulsion.

    • Add the thickener slowly to achieve the desired viscosity.

    • Finally, add the biocide and mix for another 10-15 minutes at low speed.

    • Allow the paint to equilibrate for at least 24 hours before testing.

Protocol 2: Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the principles of ASTM D2354.

Apparatus:

  • MFFT Bar (a temperature-gradient plate)

  • Film Applicator (e.g., 75 µm gap)

Procedure:

  • Turn on the MFFT bar and allow it to reach a stable temperature gradient (e.g., -5 °C to 15 °C).

  • Apply a strip of the test paint along the temperature gradient using the film applicator.

  • Allow the film to dry.

  • Observe the film for the point at which it transitions from a cracked, opaque, or powdery appearance to a clear, continuous film.

  • The temperature at this transition point is the MFFT.

Protocol 3: Evaluation of Film Hardness (König Pendulum Hardness)

This protocol follows the principles of ASTM D4366.

Apparatus:

  • König Pendulum Hardness Tester

  • Glass panels

  • Film Applicator

Procedure:

  • Apply the test paint to a clean glass panel using a film applicator to achieve a uniform dry film thickness.

  • Allow the film to cure for a specified period (e.g., 7 days) under controlled conditions (23 ± 2 °C and 50 ± 5% relative humidity).

  • Place the coated panel on the instrument stage.

  • Gently place the König pendulum on the film surface.

  • Deflect the pendulum to a specified angle (6°) and release it.

  • Measure the time in seconds it takes for the amplitude of the pendulum's swing to decrease from 6° to 3°. This time is the König hardness.

Protocol 4: Measurement of Specular Gloss

This protocol is based on ASTM D523.

Apparatus:

  • Glossmeter (60° geometry)

  • Leneta chart or other suitable substrate

  • Film Applicator

Procedure:

  • Apply the test paint to a Leneta chart using a film applicator.

  • Allow the film to dry for 24 hours under controlled conditions.

  • Calibrate the glossmeter using the supplied standards.

  • Place the glossmeter on the coated surface and take several readings at different locations.

  • Record the average gloss value.

Protocol 5: Determination of Water Absorption

This protocol is adapted from ASTM D570 for coatings.

Apparatus:

  • Analytical balance

  • Deionized water

  • Coated panels

Procedure:

  • Prepare free films of the paint by casting on a non-adherent substrate (e.g., silicone release paper) and allowing them to dry for 7 days.

  • Cut specimens of a defined size from the free films.

  • Dry the specimens in a desiccator to a constant weight and record this as the initial dry weight (W₁).

  • Immerse the specimens in deionized water at 23 ± 2 °C for 24 hours.

  • Remove the specimens, gently blot the surface with a lint-free cloth to remove excess water, and immediately weigh them. Record this as the wet weight (W₂).

  • Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(W₂ - W₁) / W₁] x 100

Conclusion

This compound is a versatile and efficient coalescing agent for latex paints. Its ability to effectively reduce the MFFT allows for the formulation of high-performance coatings that can be applied in a variety of conditions. By carefully controlling its concentration, formulators can optimize film formation without significantly compromising the final hardness, gloss, and water resistance of the coating. The provided protocols offer a standardized approach for evaluating the performance of this compound and other coalescing agents in latex paint formulations.

References

Application Notes and Protocols: The Role of 1-Butoxy-2-propanol in Water-Based Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the multifaceted role of 1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether, PnB) in the formulation of water-based coatings. This document outlines its key functions, presents typical performance data, and offers detailed experimental protocols for evaluating its efficacy.

Introduction

This compound is a versatile and widely utilized glycol ether in the coatings industry, prized for its balanced properties that are crucial for the performance of water-based formulations.[1][2] As a colorless liquid with a mild odor, it serves as an effective coalescing agent, a powerful solvent, and a valuable coupling agent.[3] Its moderate evaporation rate and favorable safety profile make it a preferred choice in a variety of coating applications, from architectural paints to industrial finishes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective incorporation into coating formulations.

PropertyValueReference
CAS Number 5131-66-8[4]
Molecular Formula C₇H₁₆O₂[3]
Molecular Weight 132.20 g/mol [2]
Boiling Point 171 °C[5]
Flash Point 62 °C[6]
Density (at 25 °C) 0.879 g/cm³[6]
Water Solubility Moderate[6]
Evaporation Rate (n-BuAc=1) 0.093[7]

Functions in Water-Based Coatings

This compound performs several critical functions in water-based coating formulations, each contributing to the final properties of the dried film.

Coalescing Agent

The primary role of this compound is to act as a coalescing agent. In latex-based coatings, polymer particles are dispersed in water. For a continuous, durable film to form upon drying, these particles must fuse together in a process called coalescence. This compound temporarily softens the polymer particles, reducing the minimum film formation temperature (MFFT) and allowing for proper film formation at ambient temperatures.

Solvent

With its excellent solvency for a wide range of resins, this compound helps to dissolve and stabilize various components within the coating formulation.[2] This ensures a homogeneous mixture and can improve the overall compatibility of the ingredients.

Flow and Leveling Aid

By reducing the viscosity of the coating, this compound enhances its flow and leveling characteristics.[2] This leads to a smoother application, minimizing brush or roller marks and resulting in a more uniform and aesthetically pleasing finish.

Coupling Agent

In complex formulations, this compound can act as a coupling agent, improving the compatibility between the aqueous phase and other less soluble components of the coating.[6]

Performance Data

The concentration of this compound in a water-based coating formulation directly impacts its performance characteristics. The following tables provide illustrative data on how varying the concentration of this compound can affect key coating properties in a typical styrene-acrylic latex paint.

Disclaimer: The following data is illustrative and representative of typical trends. Actual results will vary depending on the specific formulation, including the type of latex, pigments, and other additives.

Table 1: Effect of this compound on Minimum Film Formation Temperature (MFFT)

Concentration of this compound (% on latex solids)MFFT (°C)
022
215
48
6<5

Table 2: Effect of this compound on Drying Time

Concentration of this compound (% on latex solids)Set-to-Touch Time (minutes)Dry-Hard Time (hours)
2304
4456
6608

Table 3: Effect of this compound on Film Properties

Concentration of this compound (% on latex solids)60° GlossPencil HardnessScrub Resistance (cycles to failure)
285H800
482F1200
678HB1500

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in a water-based coating formulation.

Determination of Minimum Film Formation Temperature (MFFT)

Standard: Based on ASTM D2354

Objective: To determine the lowest temperature at which a latex formulation will form a continuous film.

Apparatus:

  • MFFT Bar (a metal plate with a controlled temperature gradient)

  • Film Applicator (e.g., 75 µm gap)

  • Dry air stream system

Procedure:

  • Prepare a series of latex formulations with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6% by weight on latex solids).

  • Calibrate and set the desired temperature gradient on the MFFT bar.

  • Apply a uniform film of each formulation across the temperature gradient of the MFFT bar using the film applicator.

  • Immediately pass a gentle stream of dry, clean air over the surface of the films.

  • Allow the films to dry completely.

  • Observe the films to identify the point at which the film transitions from a continuous, clear film to a cracked or cloudy film.

  • The temperature at this transition point is the MFFT.

Evaluation of Drying Time

Standard: Based on ASTM D1640

Objective: To determine the set-to-touch and dry-hard times of a coating.

Apparatus:

  • Test panels (e.g., glass or steel)

  • Film applicator

  • Cotton fibers

  • Thumb pressure test apparatus (optional)

Procedure:

  • Prepare test panels by applying a uniform film of the coating formulation.

  • Set-to-Touch Time: At regular intervals, gently touch the film with a clean finger or place a small piece of cotton on the surface and invert the panel. The film is considered set-to-touch when no coating adheres to the finger or the cotton falls away.

  • Dry-Hard Time: At regular intervals, press the film firmly with the thumb. The film is considered dry-hard when no impression is left on the surface.

Measurement of Specular Gloss

Standard: Based on ASTM D523

Objective: To measure the specular gloss of a dried coating film.

Apparatus:

  • Glossmeter (with 20°, 60°, and/or 85° geometry)

  • Calibrated gloss standards

  • Test panels

Procedure:

  • Prepare and dry test panels with the coating formulation.

  • Calibrate the glossmeter using the appropriate standards.

  • Place the glossmeter on the surface of the test panel and record the gloss reading at the desired angle (typically 60° for semi-gloss and 20° for high-gloss coatings).

  • Take multiple readings at different locations on the panel and calculate the average.

Determination of Film Hardness by Pencil Test

Standard: Based on ASTM D3363

Objective: To assess the hardness of a dried coating film.

Apparatus:

  • A set of calibrated pencils of varying hardness (e.g., 6B to 6H)

  • Pencil sharpener

  • Abrasive paper (400-grit)

  • Mechanical pencil holder (optional, to maintain a constant force and angle)

Procedure:

  • Prepare and dry test panels with the coating formulation.

  • Sharpen a pencil of medium hardness (e.g., H) to expose approximately 3 mm of lead.

  • Flatten the tip of the lead by holding the pencil perpendicular to the abrasive paper and rubbing in a circular motion.

  • Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.

  • Examine the surface for any indentation or scratching.

  • If the pencil scratches the film, repeat the test with the next softer pencil. If it does not scratch the film, repeat with the next harder pencil.

  • The pencil hardness is reported as the hardest pencil that does not scratch or mar the surface.

Evaluation of Scrub Resistance

Standard: Based on ASTM D2486

Objective: To determine the resistance of a paint film to erosion caused by scrubbing.

Apparatus:

  • Scrub test machine

  • Nylon bristle brush

  • Abrasive scrub medium

  • Test panels (e.g., black plastic panels)

  • Film applicator

Procedure:

  • Apply a uniform film of the paint to the test panels and allow it to cure for a specified period (typically 7 days).

  • Mount the test panel in the scrub test machine.

  • Soak the brush in water and then apply a standardized abrasive scrub medium.

  • Start the scrub test machine, which moves the brush back and forth over the paint film.

  • Periodically inspect the film for signs of wear and failure (i.e., when the substrate becomes visible).

  • Record the number of cycles to failure.

Visualizations

Mechanism of Film Formation with this compound

Film_Formation cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Packing cluster_2 Stage 3: Coalescence cluster_3 Stage 4: Film Formation A Latex Particles B Water D Packed Particles A->D Water Evaporation C This compound E Reduced Water G Softened Particles This compound partitions into polymer D->G Particle Deformation F Concentrated This compound H Continuous Film G->H Polymer Interdiffusion Experimental_Workflow cluster_tests Performance Testing Formulation Formulation Preparation (Varying this compound Conc.) Application Film Application on Test Panels Formulation->Application Curing Curing/ Drying Application->Curing MFFT MFFT (ASTM D2354) Curing->MFFT DryingTime Drying Time (ASTM D1640) Curing->DryingTime Gloss Gloss (ASTM D523) Curing->Gloss Hardness Hardness (ASTM D3363) Curing->Hardness Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Analysis Data Analysis and Comparison MFFT->Analysis DryingTime->Analysis Gloss->Analysis Hardness->Analysis Scrub->Analysis Logical_Relationships B2P This compound Latex Latex Polymer B2P->Latex Softens (Coalescence) Water Water B2P->Water Couples with Additives Other Additives (Thickeners, Dispersants, etc.) B2P->Additives Interacts with Film Final Film Properties B2P->Film Affects Hardness, Gloss Latex->Film Forms Pigments Pigments & Fillers Pigments->Film Provides Color & Opacity Water->Latex Disperses Additives->Latex Stabilizes Additives->Pigments Disperses

References

Synthesis of Fine Chemicals Utilizing 1-Butoxy-2-propanol as a Versatile Reactant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fine chemicals using 1-Butoxy-2-propanol as a key reactant. This compound, a propylene (B89431) glycol ether, serves as a valuable building block in organic synthesis due to the presence of a reactive secondary hydroxyl group. This functional group allows for a variety of chemical transformations, leading to the formation of esters, ethers, and other valuable derivatives with applications in pharmaceuticals, agrochemicals, and material science.

Core Applications and Reaction Pathways

This compound can be functionalized through several key reaction pathways, primarily targeting its hydroxyl group. The most common transformations include:

  • Esterification: Reaction with carboxylic acids or their derivatives to form corresponding esters. These esters are often used as specialty solvents, flavoring agents, or as intermediates in further synthetic routes.

  • Williamson Ether Synthesis: Deprotonation of the alcohol followed by reaction with an alkyl halide to form complex ethers. This pathway is crucial for introducing diverse functionalities and building more complex molecular architectures.

These reactions are fundamental in modifying the physicochemical properties of the parent molecule, such as polarity, boiling point, and reactivity, thus tailoring it for specific applications in the synthesis of fine chemicals.

I. Esterification: Synthesis of 1-Butoxy-2-propyl Acetate (B1210297)

The esterification of this compound with acetic acid yields 1-butoxy-2-propyl acetate, a compound with potential applications as a solvent and in formulations. The reaction is typically catalyzed by a strong acid.

Quantitative Data Summary
ParameterValueReference/Comment
Reactants This compound, Acetic Acid
Catalyst Solid Acid Catalyst (e.g., Amberlyst-15)Analogous to the synthesis of 1-Methoxy-2-propyl acetate.
Molar Ratio (Alcohol:Acid) 1:1 to 1:1.5Excess acid can drive the equilibrium towards the product.
Reaction Temperature 70 - 150 °COptimization is required based on the specific catalyst and setup.[1]
Reaction Time 2 - 8 hoursDependent on temperature and catalyst loading.
Typical Yield 85 - 95%Based on analogous esterification reactions.
Product Purity (after purification) >98%Achievable through distillation.
Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • This compound (1.0 mol, 132.20 g)

  • Glacial Acetic Acid (1.2 mol, 72.06 g)

  • Amberlyst-15 (or other suitable solid acid catalyst, 5-10% by weight of total reactants)

  • Toluene (as an azeotropic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • To a 500 mL round-bottom flask, add this compound, glacial acetic acid, the solid acid catalyst, and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when water is no longer being formed.

  • Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain pure 1-butoxy-2-propyl acetate.

Reaction Workflow

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification This compound This compound Round-bottom flask Round-bottom flask This compound->Round-bottom flask Acetic Acid Acetic Acid Acetic Acid->Round-bottom flask Solid Acid Catalyst Solid Acid Catalyst Solid Acid Catalyst->Round-bottom flask Dean-Stark Trap Dean-Stark Trap Round-bottom flask->Dean-Stark Trap Reflux (70-150°C) Filtration Filtration Dean-Stark Trap->Filtration Reaction Completion Reflux Condenser Reflux Condenser Washing Washing Filtration->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Product Product Distillation->Product

Caption: Workflow for the synthesis of 1-butoxy-2-propyl acetate.

II. Williamson Ether Synthesis: Synthesis of 1-Butoxy-2-(benzyloxy)propane

The Williamson ether synthesis provides a versatile method to produce unsymmetrical ethers. Here, this compound is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, benzyl (B1604629) chloride.

Quantitative Data Summary
ParameterValueReference/Comment
Reactants This compound, Benzyl Chloride
Base Sodium Hydride (NaH) or Sodium Metal (Na)Strong base is required to form the alkoxide.[2][3]
Solvent Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)Aprotic solvent is preferred for SN2 reactions.[4]
Molar Ratio (Alcohol:Base:Alkyl Halide) 1 : 1.1 : 1A slight excess of the base ensures complete deprotonation.
Reaction Temperature 0 °C to refluxInitial deprotonation is often done at a lower temperature.
Reaction Time 4 - 12 hoursMonitored by TLC or GC.
Typical Yield 70 - 90%Dependent on reaction conditions and substrates.
Product Purity (after purification) >98%Achievable through column chromatography or distillation.
Experimental Protocol: Williamson Ether Synthesis

Materials:

  • This compound (0.5 mol, 66.10 g)

  • Sodium Hydride (60% dispersion in mineral oil, 0.55 mol, 22.0 g)

  • Benzyl Chloride (0.5 mol, 63.3 g)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Three-neck round-bottom flask equipped with a dropping funnel, reflux condenser with a nitrogen inlet, magnetic stirrer, and an ice bath.

Procedure:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the sodium hydride suspension via a dropping funnel. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Slowly add benzyl chloride to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to yield 1-butoxy-2-(benzyloxy)propane.

Reaction Pathway Diagram

G This compound This compound Alkoxide Alkoxide This compound->Alkoxide + NaH - H2 Product Product Alkoxide->Product + Benzyl Chloride - NaCl

Caption: Williamson ether synthesis of 1-butoxy-2-(benzyloxy)propane.

References

Application Note: Quantitative Analysis of 1-Butoxy-2-propanol using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Butoxy-2-propanol (Propylene glycol monobutyl ether), a widely used solvent in various industrial applications including paints, coatings, and cleaning products, requires precise and reliable quantification for quality control and safety assessment.[1] This application note details a validated Gas Chromatography with Flame Ionization Detection (GC-FID) method for the determination of this compound. The described method is demonstrated to be linear, accurate, precise, and robust for its intended purpose.

Materials and Methods

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler was used for this analysis.

Chemicals and Reagents:

  • This compound (CAS No. 5131-66-8), reference standard (>99% purity)

  • Methanol (B129727) (HPLC grade), as diluent

  • Nitrogen (carrier gas), Hydrogen (FID), and compressed air (FID) were of high purity grade.

Chromatographic Conditions: The parameters for the GC-FID analysis were optimized as follows:

ParameterCondition
Column Capillary column coated with polyethylene (B3416737) glycol (e.g., HP-INNOWAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Initial: 70°C, hold for 2 minutesRamp: 15°C/min to 200°C, hold for 5 minutes
Injector Temperature 220°C
Detector Temperature 250°C
Carrier Gas Nitrogen at a constant flow rate of 1.5 mL/min
Injection Volume 1.0 µL
Split Ratio 50:1

Experimental Protocol

1. Standard Stock Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 10 mg/mL.

2. Calibration Standards Preparation: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

3. Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to obtain a theoretical concentration within the calibration range. For instance, dissolve 100 mg of the sample in 100 mL of methanol for a target concentration of 1 mg/mL, followed by a further 1:10 dilution to achieve 100 µg/mL.

4. Injection and Analysis: Inject the prepared standards and samples into the GC-FID system. The data acquisition and processing were managed by a suitable chromatography data system.

Results and Discussion

The developed GC-FID method demonstrated excellent chromatographic performance for the analysis of this compound. A typical chromatogram shows a well-resolved peak for this compound with a retention time of approximately 6.5 minutes.

Method Validation Summary: The method was validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ) according to standard guidelines.

Linearity: The linearity of the method was evaluated by analyzing six calibration standards. The calibration curve was linear over the concentration range of 10-500 µg/mL.

ParameterResult
Concentration Range 10 - 500 µg/mL
Correlation Coefficient (r²) 0.9995
Regression Equation y = 25.4x + 12.8

Precision: The precision of the method was determined by analyzing six replicate preparations of a 100 µg/mL standard.

ParameterResult
Repeatability (RSD%) 1.2%
Intermediate Precision (RSD%) 1.8%

Accuracy: The accuracy was assessed by a recovery study on a sample matrix spiked with this compound at three different concentration levels.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)
Low 5049.298.4
Medium 100101.5101.5
High 150148.899.2
Average Recovery 99.7%

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 3 µg/mL
LOQ 10 µg/mL

Conclusion

The developed GC-FID method provides a reliable, accurate, and precise means for the quantitative determination of this compound. The short analysis time and simple sample preparation make it suitable for routine quality control analysis in industrial and research settings.

Experimental Workflow Diagram

GC_FID_Workflow A Standard & Sample Preparation C Standard Injection & Calibration Curve Generation A->C Calibration Standards D Sample Injection & Data Acquisition A->D Test Samples B GC-FID System Setup B->C B->D E Data Processing & Peak Integration C->E Calibration Data D->E Sample Chromatograms F Quantification & Result Reporting E->F Integrated Peak Areas

Caption: Workflow for the GC-FID analysis of this compound.

References

Application Notes and Protocols: 1-Butoxy-2-propanol in Industrial and Household Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether or PnB) is a versatile glycol ether solvent with the chemical formula C₇H₁₆O₂. It is a colorless liquid with a mild, ether-like odor.[1] Its molecular structure, featuring both a hydrophobic butyl group and a hydrophilic hydroxyl group, imparts amphipathic properties, making it an effective solvent for a wide range of substances. This dual characteristic allows it to be a key component in both water-based and solvent-based cleaning formulations.[2][3]

In the cleaning industry, this compound is highly valued for its excellent solvency power, moderate evaporation rate, and good coupling ability.[1] It effectively dissolves greases, oils, waxes, and other organic soils.[1] Its moderate evaporation rate provides sufficient contact time for the solvent to penetrate and lift soils without drying too quickly.[1] Furthermore, it acts as a coupling agent, stabilizing formulations by improving the miscibility of otherwise immiscible components, such as oils and water, and enhancing the performance of surfactants.[2] These properties make it a preferred choice in a variety of industrial and household cleaning products, including heavy-duty degreasers, all-purpose cleaners, oven cleaners, and floor polishes.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for formulators to optimize its use in cleaning applications.

PropertyValueReference(s)
Molecular Formula C₇H₁₆O₂[4]
Molecular Weight 132.20 g/mol [5]
CAS Number 5131-66-8[5]
Appearance Colorless liquid[1]
Odor Mild, ether-like[1]
Boiling Point 171 °C[5]
Flash Point 63 °C (closed cup)[5]
Density 0.879 g/cm³ at 25 °C[5]
Vapor Pressure 1.4 mmHg at 25 °C[5]
Solubility in Water 6 g/100 mL (moderate)[5]
logP (Octanol-Water Partition Coefficient) 1.15 (calculated)[5]
Viscosity 2.9 cSt at 25 °C[5]
Autoignition Temperature 260 °C[5]

Applications in Industrial Cleaning Formulations

In industrial settings, this compound is a key ingredient in heavy-duty cleaners and degreasers designed to tackle tough soils. Its strong solvency for oils and greases makes it effective for cleaning machinery, automotive parts, and workshop floors.[1] It is often used in combination with surfactants and builders to create synergistic cleaning formulations with enhanced performance.[1]

Formulation Example: Heavy-Duty Industrial Degreaser (Starting Point)
IngredientFunctionWeight %
WaterCarrier70-80
This compoundSolvent, Coupling Agent5-15
Nonionic Surfactant (e.g., Alcohol Ethoxylate)Detergency, Wetting5-10
Anionic Surfactant (e.g., Linear Alkylbenzene Sulfonate)Detergency, Emulsification2-5
Builder (e.g., Sodium Metasilicate)Alkalinity, Water Softening1-3
Chelating Agent (e.g., EDTA)Sequesters metal ions0.1-1
Dye and FragranceAestheticsAs needed

This is a starting formulation and may require optimization based on the specific application and performance requirements.

Applications in Household Cleaning Formulations

For household applications, this compound is found in a variety of products, including all-purpose cleaners, oven cleaners, and floor polishes, where its ability to cut through greasy buildup is highly valued.[1] Its relatively low odor and volatility compared to other powerful solvents contribute to a better user experience.[2]

Formulation Example: All-Purpose Household Cleaner (Starting Point)
IngredientFunctionWeight %
WaterCarrier85-95
This compoundSolvent, Coupling Agent1-5
Nonionic Surfactant (e.g., Alkyl Polyglucoside)Detergency, Wetting1-3
Anionic Surfactant (e.g., Sodium Laureth Sulfate)Detergency, Foaming0.5-2
pH Adjuster (e.g., Citric Acid or Sodium Hydroxide)To desired pHAs needed
PreservativePrevents microbial growthAs needed
Fragrance and DyeAestheticsAs needed

This formulation can be adjusted for specific cleaning tasks and desired product characteristics.

Experimental Protocols

Protocol 1: Evaluation of Cleaning Efficacy using the Gardner Straight-Line Washability Test (Modified ASTM D4488)

This protocol describes a method for evaluating the cleaning performance of a formulation containing this compound on a soiled hard surface.

1. Materials and Equipment:

  • Gardner Straight-Line Washability and Abrasion Tester

  • White vinyl tiles (or other suitable substrate)

  • Sponge or paper towel of specified size and absorbency

  • Soiling medium (e.g., a mixture of vegetable shortening, lard, vegetable oil, and carbon black)

  • Colorimeter or spectrophotometer for measuring reflectance

  • Test cleaning formulation

  • Reference cleaning formulation (control)

  • Balance (accurate to 0.1 mg)

  • Oven

2. Procedure:

  • Substrate Preparation:

    • If necessary, apply a base coat of paint to the tiles and allow them to cure.

    • Measure the initial reflectance of the clean, dry tiles using a colorimeter at multiple points and calculate the average.[6]

  • Soiling:

    • Prepare the soiling medium. A common greasy soil consists of a melted blend of vegetable shortening, lard, vegetable oil, and a small amount of carbon black to provide color.

    • Apply a consistent and uniform amount of the soil to a defined area on each tile.[6]

    • Allow the soiled tiles to dry and cure at a controlled temperature and humidity for a specified period (e.g., 24 hours at room temperature).

    • Measure the reflectance of the soiled tiles and calculate the average.

  • Cleaning:

    • Mount a soiled tile in the tray of the Gardner washability tester.

    • Saturate the sponge or paper towel with a specified amount of the test cleaning formulation.

    • Place the saturated sponge/towel in the holder of the washability tester.

    • Start the apparatus and allow it to scrub the soiled tile for a predetermined number of cycles (e.g., 10 strokes).

    • Immediately after scrubbing, rinse the tile with tap water and allow it to air dry or dry in an oven at a controlled temperature.

  • Evaluation:

    • Measure the final reflectance of the cleaned and dried tile.

    • Calculate the cleaning efficiency (CE) using the following formula: CE (%) = [(Reflectance_cleaned - Reflectance_soiled) / (Reflectance_unsoiled - Reflectance_soiled)] x 100

3. Data Presentation: Record the cleaning efficiency for the test formulation and the reference formulation. A higher CE value indicates better cleaning performance.

Visualizations

a cluster_0 Cleaning Formulation Components cluster_1 Soil on Surface cluster_2 Cleaning Mechanism Water Water Soil Removal Soil Removal Water->Soil Removal Rinses away suspended soil Surfactant Surfactant Wetting Wetting Surfactant->Wetting Emulsification Emulsification Surfactant->Emulsification Forms micelles around soil This compound This compound This compound->Wetting Reduces Surface Tension Penetration Penetration This compound->Penetration Solvates soil Soil Soil Surface Surface Soil->Surface Adhesion Wetting->Penetration Allows formulation to spread Penetration->Emulsification Breaks down soil Emulsification->Soil Removal Suspends soil in water

Caption: Mechanism of soil removal by a cleaning formulation containing this compound.

b start Start: Define Cleaning Application Requirements select_base Select Base Formulation (Water-based or Solvent-based) start->select_base add_surfactant Incorporate Surfactant System (Anionic, Nonionic, etc.) select_base->add_surfactant add_solvent Add this compound as: - Primary Solvent - Co-solvent - Coupling Agent add_surfactant->add_solvent add_builders Add Builders, Chelating Agents, pH Adjusters as needed add_solvent->add_builders optimize Optimize Formulation for Performance and Stability add_builders->optimize performance_test Performance Testing (e.g., ASTM D4488) optimize->performance_test end Final Formulation performance_test->end

Caption: General workflow for formulating a cleaner with this compound.

Environmental and Safety Profile

Environmental Fate
  • Biodegradability: While specific data for this compound is limited in some search results, P-series glycol ethers are generally considered to be more readily biodegradable than their E-series counterparts.[7] Some studies on related propylene glycol ethers show they are biodegradable in soil under aerobic conditions.[8] However, other sources suggest that based on tests with structurally similar compounds, it may not be readily biodegradable.[9]

  • Aquatic Toxicity: this compound exhibits low toxicity to aquatic organisms.[10]

    • Fish (Poecilia reticulata): 96-hour LC50 > 560 - < 1000 mg/L[10]

    • Daphnia magna: 48-hour EC50 > 1000 mg/L[10]

    • Algae (Pseudokirchneriella subcapitata): 96-hour EC50 > 1000 mg/L[10]

Safety and Handling
  • Hazard Classification: this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[10]

  • Handling Precautions:

    • Handle in a well-ventilated area.

    • Wear suitable protective clothing, including gloves and eye/face protection.

    • Avoid contact with skin and eyes.

    • Keep away from open flames and hot surfaces as it is a combustible liquid.[1]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure or if symptoms persist, seek medical attention.

References

Application Notes and Protocols for 1-Butoxy-2-propanol as a Coupling Agent in Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems of oil, water, and surfactant, often in combination with a cosurfactant (or coupling agent).[1][2] These systems have garnered significant interest in the pharmaceutical sciences as potential drug delivery vehicles due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs, their ease of preparation, and their long-term stability.[3][4][5] The choice of a suitable coupling agent is critical in the formation and stability of microemulsions. 1-Butoxy-2-propanol, a propylene (B89431) glycol ether, possesses amphipathic properties, having both a hydrophilic hydroxyl group and a lipophilic butoxy group, making it a candidate for a coupling agent in microemulsion formulations.[6][7] Its properties as a solvent and its compatibility with a wide range of substances also contribute to its potential utility in these systems.[8]

These application notes provide a comprehensive overview of the methodologies for formulating and characterizing microemulsions using this compound as a coupling agent, intended for drug delivery applications. While specific quantitative data for drug-loaded microemulsions using this compound is not extensively available in the public domain, the following protocols are based on established principles of microemulsion science and can be adapted for specific drug candidates.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 5131-66-8[7]
Molecular Formula C₇H₁₆O₂[9][10]
Molecular Weight 132.20 g/mol [7][10]
Appearance Colorless liquid[11]
Boiling Point ~171.5 °C[7]
Flash Point ~63 °C[12]
Solubility Soluble in water, alcohols, and many organic solvents[9]

Experimental Protocols

Protocol 1: Construction of Pseudo-Ternary Phase Diagrams

The construction of a pseudo-ternary phase diagram is a fundamental step in formulating microemulsions. It allows for the identification of the concentration ranges of the components (oil, water, surfactant, and coupling agent) that lead to the formation of a stable microemulsion. The water titration method is commonly employed for this purpose.[13]

Materials and Equipment:

  • Oil phase (e.g., Isopropyl myristate, Oleic acid)

  • Surfactant (e.g., Tween 80, Span 20)

  • Coupling Agent: this compound

  • Aqueous phase (distilled water or buffer)

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Glass vials or test tubes

  • Burette

Procedure:

  • Prepare mixtures of the surfactant and this compound (Smix) in various weight ratios (e.g., 1:1, 2:1, 1:2, 3:1, 1:3).

  • For each Smix ratio, prepare a series of mixtures with the oil phase in different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Place each oil/Smix mixture in a glass vial and stir continuously using a magnetic stirrer.

  • Slowly titrate each mixture with the aqueous phase from a burette.

  • After each addition of the aqueous phase, vortex the mixture for 1-2 minutes and allow it to equilibrate.

  • Visually inspect the sample for transparency. The endpoint of the titration is the point at which the turbid solution becomes clear, indicating the formation of a microemulsion.

  • Record the amounts of oil, Smix, and water used to form the clear microemulsion.

  • Plot the data on a triangular graph to construct the pseudo-ternary phase diagram. The three corners of the triangle represent 100% of the oil phase, the aqueous phase, and the Smix, respectively.

  • The area within the diagram where clear and isotropic mixtures are formed represents the microemulsion region.

Logical Workflow for Phase Diagram Construction

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_smix Prepare Surfactant:this compound (Smix) mixtures in various ratios prep_oil_smix Prepare Oil:Smix mixtures in various ratios prep_smix->prep_oil_smix titrate Titrate Oil:Smix mixture with aqueous phase prep_oil_smix->titrate vortex Vortex and equilibrate after each addition titrate->vortex observe Visually observe for transparency vortex->observe observe->titrate If turbid record Record component percentages at clarity observe->record If clear plot Plot data on a ternary phase diagram record->plot identify Identify the microemulsion region plot->identify

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Formulation and Physicochemical Characterization of Drug-Loaded Microemulsions

Once the microemulsion region is identified, formulations can be prepared and loaded with a drug. Subsequent characterization is crucial to ensure the quality and stability of the formulation.

Materials and Equipment:

  • Selected oil, surfactant, this compound, and aqueous phase based on phase diagram studies

  • Active Pharmaceutical Ingredient (API)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer

  • Particle size and zeta potential analyzer (e.g., Zetasizer)

  • Viscometer

  • pH meter

  • Conductivity meter

Procedure:

  • Drug Solubilization: Determine the solubility of the API in the chosen oil phase and Smix to ensure it can be effectively incorporated.

  • Microemulsion Preparation:

    • Accurately weigh the required amounts of oil, surfactant, and this compound as determined from the phase diagram.

    • Dissolve the pre-weighed API in the oil phase or the Smix, depending on its solubility.

    • Mix the oil and Smix phases thoroughly.

    • Slowly add the aqueous phase to the oil-Smix mixture with constant stirring until a clear and transparent microemulsion is formed.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Dilute the microemulsion with the aqueous phase and measure the droplet size and PDI using a dynamic light scattering instrument.

    • Zeta Potential: Measure the surface charge of the microemulsion droplets to predict the stability of the formulation. A higher absolute zeta potential value generally indicates better stability.[2][7]

    • Viscosity: Measure the viscosity of the undiluted microemulsion using a viscometer.

    • pH: Measure the pH of the formulation.

    • Conductivity: Measure the electrical conductivity to help determine the type of microemulsion (oil-in-water, water-in-oil, or bicontinuous).

Table 2: Hypothetical Formulation and Characterization Data

Formulation CodeOil (%)Surfactant:this compound (Smix) (%)Water (%)Drug (%)Particle Size (nm)PDIZeta Potential (mV)
ME-BPP-11060 (2:1)29150 ± 50.2 ± 0.05-15 ± 2
ME-BPP-21555 (1:1)29180 ± 70.3 ± 0.07-12 ± 3
ME-BPP-32050 (1:2)291120 ± 100.4 ± 0.08-10 ± 2

Note: This is hypothetical data for illustrative purposes. Actual values will depend on the specific components and their ratios.

Protocol 3: In Vitro Drug Release Study

This protocol determines the rate and extent of drug release from the microemulsion formulation.

Materials and Equipment:

  • Franz diffusion cell apparatus[12]

  • Synthetic or biological membrane (e.g., dialysis membrane, excised rat skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath or heating block

  • Syringes and needles

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Mount the membrane on the Franz diffusion cell, with the stratum corneum side facing the donor compartment if using skin.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Place a small magnetic stir bar in the receptor compartment and maintain the temperature at 37 ± 0.5 °C.

  • Apply a known amount of the drug-loaded microemulsion to the donor compartment.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Protocol 4: In Vitro Cytotoxicity Assay

This assay evaluates the potential toxicity of the microemulsion formulation on relevant cell lines.

Materials and Equipment:

  • Human cell line (e.g., HaCaT keratinocytes, Caco-2 intestinal cells, L929 fibroblasts)

  • Cell culture medium and supplements

  • 96-well plates

  • CO₂ incubator

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagents

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO₂ incubator.

  • Prepare serial dilutions of the microemulsion (both with and without the drug) and the individual components (including this compound) in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test samples. Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, perform the MTT assay (or another viability assay) according to the manufacturer's instructions. This typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each test sample.

Experimental Workflow for Microemulsion Development and Evaluation

G cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation phase_diagram Construct Pseudo-Ternary Phase Diagram select_formulation Select Microemulsion Composition phase_diagram->select_formulation drug_loading Incorporate Active Pharmaceutical Ingredient (API) select_formulation->drug_loading particle_size Particle Size and PDI Analysis drug_loading->particle_size zeta_potential Zeta Potential Measurement drug_loading->zeta_potential viscosity_ph Viscosity and pH Determination drug_loading->viscosity_ph drug_release In Vitro Drug Release Study (Franz Cell) drug_loading->drug_release cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) drug_loading->cytotoxicity

Caption: A generalized workflow for the development and in vitro evaluation of a drug-loaded microemulsion.

Cellular Interaction and Potential Signaling Pathways

The interaction of microemulsions with cells is a complex process that can influence drug uptake and efficacy. While specific signaling pathways affected by this compound in a microemulsion context have not been elucidated, a general understanding of microemulsion-cell interactions can be informative.

Microemulsion droplets can enhance drug permeation through the skin or cellular membranes via several mechanisms:

  • Increased Drug Solubilization: The high solubilizing capacity of microemulsions maintains a high concentration gradient of the drug at the biological interface.

  • Interaction with the Stratum Corneum: The components of the microemulsion, including the surfactant and coupling agent, can fluidize the lipid bilayers of the stratum corneum, reducing its barrier function and facilitating drug penetration.

  • Direct Uptake: The nanosized droplets of the microemulsion may be taken up by cells through endocytosis, providing an alternative pathway for drug entry.

The diagram below illustrates the potential pathways of cellular uptake for a drug delivered via a microemulsion.

G cluster_delivery Microemulsion Drug Delivery cluster_uptake Cellular Uptake Mechanisms cluster_outcome Intracellular Fate ME Drug-Loaded Microemulsion Droplet cell_membrane Cell Membrane ME->cell_membrane passive Passive Diffusion of Free Drug cell_membrane->passive Drug Release endocytosis Endocytosis of Microemulsion Droplet cell_membrane->endocytosis fusion Membrane Fusion cell_membrane->fusion cytoplasm Drug in Cytoplasm passive->cytoplasm endocytosis->cytoplasm fusion->cytoplasm target Drug at Target Site cytoplasm->target

References

1-Butoxy-2-propanol as a Chemical Intermediate in Pharmaceutical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butoxy-2-propanol, a member of the propylene (B89431) glycol ether family, is a versatile organic compound with the chemical formula C₇H₁₆O₂. It is a colorless liquid with a mild ether-like odor and is soluble in water and many organic solvents. While widely recognized for its use as a solvent in coatings, inks, and cleaning products, its role as a direct chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs) is not well-documented in publicly available scientific literature and patents.

This document provides a comprehensive overview of this compound's properties and its more common applications within the pharmaceutical industry, which primarily leverage its solvent characteristics. Furthermore, to illustrate a typical synthetic pathway for a class of drugs that possess a structural motif related to this compound, a detailed protocol for the synthesis of the beta-blocker Propranolol is provided. It is crucial to note that this synthesis does not directly utilize this compound as a reactant but serves as an educational example of pharmaceutical synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its application as a solvent and in various formulations.

PropertyValue
CAS Number 5131-66-8
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless liquid
Boiling Point 171 °C
Flash Point 62 °C
Solubility in Water 5.3 g/100 mL at 25 °C

Application in Pharmaceutical Formulations

The primary role of this compound in the pharmaceutical industry is as a solvent and coalescing agent. Its amphipathic nature, possessing both hydrophilic and hydrophobic characteristics, allows it to dissolve a wide range of substances. This property is particularly valuable in the formulation of topical and transdermal drug delivery systems, where it can enhance the solubility and skin penetration of active ingredients.

This compound in Chemical Synthesis: A General Overview

While direct incorporation of the this compound moiety into a final drug molecule is not a commonly reported synthetic strategy, its hydroxyl group can, in principle, undergo typical alcohol reactions such as etherification and esterification. These reactions could potentially be used to synthesize derivatives for various applications.

Below is a generalized workflow for the potential derivatization of this compound.

G cluster_start Starting Material cluster_reactions Potential Derivatization Reactions cluster_products Potential Derivatives 1_Butoxy_2_propanol This compound Etherification Etherification (e.g., with alkyl halide) 1_Butoxy_2_propanol->Etherification  Base Esterification Esterification (e.g., with acyl chloride) 1_Butoxy_2_propanol->Esterification  Base Ether_Derivative Ether Derivative Etherification->Ether_Derivative Ester_Derivative Ester Derivative Esterification->Ester_Derivative G cluster_step1 Step 1: Glycidyl Ether Formation cluster_step2 Step 2: Epoxide Ring-Opening 1_Naphthol 1-Naphthol Glycidyl_Ether 1-(Naphthalen-1-yloxy)-2,3-epoxypropane (Glycidyl Ether Intermediate) 1_Naphthol->Glycidyl_Ether  Base (e.g., NaOH) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Glycidyl_Ether Propranolol Propranolol Glycidyl_Ether->Propranolol Isopropylamine Isopropylamine Isopropylamine->Propranolol

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Butoxy-2-propanol in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butoxy-2-propanol in coating formulations.

Frequently Asked Questions (FAQs)

1. What is the typical role of this compound in a coating formulation?

This compound, a propylene (B89431) glycol ether, is a versatile solvent used in coatings.[1][2] Its primary functions are to act as a coalescing agent to ensure the formation of a continuous, defect-free film and to reduce the viscosity of the formulation for easier application.[1] Its moderate boiling point allows for controlled drying times.[1]

2. What is a typical starting concentration for this compound in a coating formulation?

The optimal concentration of this compound can vary significantly depending on the specific resin system, desired application properties, and environmental conditions. However, a common starting point for optimization studies is typically in the range of 2-10% by weight of the total formulation. It is crucial to conduct a ladder study to determine the ideal concentration for your specific system.

3. How does the concentration of this compound affect the viscosity of the coating?

Increasing the concentration of this compound will generally decrease the viscosity of the coating formulation. This is because it acts as a solvent, effectively thinning the resin system. The table below illustrates this relationship with hypothetical data for a typical acrylic latex coating.

Table 1: Effect of this compound Concentration on Coating Viscosity

Concentration of this compound (wt%)Viscosity (cP) at 25°C
21500
41200
6950
8700
10500
Note: Data is for illustrative purposes.

4. How does the concentration of this compound influence the drying time of the coating?

Higher concentrations of this compound, due to its moderate evaporation rate, can extend the drying time of the coating. This can be advantageous for achieving a smooth, level surface but can also lead to issues with dust pick-up or sagging if not properly managed.

Table 2: Impact of this compound Concentration on Drying Time

Concentration of this compound (wt%)Set-to-Touch Time (minutes)Dry-Hard Time (hours)
2204
4255
6356.5
8458
106010
Note: Data is for illustrative purposes.

Troubleshooting Guide

Problem 1: The coating is exhibiting "orange peel."

"Orange peel" is a surface defect characterized by a texture resembling the skin of an orange.[3][4][5]

  • Possible Cause: The viscosity of the coating may be too high, preventing it from leveling properly after application.[3] Another potential cause is the rapid evaporation of the solvent.[6]

  • Solution:

    • Increase this compound Concentration: Gradually increase the concentration of this compound in increments of 1-2% to reduce the viscosity and improve flow and leveling.

    • Optimize Application Technique: Ensure proper spray gun setup (pressure, nozzle size) and maintain an appropriate distance from the substrate during application.[4][7]

Problem 2: The coating is drying too slowly.

Slow drying can lead to prolonged tackiness, making the surface susceptible to contamination.[8][9]

  • Possible Cause: An excessively high concentration of a slow-evaporating solvent like this compound can retard the drying process.[8] Poor air circulation and high humidity can also contribute to slow drying.[8][10]

  • Solution:

    • Reduce this compound Concentration: Decrease the concentration of this compound in small increments.

    • Introduce a Faster Co-solvent: Consider partially replacing this compound with a faster-evaporating solvent to balance the overall drying rate.

    • Control Environmental Conditions: Ensure good air circulation and maintain a relative humidity below 60% in the drying area.

Problem 3: The dried coating film is too soft.

A soft film will have poor resistance to scratching and abrasion.

  • Possible Cause: Solvent entrapment within the film, which can be caused by a high concentration of a slow-evaporating solvent, can lead to a soft cure.

  • Solution:

    • Optimize Solvent Blend: Reduce the concentration of this compound or introduce a co-solvent with a higher evaporation rate to ensure all solvent has evaporated before the film fully cures.

    • Increase Curing Time/Temperature: If applicable to your resin system, a longer curing time or a slightly elevated temperature can help to drive off any residual solvent.

Experimental Protocols

1. Protocol for Determining the Effect of this compound on Coating Viscosity

This protocol is based on the principles outlined in ASTM D2196 for rotational viscometry.[11][12]

  • Objective: To quantify the relationship between the concentration of this compound and the viscosity of the coating formulation.

  • Materials:

    • Base coating formulation

    • This compound

    • Rotational viscometer (e.g., Brookfield type)

    • Beakers

    • Stirring equipment

  • Procedure:

    • Prepare a series of coating formulations with varying concentrations of this compound (e.g., 2%, 4%, 6%, 8%, 10% by weight). Ensure each formulation is thoroughly mixed.

    • Calibrate the rotational viscometer according to the manufacturer's instructions.

    • Allow the coating samples to equilibrate to a constant temperature (e.g., 25°C).

    • Measure the viscosity of each sample using the rotational viscometer at a specified spindle and speed. Record the viscosity in centipoise (cP).

    • Repeat the measurement for each concentration at least three times and calculate the average viscosity.

    • Plot viscosity as a function of this compound concentration.

2. Protocol for Assessing the Impact of this compound on Drying Time

This protocol follows the general principles of ASTM D1640.[1][13]

  • Objective: To determine the set-to-touch and dry-hard times of coatings with different concentrations of this compound.

  • Materials:

    • Coating formulations with varying this compound concentrations

    • Test panels (e.g., glass or steel)

    • Film applicator (e.g., drawdown bar)

    • Cotton balls

    • Timer

  • Procedure:

    • Apply a uniform film of each coating formulation to a separate test panel using a film applicator to ensure consistent thickness.

    • Start the timer immediately after application.

    • Set-to-Touch Time: At regular intervals (e.g., every 5 minutes), gently touch the coating with a clean finger or a fresh cotton ball. The set-to-touch time is the point at which no coating adheres to the finger or cotton.

    • Dry-Hard Time: After the coating is set-to-touch, continue to test for dry-hard time. Press your thumb firmly on the film. The dry-hard time is reached when the film is not imprinted or distorted.

    • Record the set-to-touch and dry-hard times for each formulation.

3. Protocol for Evaluating Film Hardness

This protocol is based on the ASTM D3363 pencil hardness test.[2][14][15]

  • Objective: To assess the final film hardness of coatings with varying concentrations of this compound.

  • Materials:

    • Cured coating panels

    • A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H)

    • Pencil sharpener

    • A holding device to maintain a 45° angle

  • Procedure:

    • Ensure the coated panels are fully cured according to the product datasheet.

    • Starting with the softest pencil (6B), hold it at a 45° angle to the coated surface and push it forward about 6 mm with firm pressure.

    • Wipe the surface with a soft cloth and examine for any indentation or scratching of the film.

    • If the film is not marred, repeat the test with the next hardest pencil.

    • The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the coating film.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Optimization prep Prepare Base Coating Formulation add_solvent Create Ladder Study with Varying This compound Concentrations (e.g., 2%, 4%, 6%, 8%, 10%) prep->add_solvent viscosity Measure Viscosity (ASTM D2196) add_solvent->viscosity drying Measure Drying Time (ASTM D1640) add_solvent->drying hardness Measure Film Hardness (ASTM D3363) add_solvent->hardness analyze Analyze Data: - Viscosity vs. Concentration - Drying Time vs. Concentration - Hardness vs. Concentration viscosity->analyze drying->analyze hardness->analyze optimize Determine Optimal Concentration Based on Desired Properties analyze->optimize

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Workflow Troubleshooting Common Coating Defects cluster_defects Common Defects cluster_causes Potential Causes Related to this compound cluster_solutions Corrective Actions defect Identify Coating Defect orange_peel Orange Peel defect->orange_peel slow_dry Slow Drying defect->slow_dry soft_film Soft Film defect->soft_film high_visc High Viscosity (Too Low Solvent) orange_peel->high_visc is caused by high_conc High Solvent Concentration slow_dry->high_conc is caused by solvent_entrap Solvent Entrapment soft_film->solvent_entrap is caused by increase_solvent Increase this compound high_visc->increase_solvent remedied by decrease_solvent Decrease this compound high_conc->decrease_solvent remedied by optimize_blend Optimize Solvent Blend (e.g., add faster co-solvent) solvent_entrap->optimize_blend remedied by

Caption: Troubleshooting logic for coating defects.

References

Technical Support Center: Stability of 1-Butoxy-2-propanol in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Butoxy-2-propanol, focusing on its stability in acidic and basic environments. The information provided is based on the general chemical properties of propylene (B89431) glycol ethers and established principles of ether chemistry, as specific quantitative stability data for this compound is limited in publicly available literature.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in acidic or basic media.

Question: I am observing unexpected peaks in my chromatogram after treating this compound with a strong acid. What could be the cause?

Answer: Exposure to strong acids, particularly at elevated temperatures, can cause the cleavage of the ether bond in this compound. This degradation will lead to the formation of new chemical species, which would appear as additional peaks in your analysis.

Potential Degradation Products in Acidic Media:

ReactantConditionPotential Degradation Products
This compoundStrong Acid (e.g., HBr, HI)1-Butanol (B46404), 2-Halopropane (e.g., 2-Bromopropane), Propylene Glycol, Butyl Halide

Troubleshooting Steps:

  • Confirm the pH of your medium: Ensure the acidic conditions are necessary for your experiment.

  • Lower the temperature: If possible, conduct your experiment at a lower temperature to reduce the rate of acid-catalyzed hydrolysis.

  • Reduce incubation time: Minimize the time this compound is in contact with the strong acid.

  • Use a less harsh acid: If your protocol allows, consider using a weaker acid or a lower concentration of the strong acid.

  • Analyze for expected byproducts: Use analytical techniques such as GC-MS or LC-MS to identify the unexpected peaks and compare them to the potential degradation products listed in the table above.

Question: My reaction mixture containing this compound and a strong base has changed in appearance (e.g., color change, precipitation). Is the solvent degrading?

Answer: this compound, like other propylene glycol ethers, is generally stable in the presence of bases. The ether linkage is not readily cleaved by bases under typical experimental conditions. However, other components in your reaction mixture might be unstable in basic conditions, leading to the observed changes. It is also possible that at very high temperatures and prolonged exposure times, some degradation could occur, though this is less common.

Troubleshooting Steps:

  • Evaluate other components: Assess the stability of all other reactants and reagents in your mixture under basic conditions.

  • Check for peroxide formation: Although not directly related to basic degradation, ethers can form peroxides over time, which could potentially react under your experimental conditions. Consider testing for the presence of peroxides.

  • Control the temperature: High temperatures can promote side reactions. If possible, run your experiment at a lower temperature.

  • Ensure inert atmosphere: If your reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of any components.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is considered a stable compound under normal storage and handling conditions.[1] It is generally resistant to degradation in neutral aqueous solutions at ambient temperatures.[2] The primary stability concern arises from its use in strongly acidic environments.

Q2: What is the mechanism of degradation of this compound in acidic media?

A2: In the presence of strong acids (especially hydrohalic acids like HBr or HI), the ether oxygen of this compound can be protonated. This makes the ether a good leaving group, and the C-O bond can be cleaved through either an SN1 or SN2 nucleophilic substitution reaction, depending on the structure of the ether.[3][4] For this compound, the cleavage can result in the formation of 1-butanol and a propylene derivative, or butanol and propylene glycol.

Q3: Is this compound stable in basic media?

A3: Yes, the ether linkage in this compound is generally stable in basic media.[5][6] The synthesis of propylene glycol ethers is often carried out under basic catalysis, which indicates the stability of the ether bond under these conditions. Degradation under basic conditions is not a common issue unless very harsh conditions (e.g., extremely high temperatures) are employed.

Q4: What are the expected degradation products of this compound?

A4:

  • In acidic media: The primary degradation products from ether cleavage are an alcohol and an alkyl halide (if a hydrohalic acid is used). For this compound, this would likely be 1-butanol and a halogenated propane, or butanol and propylene glycol.

  • In basic media: Significant degradation is not expected under typical conditions.

Q5: How can I test the stability of this compound in my specific experimental conditions?

A5: You can perform a stability study by incubating this compound in your acidic or basic medium under your experimental conditions (temperature, time). You can then analyze samples at different time points using a suitable analytical method like GC or HPLC to monitor for any decrease in the concentration of this compound and the appearance of new peaks that would indicate degradation products. See the detailed experimental protocol below.

Experimental Protocol: Stability Testing of this compound

This protocol outlines a general method for assessing the stability of this compound in acidic and basic aqueous solutions.

Objective: To determine the stability of this compound over time at a specific pH and temperature.

Materials:

  • This compound

  • Acidic buffer solution (e.g., citrate (B86180) buffer for pH 3-6, or dilute HCl)

  • Basic buffer solution (e.g., phosphate (B84403) buffer for pH 8-10, or dilute NaOH)

  • Neutral buffer solution (e.g., phosphate-buffered saline, pH 7.4) as a control

  • High-purity water

  • Analytical standards of potential degradation products (if available)

  • HPLC or GC instrument with a suitable detector (e.g., FID for GC, UV or MS for HPLC)

  • pH meter

  • Thermostatically controlled incubator or water bath

  • Vials for sample incubation and analysis

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Prepare the acidic, basic, and neutral buffer solutions at the desired pH.

    • Spike the buffer solutions with the this compound stock solution to achieve the final desired concentration for the experiment (e.g., 100 µg/mL). Ensure the volume of the organic solvent from the stock solution is minimal (e.g., <1%) to not significantly alter the aqueous nature of the medium.

  • Incubation:

    • Dispense aliquots of the test solutions into separate, sealed vials for each time point.

    • Place the vials in an incubator or water bath set to the desired experimental temperature.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each pH condition.

    • Immediately quench any reaction by neutralizing the sample (if necessary) and/or diluting it with the mobile phase or a suitable solvent for analysis. Store samples at a low temperature (e.g., 4°C or -20°C) until analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or GC method to quantify the concentration of this compound.

    • The method should be able to separate this compound from any potential degradation products.

    • Analyze a blank buffer solution and a standard solution of this compound with each set of samples for quality control.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each pH condition.

    • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).

    • If significant degradation is observed, attempt to identify the degradation products by comparing their retention times to analytical standards or by using a mass spectrometer detector.

Visualizations

Acid_Catalyzed_Degradation cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2 Example) cluster_alternative Alternative Cleavage 1_Butoxy_2_propanol This compound Protonated_Ether Protonated Ether (Oxonium Ion) 1_Butoxy_2_propanol->Protonated_Ether + H+ H+ H+ Products1 1-Butanol + 2-Halopropane Protonated_Ether->Products1 + X- Products2 Propylene Glycol + Butyl Halide Protonated_Ether->Products2 + X- Nucleophile X- (e.g., Br-, I-)

Caption: Acid-catalyzed degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Spike_Buffers Spike Buffers with Stock Solution Prep_Stock->Spike_Buffers Prep_Buffers Prepare Acidic, Basic, and Neutral Buffers Prep_Buffers->Spike_Buffers Incubate Incubate Samples at Desired Temperature Spike_Buffers->Incubate Start Incubation Sample Collect Samples at Predetermined Time Points Incubate->Sample Quench Quench Reaction and Store Samples Sample->Quench Analyze Analyze Samples by GC or HPLC Quench->Analyze Proceed to Analysis Quantify Quantify this compound Concentration Analyze->Quantify Identify Identify Degradation Products (if any) Quantify->Identify

Caption: Experimental workflow for stability testing.

References

Technical Support Center: High-Purity 1-Butoxy-2-propanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Butoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade this compound?

A1: Commercial this compound can contain several impurities originating from its synthesis and storage. The most common impurities include:

  • Water: Due to the hygroscopic nature of glycol ethers.

  • Peroxides: Formed by autoxidation upon exposure to air and light.

  • Carbonyl Compounds (e.g., aldehydes): Byproducts from the manufacturing process or degradation.

  • Unreacted Starting Materials: Such as n-butanol.

  • Isomers: Including 2-butoxy-1-propanol.

  • Higher Glycol Ethers: Such as dipropylene glycol butyl ether.

Q2: What is the general workflow for purifying this compound to high purity?

A2: A typical multi-step workflow is recommended for achieving high-purity this compound. This process involves the sequential removal of different types of impurities.

Purification Workflow General Purification Workflow for this compound start Commercial this compound peroxide_removal Peroxide Testing & Removal start->peroxide_removal drying Drying with Molecular Sieves peroxide_removal->drying Proceed if peroxides are absent or removed carbonyl_removal Carbonyl Removal with Activated Carbon drying->carbonyl_removal distillation Fractional Distillation carbonyl_removal->distillation final_product High-Purity this compound distillation->final_product Troubleshooting Distillation Troubleshooting Fractional Distillation issue Distillation Issue poor_separation Poor Separation of Impurities issue->poor_separation bumping Bumping / Uneven Boiling issue->bumping no_distillate No Distillate Collected issue->no_distillate cause1 Distillation rate too fast Insufficient column efficiency poor_separation->cause1 cause2 No boiling chips Heating too rapid bumping->cause2 cause3 System leaks Insufficient heating no_distillate->cause3 solution1 Reduce heating rate Use a more efficient column cause1->solution1 solution2 Add boiling chips Heat more gently cause2->solution2 solution3 Check all joints for leaks Increase heating mantle temperature cause3->solution3

Technical Support Center: Troubleshooting Film Defects in Latex Paints Containing 1-Butoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering film defects in latex paint formulations containing the coalescing agent 1-Butoxy-2-propanol (Propylene Glycol Monobutyl Ether).

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue/QuestionPotential Causes Related to this compoundSuggested Solutions & Experimental Adjustments
Cracking or Mud-Cracking: Why is my paint film developing deep, irregular cracks as it dries?Insufficient Coalescence: The concentration of this compound may be too low to adequately soften the latex particles, especially at or below the Minimum Film Formation Temperature (MFFT). This prevents the particles from fusing together properly, leading to stress and cracking as the film dries.[1][2]Optimize Coalescent Concentration: Incrementally increase the concentration of this compound in your formulation. Start with small additions (e.g., 0.5% by weight) and observe the effect on film formation at your standard drying conditions. Control Drying Conditions: Ensure the drying temperature is above the MFFT of the paint. If cracking persists at low temperatures, a higher concentration of this compound may be necessary.[2]
Blistering or Bubbling: What is causing bubbles to form on the surface of my paint film?Solvent Entrapment: While this compound has a moderate evaporation rate, if the paint is applied too thickly or if the surface skins over too quickly, the solvent can become trapped. As it evaporates, it can form blisters.[3][4][5][6] Moisture Sensitivity: Glycol ethers can be sensitive to moisture. If applied over a damp surface or in high humidity, moisture can be drawn into the film, leading to blistering.[3][5]Adjust Film Thickness: Apply thinner, more uniform coats to allow for proper solvent release. Modify Drying Conditions: Increase air circulation and avoid excessively high temperatures during the initial drying phase to prevent rapid skinning. Ensure Proper Surface Preparation: Confirm that the substrate is clean, dry, and free of contaminants before paint application.[5]
Poor Scrub Resistance: Why does the cured paint film wear away easily when scrubbed?Incomplete Film Formation: Insufficient this compound can lead to poor coalescence, resulting in a porous and less durable film that is susceptible to mechanical abrasion.[7][8]Evaluate Coalescent Level: A higher concentration of this compound can improve film integrity and, consequently, scrub resistance. Conduct a ladder study to find the optimal concentration for your specific latex binder. Curing Time and Conditions: Ensure the paint film is fully cured according to the recommended time and temperature before performing scrub tests.
Low Gloss: Why is the finish of my paint film dull and not achieving the desired gloss level?Poor Film Formation: A poorly coalesced film will have a rougher surface at the microscopic level, which scatters light and reduces gloss.[9] Incompatibility: At very high concentrations, this compound could potentially interact with other formulation components, affecting surface leveling and gloss.Optimize Coalescent Concentration: Ensure there is enough this compound for good film formation without using an excessive amount. Assess Formulation Compatibility: Evaluate the interaction of this compound with other additives in your formulation that may affect surface properties.
Solvent Popping: What is causing small, crater-like defects on the surface of the cured paint?Rapid Solvent Evaporation from a Thick Film: If a thick coat of paint is applied, the surface can dry and form a skin while this compound is still evaporating from the lower layers. This trapped solvent can then burst through the surface, leaving small craters.Application Technique: Apply multiple thin coats instead of one heavy coat. Adjust Formulation for Slower Drying: If necessary, consider blending with a slower evaporating co-solvent to allow for more uniform drying throughout the film.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in latex paint?

A1: this compound acts as a coalescing agent. Its main function is to temporarily soften the hard polymer particles in the latex emulsion, allowing them to fuse together as the water evaporates. This process is crucial for forming a continuous, uniform, and durable paint film.[10]

Q2: How does the concentration of this compound affect the Minimum Film Formation Temperature (MFFT)?

A2: The MFFT is the lowest temperature at which a latex paint can form a continuous film. Increasing the concentration of this compound will lower the MFFT of the paint. This is because the coalescent acts as a temporary plasticizer for the latex particles, enabling them to deform and fuse at lower temperatures.

Q3: Can the type of latex binder influence the effectiveness of this compound?

A3: Yes, the effectiveness of this compound can vary depending on the type of latex binder used (e.g., acrylic, styrene-acrylic, vinyl acetate). The chemical composition and glass transition temperature (Tg) of the polymer will affect how well the coalescent can plasticize the particles. It is important to optimize the concentration of this compound for each specific latex system.[11][12]

Q4: Are there any environmental or safety considerations when working with this compound?

A4: this compound is a volatile organic compound (VOC), and its use may be subject to regulatory limits. It is important to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye irritation. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Q5: How does this compound interact with other paint components like pigments and thickeners?

A5: this compound can influence the dispersion and stability of pigments and the efficiency of thickeners. As a solvent, it can affect the viscosity of the paint. It is important to evaluate the overall formulation for compatibility to avoid issues like pigment flocculation or a significant change in rheology.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of increasing the concentration of this compound on key latex paint properties. The exact values will vary depending on the specific formulation (e.g., type of latex binder, pigment volume concentration).

PropertyLow Concentration of this compoundOptimal Concentration of this compoundHigh Concentration of this compound
Minimum Film Formation Temperature (MFFT) HighLowVery Low
Film Appearance Potential for cracking, poor film integritySmooth, continuous, defect-free filmMay lead to a soft, tacky film; potential for gloss reduction
Scrub Resistance (Cycles to failure) Low (<500 cycles)High (>1000 cycles)May decrease if the film is too soft
Gloss (60° Specular Gloss) LowHighMay decrease due to surface effects
Drying Time FasterModerateSlower

Experimental Protocols

Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex paint will form a continuous film.

Apparatus: MFFT bar (a metal platen with a controlled temperature gradient).

Procedure:

  • Ensure the MFFT bar is clean and the temperature gradient is stable.

  • Apply a uniform film of the latex paint across the temperature gradient of the MFFT bar using a film applicator.

  • Allow the film to dry.

  • Observe the film and identify the point on the temperature scale where the film transitions from a white, cracked, or powdery appearance to a clear, continuous film.

  • This temperature is the MFFT.

Evaluation of Wet Scrub Resistance (ASTM D2486)

Objective: To assess the resistance of a cured paint film to erosion from scrubbing.[7][8][13][14][15]

Apparatus: Scrub test machine, standardized brush, abrasive scrub medium.

Procedure:

  • Apply a uniform film of paint to a black plastic panel and allow it to cure for the specified time (typically 7 days).[7]

  • Mount the cured panel in the scrub test machine.

  • Place a shim under the test area to create a raised section.[13]

  • Saturate the brush with the abrasive scrub medium and place it on the paint film.

  • Start the machine, which will move the brush back and forth across the film.

  • Periodically add more scrub medium as specified in the standard.[13]

  • The test is complete when the paint film is worn through to the substrate on the raised shim area.

  • Record the number of cycles to failure. A higher number of cycles indicates better scrub resistance.[7]

Measurement of Specular Gloss (ASTM D523)

Objective: To measure the shininess or specular gloss of a paint film.[16][17][18][19][20]

Apparatus: Gloss meter (with 20°, 60°, and/or 85° geometry).

Procedure:

  • Apply a uniform film of paint to a smooth, non-porous substrate and allow it to cure completely.

  • Calibrate the gloss meter according to the manufacturer's instructions using a certified standard.

  • Place the gloss meter on the surface of the cured paint film.

  • Take readings at several different locations on the film to ensure an average and representative value.

  • The gloss is reported in gloss units at a specific angle (e.g., 60° for semi-gloss paints).

Visualizations

Chemical Interaction Pathway: Coalescence Process

CoalescenceProcess cluster_0 Wet Paint State cluster_1 Drying & Film Formation cluster_2 Cured Film State Latex_Particles Latex Particles Water This compound Evaporation Water Evaporation Latex_Particles->Evaporation Drying Begins Coalescence This compound Softens Particles Particles Deform & Fuse Evaporation->Coalescence Particle Packing Continuous_Film Continuous, Defect-Free Film Coalescence->Continuous_Film Film Formation Solvent_Release This compound Evaporates Continuous_Film->Solvent_Release Curing

Caption: The role of this compound in the latex paint film formation process.

Troubleshooting Logic for Cracking Defect

CrackingTroubleshooting Start Cracking Defect Observed Check_MFFT Is Drying Temperature > MFFT? Start->Check_MFFT Increase_Temp Increase Drying Temperature Check_MFFT->Increase_Temp No Check_Coalescent Is Coalescent Level Optimal? Check_MFFT->Check_Coalescent Yes Increase_Temp->Check_MFFT Increase_Coalescent Increase this compound Concentration Check_Coalescent->Increase_Coalescent No Check_Substrate Is Substrate Porous or Uneven? Check_Coalescent->Check_Substrate Yes Increase_Coalescent->Check_Coalescent Use_Sealer Apply a Sealer/Primer Check_Substrate->Use_Sealer Yes Resolved Defect Resolved Check_Substrate->Resolved No Use_Sealer->Resolved

Caption: A logical workflow for troubleshooting cracking defects in latex paints.

Experimental Workflow for Evaluating Coalescent Efficiency

CoalescentEvaluation Start Prepare Latex Paint Samples with Varying this compound Concentrations MFFT_Test Perform MFFT Test Start->MFFT_Test Scrub_Test Perform Wet Scrub Resistance Test (ASTM D2486) Start->Scrub_Test Gloss_Test Measure Specular Gloss (ASTM D523) Start->Gloss_Test Analyze_Data Analyze Data: MFFT, Scrub Cycles, Gloss Units MFFT_Test->Analyze_Data Scrub_Test->Analyze_Data Gloss_Test->Analyze_Data Optimize Determine Optimal Concentration Analyze_Data->Optimize

Caption: An experimental workflow for optimizing the concentration of this compound.

References

Technical Support Center: Managing the Evaporation Rate of 1-Butoxy-2-propanol in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to managing the evaporation rate of 1-Butoxy-2-propanol (also known as propylene (B89431) glycol n-butyl ether, PnB) in coating applications.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during your experiments.

Problem Potential Cause Recommended Solution
Coating Defects (e.g., "Solvent Pop," "Orange Peel," Sagging) The evaporation rate is either too fast or too slow for the specific application method and curing conditions.[1][2]1. Adjust Solvent Blend: Create a blend of this compound with a solvent that has a slower or faster evaporation rate to alter the overall evaporation profile of the system.[2] 2. Optimize Application Technique: For spray applications, try adjusting the distance between the spray gun and the substrate, as well as the atomization pressure. Applying thinner, wet coats can also be beneficial.[2][3] 3. Control Curing Conditions: Modify the temperature and airflow during the drying and curing process. For baked systems, a staged heating process can allow for a more controlled release of the solvent.[1][2]
Inconsistent Drying Times Fluctuations in ambient temperature, humidity, or airflow.[4][5]1. Standardize Environmental Conditions: Whenever possible, conduct experiments in a controlled environment where temperature and humidity levels are stable.[2] 2. Ensure Consistent Airflow: Utilize a controlled ventilation system to maintain a consistent and even airflow over the coated surface.[2]
Poor Film Formation or Coalescence The solvent evaporates before the polymer particles have adequate time to form a continuous film.[2][6]1. Incorporate a Slower Co-solvent: Blend this compound with a co-solvent that has a slower evaporation rate. This will ensure the film remains workable for a longer duration.[2] 2. Evaluate Resin-Solvent Compatibility: Confirm that this compound is a good solvent for the specific resin system being used to promote proper film formation.[2][7]
Blistering Moisture or solvent is trapped under the coating film. This can be caused by high humidity during application, a damp substrate, or applying the coating too thickly.[3][8]1. Ensure a Dry Substrate: Thoroughly dry the substrate before applying the coating. 2. Control Humidity: Apply coatings in an environment with controlled and moderate humidity.[8] 3. Apply Thinner Coats: Apply the coating in thinner layers to allow for more efficient solvent evaporation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in coating formulations?

A1: this compound, a propylene glycol ether, primarily functions as a solvent and a coupling agent in coating formulations.[7][9] Its moderate evaporation rate provides a good working time for various coating applications.[6][10] It is also soluble in water, making it suitable for water-based systems.[11][12]

Q2: How does the evaporation rate of this compound affect coating quality?

A2: The evaporation rate is a critical factor that can significantly impact the final appearance and integrity of the coating.[1] If the evaporation rate is too fast, it can lead to defects such as "solvent pop" (where trapped solvent creates bubbles) and "orange peel" (a textured, bumpy surface).[2][13] Conversely, an evaporation rate that is too slow can result in sagging or running of the coating.[1][2]

Q3: What are the key physical properties of this compound relevant to its evaporation rate?

A3: The following table summarizes key physical properties of this compound:

PropertyValue
Boiling Point 170-171.5 °C[14][15]
Flash Point 54.5-63 °C[9][14][16]
Vapor Pressure 0.187 kPa at 25°C[9][14]
Density 0.88 g/cm³ at 20°C[14][16]
Water Solubility 6 g/100ml (moderate)[9][14]

Q4: How can I experimentally measure the evaporation rate of a solvent blend containing this compound?

A4: The relative evaporation rate can be determined by comparing the time it takes for a known volume of your solvent blend to evaporate against a reference solvent, typically n-butyl acetate (B1210297).[1] The standard method involves measuring the time required for 90% of a known volume of the solvent to evaporate under controlled conditions of temperature (25°C), airflow (21 liters/min), and relative humidity (0%).[1]

Experimental Protocols

Methodology for Determining Relative Evaporation Rate

Objective: To determine the relative evaporation rate (RER) of a solvent or solvent blend compared to a reference standard (n-butyl acetate).

Materials:

  • Analytical balance

  • Controlled environment chamber or a draft-free area with controlled temperature and airflow

  • Shallow, flat-bottomed dish (e.g., petri dish)

  • Solvent or solvent blend to be tested

  • n-butyl acetate (reference standard)

Procedure:

  • Conditioning: Ensure the controlled environment is stable at 25°C with a constant, gentle airflow.

  • Sample Preparation: Place a shallow dish on the analytical balance and tare it.

  • Dispensing: Dispense a precise volume (e.g., 0.5 mL) of the test solvent into the dish.

  • Data Recording: Start a timer immediately and record the mass of the solvent at regular intervals.

  • Evaporation: Continue recording the mass until at least 90% of the initial mass has evaporated.

  • Reference Standard: Repeat steps 2-5 with n-butyl acetate.

  • Calculation: The Relative Evaporation Rate (RER) is calculated using the following formula:

    • RER = (Time for 90% evaporation of n-butyl acetate) / (Time for 90% evaporation of test solvent)

Workflow for Troubleshooting Coating Defects

TroubleshootingWorkflow Start Coating Defect Observed IdentifyDefect Identify Specific Defect (e.g., Solvent Pop, Orange Peel, Sagging) Start->IdentifyDefect CheckEvaporationRate Is Evaporation Rate Too Fast or Too Slow? IdentifyDefect->CheckEvaporationRate TooFast Too Fast CheckEvaporationRate->TooFast Yes TooSlow Too Slow CheckEvaporationRate->TooSlow Yes AdjustSolventBlend Adjust Solvent Blend CheckEvaporationRate->AdjustSolventBlend Unsure TooFast->AdjustSolventBlend Add Slower Solvent TooSlow->AdjustSolventBlend Add Faster Solvent OptimizeApplication Optimize Application Technique AdjustSolventBlend->OptimizeApplication ControlCuring Control Curing Conditions OptimizeApplication->ControlCuring Solution Resolved Coating Defect ControlCuring->Solution

Caption: A logical workflow for troubleshooting common coating defects related to solvent evaporation.

Relationship Between Factors Affecting Evaporation

EvaporationFactors EvaporationRate Evaporation Rate of This compound Temperature Temperature Temperature->EvaporationRate Increases Airflow Airflow Airflow->EvaporationRate Increases Humidity Humidity Humidity->EvaporationRate Decreases (for water-miscible solvents) SolventBlend Solvent Blend Composition SolventBlend->EvaporationRate Modifies FilmThickness Film Thickness FilmThickness->EvaporationRate Decreases (overall drying time)

Caption: Key environmental and formulation factors influencing the evaporation rate of this compound.

References

minimizing byproduct formation in the synthesis of 1-Butoxy-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-Butoxy-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and what are the main products?

A1: The commercial synthesis of this compound is primarily achieved through the reaction of propylene (B89431) oxide with n-butanol in the presence of a catalyst. This reaction can produce two isomers: the desired alpha isomer (this compound), which is a secondary alcohol, and the beta isomer byproduct (2-butoxy-1-propanol), a primary alcohol. Typically, the alpha isomer is the predominant product.[1]

Q2: What are the common byproducts in the synthesis of this compound?

A2: The most common byproduct is the constitutional isomer, 2-butoxy-1-propanol (the beta isomer). Other potential impurities can include unreacted starting materials (n-butanol and propylene oxide), and byproducts from the isomerization of propylene oxide, such as acetone (B3395972) and propionaldehyde. The formation of these byproducts is highly dependent on the catalyst and reaction conditions used.

Q3: How does the choice of catalyst affect the selectivity of the reaction?

A3: The catalyst plays a crucial role in determining the ratio of the desired alpha isomer to the beta isomer. Basic catalysts, both homogeneous (e.g., sodium hydroxide) and heterogeneous (e.g., anion exchange resins, ZrO2/MgO), generally favor the formation of this compound.[1] Acidic catalysts, on the other hand, tend to be less selective and produce a mixture of both isomers. Some modern catalysts, like ionic liquids, have shown high efficiency and selectivity under mild conditions.

Q4: What analytical methods are recommended for quantifying the product and byproducts?

A4: Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used technique for the quantitative analysis of this compound and its byproducts. For identification of unknown impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Causes Recommended Solutions
Low Yield of this compound - Inactive or insufficient amount of catalyst.- Low reaction temperature or insufficient reaction time.- Impurities in starting materials (e.g., water).- Loss of volatile reactants or products.- Ensure the catalyst is active and used in the correct proportion.- Optimize reaction temperature and time based on the catalyst system.- Use dry reagents and solvents.- Ensure the reaction is conducted in a sealed vessel to prevent evaporation.
High Percentage of 2-Butoxy-1-propanol (Beta Isomer) - Use of a non-selective or acidic catalyst.- High reaction temperature.- Switch to a basic catalyst (e.g., NaOH, basic anion exchange resin, or a ZrO2/MgO composite).[1]- Carefully control and potentially lower the reaction temperature.
Presence of Acetone or Propionaldehyde - Isomerization of propylene oxide, often promoted by acidic catalysts or high temperatures.- Use a basic catalyst to suppress the isomerization of propylene oxide.- Maintain the recommended reaction temperature.
Difficulty in Product Purification - Similar boiling points of the alpha and beta isomers.- Presence of multiple byproducts.- Employ fractional distillation with a high-efficiency column.- Consider extractive distillation to enhance the separation of the isomers.

Quantitative Data on Catalyst Performance

The choice of catalyst significantly impacts the conversion of propylene oxide and the selectivity for this compound. The following table summarizes the performance of various catalyst systems.

Catalyst SystemPropylene Oxide Conversion (%)Selectivity for this compound (%)Primary to Secondary Ether RatioReference
ZM Complex Oxide (ZrO2/MgO)~90High>12[2]
Ionic Liquid (e.g., DmimOAc)>90 (Approx.)>90 (Approx.)Not Specified[1]
Al2O3/MgO98.299.3Not Specified
Homogeneous Base (e.g., NaOH)Generally HighFavors α-isomerNot Specified[1]
Heterogeneous Base (Anion Exchange Resin)HighHigh (prevents β-isomer formation)Not Specified[1]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Synthesis of this compound using a Homogeneous Base Catalyst (NaOH)

Objective: To synthesize this compound with high selectivity using a sodium hydroxide (B78521) catalyst.

Materials:

  • n-Butanol (anhydrous)

  • Propylene oxide

  • Sodium hydroxide (pellets)

  • Anhydrous diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Hydrochloric acid (1 M, for neutralization)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add n-butanol and a catalytic amount of sodium hydroxide (e.g., 1-5 mol% relative to propylene oxide).

  • Heat the mixture to a gentle reflux with stirring.

  • Slowly add propylene oxide dropwise from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours to ensure complete reaction.

  • Cool the reaction mixture to room temperature.

  • Neutralize the catalyst by slowly adding 1 M hydrochloric acid until the solution is neutral to pH paper.

  • Remove the excess n-butanol and any low-boiling components by simple distillation.

  • The remaining crude product can be purified by fractional distillation under reduced pressure to isolate this compound.

Product Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the amounts of this compound, 2-butoxy-1-propanol, and other volatile components in the reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with FID detector.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., HP-INNOWax, 30 m x 0.25 mm x 0.25 µm), is suitable for separating the isomers.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 10 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

Procedure:

  • Prepare a standard solution containing known concentrations of this compound and 2-butoxy-1-propanol in a suitable solvent (e.g., n-butanol or dichloromethane).

  • Prepare the sample for analysis by diluting a small aliquot of the reaction mixture in the same solvent.

  • Inject the standard solution to determine the retention times and response factors for the compounds of interest.

  • Inject the prepared sample.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the components by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizations

Reaction Pathway and Byproduct Formation

ReactionPathway Propylene Oxide Propylene Oxide Reaction Reaction Propylene Oxide->Reaction Isomerization Byproducts Isomerization Byproducts Propylene Oxide->Isomerization Byproducts Side Reaction (Acidic/High Temp) n-Butanol n-Butanol n-Butanol->Reaction Catalyst Catalyst Catalyst->Reaction This compound (alpha-isomer) This compound (alpha-isomer) Reaction->this compound (alpha-isomer) Major Product 2-Butoxy-1-propanol (beta-isomer) 2-Butoxy-1-propanol (beta-isomer) Reaction->2-Butoxy-1-propanol (beta-isomer) Minor Byproduct

Caption: Synthesis of this compound and potential byproduct pathways.

Troubleshooting Logic Flow

TroubleshootingFlow cluster_synthesis Synthesis Issue Identification cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield? Catalyst_Issue Catalyst Inactivity/ Insufficient Amount Low_Yield->Catalyst_Issue Conditions_Issue Suboptimal Temperature/ Time Low_Yield->Conditions_Issue High_Beta_Isomer High Beta-Isomer? High_Beta_Isomer->Conditions_Issue High Temp Catalyst_Selectivity Incorrect Catalyst Type (e.g., Acidic) High_Beta_Isomer->Catalyst_Selectivity Other_Byproducts Other Byproducts? PO_Isomerization Propylene Oxide Isomerization Other_Byproducts->PO_Isomerization Check_Catalyst Verify Catalyst Activity and Amount Catalyst_Issue->Check_Catalyst Optimize_Conditions Optimize Reaction Temperature and Time Conditions_Issue->Optimize_Conditions Change_Catalyst Use a Basic Catalyst Catalyst_Selectivity->Change_Catalyst Control_Temp_Catalyst Use Basic Catalyst and Control Temperature PO_Isomerization->Control_Temp_Catalyst

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Solvency of 1-Butoxy-2-propanol with Co-solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on enhancing the solvency power of 1-Butoxy-2-propanol through the use of co-solvents.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and co-solvent systems.

Issue: Compound Crashes Out or Precipitates from Solution

  • Question: My compound, initially dissolved in a this compound co-solvent mixture, has precipitated out of solution. What could be the cause and how can I resolve this?

  • Answer: Precipitation, often referred to as "crashing out," can occur due to several factors. Here's a systematic approach to troubleshoot this issue:

    • Solvent Ratio Imbalance: The ratio of this compound to your co-solvent might not be optimal for your specific compound. The solubility of a compound can be highly sensitive to the polarity of the solvent mixture.

      • Solution: Systematically vary the ratio of this compound to the co-solvent. A good starting point is to create a series of solvent blends in 10% increments (e.g., 90:10, 80:20, 70:30, etc.) and test the solubility of your compound in each.

    • Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of a compound.

      • Solution: Ensure your working environment maintains a stable temperature. If the compound is intended for use in a colder environment, you may need to find a solvent system that maintains solubility at that temperature. Gentle warming of the solution can sometimes redissolve the compound, but be cautious as this can also lead to solvent evaporation and concentration changes.

    • pH Shift: If your compound has ionizable groups, a change in the pH of the solution can alter its charge state and dramatically affect its solubility.

      • Solution: For ionizable compounds, consider adding a small amount of a pH-modifying agent (e.g., a buffer) to your solvent system to maintain a pH where the compound is most soluble.

    • Supersaturation: You may have created a supersaturated solution that is inherently unstable.

      • Solution: Try dissolving the compound at a slightly lower concentration to ensure you are below its saturation point in that specific solvent mixture.

Troubleshooting Flowchart for Precipitation Issues

G start Precipitation Observed check_ratio Is the solvent ratio optimized? start->check_ratio adjust_ratio Systematically vary co-solvent ratio (e.g., in 10% increments) check_ratio->adjust_ratio No check_temp Are there temperature fluctuations? check_ratio->check_temp Yes adjust_ratio->check_temp stabilize_temp Maintain stable temperature or re-evaluate solvent system for target temperature check_temp->stabilize_temp Yes check_ph Does the compound have ionizable groups? check_temp->check_ph No stabilize_temp->check_ph adjust_ph Consider adding a pH modifier or buffer check_ph->adjust_ph Yes check_concentration Is the solution supersaturated? check_ph->check_concentration No adjust_ph->check_concentration lower_concentration Dissolve at a lower concentration check_concentration->lower_concentration Yes resolved Issue Resolved check_concentration->resolved No lower_concentration->resolved G start Start: Determine Optimal Co-solvent Ratio prepare_blends Prepare a series of This compound/co-solvent blends (e.g., 10% increments) start->prepare_blends add_compound Add excess compound to each blend prepare_blends->add_compound equilibrate Equilibrate samples at a constant temperature (e.g., 24-48 hours) add_compound->equilibrate separate Separate undissolved solid (centrifugation or filtration) equilibrate->separate analyze Analyze compound concentration in the supernatant (e.g., HPLC, UV-Vis) separate->analyze identify_optimal Identify the solvent blend with the highest compound concentration analyze->identify_optimal end End: Optimal Co-solvent Ratio Determined identify_optimal->end PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Hydrophobic_Inhibitor Hydrophobic Drug Inhibitor Hydrophobic_Inhibitor->PI3K Hydrophobic_Inhibitor->Akt Hydrophobic_Inhibitor->mTORC1

Technical Support Center: Resolving Phase Separation in Formulations Containing Propylene Glycol Monobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving formulation challenges with propylene (B89431) glycol monobutyl ether (PnB). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve phase separation issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is propylene glycol monobutyl ether (PnB) and why is it used in my formulation?

A1: Propylene glycol monobutyl ether (PnB) is a colorless liquid with a mild ether-like odor. It belongs to the P-series of glycol ethers, which are known for their lower toxicity compared to the E-series (ethylene glycol ethers). PnB is a versatile solvent with a unique amphiphilic nature, meaning it has both hydrophilic (water-loving) and lipophilic (oil-loving) properties. This makes it an excellent coupling agent, capable of bringing together immiscible components in a formulation to create a stable and uniform system.[1][2][3] Its ability to dissolve a wide range of substances makes it a valuable component in pharmaceuticals, cosmetics, cleaners, and coatings.[2][3]

Q2: What causes phase separation in my PnB formulation?

A2: Phase separation, the separation of a liquid into two or more distinct liquid phases, can be triggered by several factors in formulations containing PnB. These include:

  • Temperature Changes: PnB, like many glycol ethers, can exhibit temperature-dependent solubility in water. Changes in temperature during storage or use can lead to the formulation crossing a miscibility gap, resulting in phase separation.

  • Ingredient Incompatibility: The addition of new components, such as active pharmaceutical ingredients (APIs), excipients, or salts, can alter the overall polarity and solubility parameters of the formulation, leading to the "salting out" of PnB or other components.

  • Concentration Changes: If the concentration of PnB, the API, or other components exceeds their solubility limit within the formulation, phase separation can occur.

  • pH Shifts: Changes in the pH of the formulation can affect the ionization state of certain components, altering their solubility and potentially leading to phase separation.

Q3: I've observed cloudiness in my PnB formulation. What does this indicate?

A3: Cloudiness, or turbidity, is often the first visual indicator of incipient phase separation. The temperature at which this occurs is known as the "cloud point." Above this temperature, the solubility of PnB in the aqueous phase decreases, leading to the formation of microscopic droplets that scatter light and make the solution appear cloudy. If the temperature continues to rise or remains above the cloud point, these droplets can coalesce and lead to macroscopic phase separation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving phase separation in your PnB-containing formulations.

Problem: My PnB formulation has separated into distinct layers.

This indicates a significant incompatibility or instability within your formulation. Follow these steps to identify the cause and find a solution.

Step 1: Initial Assessment and Reversibility Check

  • Action: Gently agitate or vortex the formulation.

  • Observation:

    • Phases Remix: The separation may be temporary and reversible with mild agitation. However, this is often not a long-term solution.

    • Phases Do Not Remix: The formulation is unstable. Proceed to the next steps.

Step 2: Identify the Root Cause

Consider recent changes to your formulation or experimental conditions.

  • Question: Did the phase separation occur after a temperature change?

    • If yes: Your formulation is likely sensitive to temperature fluctuations.

  • Question: Did the phase separation occur after adding a new ingredient (e.g., API, excipient, salt)?

    • If yes: There may be an incompatibility between the new ingredient and the existing formulation.

  • Question: Has the concentration of any component been recently increased?

    • If yes: You may have exceeded the solubility limit of one or more components.

Step 3: Corrective Actions

Based on the suspected cause, implement one or more of the following strategies.

Strategy 1: Formulation Adjustment - Co-solvents

Adding a co-solvent can increase the overall polarity of the solvent system and improve the solubility of PnB and other components.

  • Recommended Co-solvents: Ethanol, Propylene Glycol, Glycerin.

  • General Approach: Introduce the co-solvent at a low concentration (e.g., 1-5% v/v) and gradually increase it while observing the formulation for clarity.

Illustrative Data: Effect of Co-solvents on Cloud Point

Co-solventConcentration (% v/v)Observed Cloud Point (°C)
None045
Ethanol555
Ethanol1068
Propylene Glycol552
Propylene Glycol1065

Note: This data is for illustrative purposes and the actual effect will depend on the specific formulation.

Strategy 2: Formulation Adjustment - Surfactants

Surfactants can stabilize the formulation by reducing the interfacial tension between immiscible phases. The selection of an appropriate surfactant is critical and can be guided by the Hydrophilic-Lipophilic Balance (HLB) system.[4][5][6][7]

  • HLB System: This is a semi-empirical scale from 0 to 20 that helps in selecting the right surfactant for a given oil-in-water (o/w) or water-in-oil (w/o) emulsion.[8] For o/w emulsions, where PnB might be considered part of the "oily" phase to be dispersed in water, surfactants with higher HLB values (typically 8-18) are preferred.[6][8]

  • Recommended Surfactants:

    • Polysorbates (e.g., Polysorbate 80, Tween® 80): High HLB surfactants suitable for o/w emulsions.

    • Polyoxyethylene Castor Oil Derivatives (e.g., Cremophor® EL): Effective solubilizers and emulsifiers.

  • General Approach:

    • Determine the required HLB of your "oil phase" (which includes PnB and other lipophilic components). This can be estimated by a weighted average of the required HLB of each component.

    • Select a surfactant or a blend of surfactants that matches the required HLB. Blending a low HLB surfactant (like a Span®) with a high HLB surfactant (like a Tween®) allows for fine-tuning the HLB of the emulsifier system.[6]

    • Incorporate the surfactant at a low concentration (e.g., 0.1-1% w/v) and observe for stability.

Illustrative Data: Surfactant Selection Based on HLB

SurfactantHLB ValueApplication
Span® 804.3w/o emulsifier
Tween® 8015.0o/w emulsifier
Cremophor® EL12-14o/w emulsifier/solubilizer

To achieve an HLB of 10, a blend of Span® 80 and Tween® 80 could be used. The required proportions can be calculated using the HLB system equations.[6][7]

Strategy 3: Process Optimization
  • Order of Addition: The sequence in which components are added can significantly impact formulation stability. Experiment with different addition orders. For example, pre-dissolving a poorly soluble API in PnB before adding it to the aqueous phase might prevent precipitation.

  • Mixing Energy: Ensure adequate mixing energy (e.g., high-shear mixing, sonication) is applied to form a stable emulsion, especially when using surfactants.

Experimental Protocols

Protocol 1: Visual Assessment of Phase Separation
  • Objective: To visually inspect the formulation for signs of instability.

  • Procedure:

    • Place 10 mL of the formulation in a clear glass vial.

    • Observe the sample against a black and a white background for any signs of cloudiness, precipitation, or layer formation.

    • Gently invert the vial and observe if any settled material redisperses.

    • Record observations at regular intervals (e.g., immediately after preparation, 1 hour, 24 hours, 1 week) and under different storage conditions (e.g., room temperature, 4°C, 40°C).

Protocol 2: Determination of Cloud Point
  • Objective: To determine the temperature at which the formulation becomes cloudy.

  • Procedure:

    • Place the formulation in a transparent, sealed container equipped with a magnetic stir bar.

    • Place the container in a temperature-controlled water bath.

    • Slowly heat the water bath while continuously stirring the formulation.

    • Visually monitor the formulation for the first sign of turbidity.

    • The temperature at which cloudiness appears is the cloud point.

Protocol 3: Analytical Quantification of PnB (Illustrative HPLC-UV Method)

This protocol provides a general framework for quantifying the concentration of PnB in a formulation, which can be useful to confirm homogeneity after applying a troubleshooting strategy. Method validation according to ICH guidelines is essential.[1][9][10]

  • Objective: To determine the concentration of PnB in the formulation.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Chromatographic Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~220 nm (Note: PnB has a weak UV chromophore; alternative detection methods like Refractive Index (RI) or Mass Spectrometry (MS) may be more sensitive).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately dilute a known amount of the formulation in the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Calibration:

    • Prepare a series of standard solutions of PnB in the mobile phase at known concentrations.

    • Inject the standards and generate a calibration curve of peak area versus concentration.

  • Analysis:

    • Inject the prepared sample.

    • Quantify the PnB concentration by comparing its peak area to the calibration curve.

Visualizations

Troubleshooting_Workflow start Phase Separation Observed assess Initial Assessment: Agitate/Vortex start->assess remixes Phases Remix (Temporary Stability) assess->remixes no_remix Phases Do Not Remix (Unstable) assess->no_remix root_cause Identify Root Cause: - Temperature? - New Ingredient? - Concentration? remixes->root_cause no_remix->root_cause corrective_action Implement Corrective Actions root_cause->corrective_action cosolvent Strategy 1: Add Co-solvent (e.g., Ethanol, Propylene Glycol) corrective_action->cosolvent surfactant Strategy 2: Add Surfactant (HLB-guided selection) corrective_action->surfactant process_opt Strategy 3: Optimize Process (Order of Addition, Mixing) corrective_action->process_opt evaluate Evaluate Formulation Stability (Visual, Cloud Point, HPLC) cosolvent->evaluate surfactant->evaluate process_opt->evaluate stable Formulation Stable evaluate->stable unstable Formulation Unstable evaluate->unstable reassess Re-evaluate and Try Alternative Strategy unstable->reassess reassess->corrective_action

Caption: Troubleshooting workflow for phase separation.

HLB_Selection_Logic start Need to Stabilize PnB Formulation define_phase Define 'Oil Phase' (PnB + other lipophilic components) start->define_phase calc_hlb Calculate Required HLB of the Oil Phase define_phase->calc_hlb select_surfactant Select Surfactant(s) with Matching HLB calc_hlb->select_surfactant single_surfactant Single Surfactant (e.g., Tween 80 if HLB ~15) select_surfactant->single_surfactant blend_surfactants Blend Surfactants (e.g., Span + Tween) to achieve target HLB select_surfactant->blend_surfactants incorporate Incorporate Surfactant into Formulation single_surfactant->incorporate blend_surfactants->incorporate evaluate Evaluate Stability incorporate->evaluate

Caption: Logic for HLB-guided surfactant selection.

References

techniques for the removal of residual 1-Butoxy-2-propanol from products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual 1-butoxy-2-propanol from their products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the removal of this compound, providing potential causes and actionable solutions.

Issue 1: Inefficient Removal by Distillation

Symptom Potential Cause Troubleshooting Steps
High levels of this compound remain after simple or fractional distillation. High boiling point of this compound (171.5°C) requires high temperatures that may be detrimental to the product.[1][2]1. Vacuum Distillation: Reduce the system pressure to lower the boiling point of this compound. This is particularly useful for temperature-sensitive products. 2. Azeotropic Distillation: Introduce an entrainer (a third component) that forms a lower-boiling azeotrope with this compound, facilitating its removal at a lower temperature. The selection of an appropriate entrainer is crucial and depends on the properties of the product and the solvent.
Product degradation or side reactions occur during distillation. The product is sensitive to the high temperatures required for distillation.1. Optimize Vacuum: Use a high-vacuum pump to significantly lower the distillation temperature. 2. Alternative Techniques: Consider non-thermal removal methods such as liquid-liquid extraction, preparative HPLC, or supercritical fluid extraction.
Co-distillation of the product with this compound. The product has a similar vapor pressure to this compound at the distillation temperature.1. Fractional Distillation: Use a column with a higher number of theoretical plates to improve separation efficiency. 2. Azeotropic Distillation: Investigate the use of an entrainer that selectively forms an azeotrope with this compound and not the product.

Issue 2: Poor Performance of Liquid-Liquid Extraction

Symptom Potential Cause Troubleshooting Steps
Low partition coefficient of this compound into the extraction solvent. This compound has moderate water solubility (6 g/100 mL), which can make extraction from aqueous solutions challenging.[1][3]1. Solvent Selection: Choose an extraction solvent in which this compound has high solubility and is immiscible with the product's solvent. Common choices include ethyl acetate, dichloromethane, or toluene. The octanol-water partition coefficient (logP) of 1.15 suggests a preference for more organic solvents.[3] 2. Multiple Extractions: Perform multiple extractions with smaller volumes of the extraction solvent to improve efficiency. 3. Salting Out: If extracting from an aqueous phase, add a salt (e.g., NaCl) to decrease the solubility of this compound in the aqueous layer and drive it into the organic phase.
Emulsion formation at the solvent interface. High shear mixing or the presence of surfactants or fine solids.1. Gentle Mixing: Use gentle inversion of the separatory funnel instead of vigorous shaking. 2. Break Emulsion: Add a small amount of brine or a different organic solvent, or use centrifugation to break the emulsion.
Product loss into the extraction solvent. The product has some solubility in the extraction solvent.1. Back-Extraction: Perform a back-extraction of the organic phase with a suitable solvent to recover the product. 2. Optimize pH: If the product is ionizable, adjust the pH of the aqueous phase to minimize its solubility in the organic extraction solvent.

Issue 3: Ineffective Adsorption

Symptom Potential Cause Troubleshooting Steps
Low removal of this compound by activated carbon or other adsorbents. 1. Inappropriate Adsorbent: The chosen adsorbent may not have a high affinity for this compound. 2. Competition: Other components in the mixture may be competing for adsorption sites. 3. Saturation: The adsorbent may be saturated.1. Adsorbent Screening: Test different adsorbents such as activated carbon, silica (B1680970) gel, or molecular sieves to find one with a higher adsorption capacity for this compound. The moderate polarity of this compound suggests that both polar and non-polar adsorbents could be effective. 2. Increase Adsorbent Amount: Increase the amount of adsorbent used. 3. Pre-treatment: If possible, remove competing impurities before the adsorption step.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound to consider for its removal?

A1: The most important properties are its high boiling point (171.5°C), moderate water solubility (6 g/100 mL), and vapor pressure (0.187 kPa at 25°C).[1][2] These properties indicate that simple evaporation or distillation will require high temperatures or vacuum, and that it can be partitioned between aqueous and organic phases.

PropertyValueReference
Boiling Point 171.5 °C[1][2]
Water Solubility 6 g/100 mL[1][3]
Vapor Pressure 0.187 kPa at 25°C[1]
logP (Octanol-Water) 1.15 (calculated)[3]

Q2: Which removal technique is most suitable for a temperature-sensitive active pharmaceutical ingredient (API)?

A2: For temperature-sensitive APIs, non-thermal or low-temperature methods are preferred. These include:

  • Liquid-Liquid Extraction: Can be performed at room temperature.

  • Preparative High-Performance Liquid Chromatography (HPLC): Operates at or near ambient temperature.

  • Supercritical Fluid Extraction (SFE) with CO2: Can be performed at mild temperatures (e.g., 40-60°C).

  • Pervaporation: Can be operated at moderate temperatures.

Q3: How can I quantify the amount of residual this compound in my product?

A3: The most common and sensitive method for quantifying residual solvents is Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4] This technique is highly specific and can detect very low levels of residual solvents.

Q4: Are there any regulatory limits for residual this compound in pharmaceutical products?

A4: Regulatory bodies like the ICH (International Council for Harmonisation) provide guidelines for residual solvents in pharmaceuticals. While this compound is not explicitly listed in the common ICH Q3C solvent classes, it would likely be evaluated based on its toxicological data. It is crucial to consult the relevant regulatory guidelines and establish an acceptable limit based on the product's dosage and route of administration.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is rated for vacuum.

  • Sample Preparation: Place the product containing residual this compound into the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum to the desired pressure.

  • Heating: Gently heat the flask using a heating mantle. Monitor the temperature of the vapor.

  • Collection: Collect the distilled this compound in the receiving flask.

  • Completion: Continue the distillation until no more solvent is collected.

  • Analysis: Analyze the product for residual this compound using HS-GC to confirm its removal to the desired level.

Protocol 2: General Procedure for Liquid-Liquid Extraction

  • Solvent Selection: Choose an appropriate extraction solvent that is immiscible with the product's solvent and in which this compound is highly soluble.

  • Sample Preparation: Dissolve the product in a suitable solvent.

  • Extraction:

    • Transfer the product solution to a separatory funnel.

    • Add the extraction solvent.

    • Gently invert the funnel multiple times to mix the phases, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

  • Separation: Drain the lower layer. The layer containing the product will depend on the relative densities of the two solvents.

  • Repeat: Repeat the extraction process with fresh extraction solvent for improved removal efficiency.

  • Solvent Removal: Remove the extraction solvent from the product solution (e.g., by rotary evaporation).

  • Analysis: Quantify the residual this compound in the product using HS-GC.

Visualizations

Removal_Technique_Selection start Product with residual This compound is_temp_sensitive Is the product temperature sensitive? start->is_temp_sensitive distillation Distillation (Vacuum or Azeotropic) is_temp_sensitive->distillation No extraction Liquid-Liquid Extraction is_temp_sensitive->extraction Yes sfe Supercritical Fluid Extraction (SFE) is_temp_sensitive->sfe Yes, alternative end Product with reduced residual solvent distillation->end chromatography Preparative HPLC extraction->chromatography If extraction is ineffective or product is also extracted extraction->end If effective chromatography->end sfe->end

Caption: Decision tree for selecting a removal technique.

Experimental_Workflow cluster_prep Preparation cluster_removal Removal Process cluster_analysis Analysis start Initial Product quantify1 Quantify Initial Residual Solvent (HS-GC) start->quantify1 removal_step Apply Removal Technique (e.g., Distillation, Extraction) quantify1->removal_step quantify2 Quantify Final Residual Solvent (HS-GC) removal_step->quantify2 compare Compare with Acceptable Limit quantify2->compare end_pass Product Passes QC compare->end_pass Below Limit end_fail Repeat/Optimize Removal Process compare->end_fail Above Limit end_fail->removal_step

Caption: General experimental workflow for solvent removal.

References

Validation & Comparative

A Comparative Analysis of 1-Butoxy-2-propanol and Other Glycol Ether Solvents for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a solvent is paramount to achieving desired reaction outcomes, ensuring product purity, and optimizing process efficiency. This guide presents a comparative study of 1-Butoxy-2-propanol against other prevalent glycol ether solvents, offering a detailed examination of their physicochemical properties and performance characteristics supported by experimental data.

Glycol ethers, a versatile class of organic solvents, are distinguished by the presence of both ether and alcohol functionalities within the same molecule. This unique structure imparts a favorable combination of properties, including high solvency for a wide array of substances, adjustable boiling points, and miscibility with both polar and non-polar compounds.[1] They are broadly classified into two principal families: the E-series, derived from ethylene (B1197577) glycol, and the P-series, derived from propylene (B89431) glycol.[1] Historically, E-series glycol ethers were extensively used; however, toxicological concerns have led to a notable shift towards the less toxic P-series alternatives in numerous applications.[1]

Comparative Physicochemical Properties

The selection of an appropriate solvent is fundamentally guided by its physical and chemical attributes. The following table summarizes key physicochemical data for this compound and a selection of other commonly used P-series and E-series glycol ethers, providing a quantitative basis for comparison.

PropertyThis compound (P-series) Propylene Glycol Methyl Ether (PGME) (P-series) Di(propylene glycol) Methyl Ether (DPM) (P-series) Ethylene Glycol Monobutyl Ether (EGBE) (E-series)
CAS Number 5131-66-8107-98-234590-94-8111-76-2
Molecular Weight ( g/mol ) 132.20[2]90.12[3]148.2118.18[4]
Boiling Point (°C) 171[5]120[6]184 - 190[7]171 - 171.5[4]
Flash Point (°C) 62.5[5]31 - 34[3]75[7]62[8]
Viscosity (mPa·s at 25°C) 3.25[5]1.7[6]4.0[7]Not Available
Density/Specific Gravity (at 20°C/25°C) 0.88 g/cm³ (20°C)[5]0.921 g/cm³ (20°C)[6]0.95 - 0.96 g/cm³ (20°C)[7]900 kg/m ³ (20°C)[4]
Evaporation Rate (n-butyl acetate (B1210297) = 1.0) Not Available0.62[6]0.02[7]0.08[8]
Surface Tension (mN/m at 20°C) Not Available70.7[6]Not AvailableNot Available
Water Solubility ( g/100 mL at 20°C) 6 (moderate)[9]MiscibleMiscibleMiscible[4]

Performance in Pharmaceutical Applications: Solvency of Active Pharmaceutical Ingredients (APIs)

For instance, it has been demonstrated that cosolvents like propylene glycol can dramatically increase the solubility of poorly soluble drugs such as ibuprofen (B1674241) and naproxen.[10] One study found that an 80% v/v concentration of propylene glycol increased the solubility of S(+)-ibuprofen by a factor of 400.[10] This suggests that the ether and alcohol moieties in glycol ethers can effectively disrupt the crystal lattice energy of APIs to form stable solutions.[10] The choice of a specific glycol ether will be contingent on the polarity and hydrogen bonding capabilities of both the solvent and the API.[10]

Due to the lack of standardized comparative data, it is recommended that researchers conduct their own solubility studies using a standardized protocol, such as the equilibrium solubility method, to determine the most effective solvent for their specific API.

Experimental Protocols

The quantitative data presented in this guide are based on standardized experimental methodologies. For researchers intending to perform their own comparative analyses, the following internationally recognized protocols are recommended:

  • Viscosity: The viscosity of Newtonian liquids is determined using methods outlined in OECD Guideline 114 .[11][12][13][14][15] This guideline describes several methods, including the use of a capillary viscometer, rotational viscometer, or a rolling/falling ball viscometer.[11][12][13][14][15] For accurate measurements, the determination should be performed at a constant temperature, typically 20°C and 40°C.[12][13][14]

  • Surface Tension: The surface tension of aqueous solutions can be measured following the procedures detailed in OECD Guideline 115 .[3][7][16][17] This guideline includes the plate method, stirrup method, and ring method, which measure the force required to separate a probe from the liquid's surface.[3][7][16][17]

  • Evaporation Rate: The evaporation rate of volatile liquids can be determined using ASTM D3539 .[1][10][18] This method involves measuring the weight loss of a solvent from a filter paper under controlled conditions of temperature, humidity, and air flow.

  • API Solubility (Shake-Flask Method): A common method for determining equilibrium solubility involves adding an excess amount of the API to the chosen glycol ether solvent in a sealed container. The mixture is then agitated in a constant temperature bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Subsequently, the saturated solution is filtered to remove undissolved solids, and the concentration of the dissolved API in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Solvent Selection

The selection of an appropriate glycol ether solvent for a specific application in drug development is a multi-faceted process that involves balancing various performance and safety criteria. The following diagram illustrates a logical workflow for this selection process.

SolventSelectionWorkflow Start Define Application Requirements (e.g., API, desired concentration, process conditions) InitialScreening Initial Screening of Glycol Ethers (based on literature data and physicochemical properties) Start->InitialScreening SolubilityTesting Experimental Solubility Testing (Determine equilibrium solubility of API) InitialScreening->SolubilityTesting Select Candidates SolubilityTesting->InitialScreening Inadequate Solubility PerformanceEvaluation Performance Evaluation (Viscosity, Evaporation Rate, Stability) SolubilityTesting->PerformanceEvaluation Adequate Solubility PerformanceEvaluation->InitialScreening Fails Performance Criteria ToxicityAssessment Toxicity and Safety Assessment (Review of toxicological data, regulatory status) PerformanceEvaluation->ToxicityAssessment Meets Performance Criteria ToxicityAssessment->InitialScreening Unacceptable Safety Profile Optimization Process Optimization (Scale-up considerations, cost-effectiveness) ToxicityAssessment->Optimization Acceptable Safety Profile FinalSelection Final Solvent Selection Optimization->FinalSelection

A logical workflow for selecting a glycol ether solvent in a drug development context.

Conclusion

The selection of a glycol ether solvent requires a careful consideration of a range of physicochemical properties and performance characteristics. This compound, a P-series glycol ether, presents a balanced profile of moderate boiling point, good solvency for a range of substances, and a more favorable toxicological profile compared to its E-series counterparts. However, for specific applications, particularly in drug development, a thorough experimental evaluation of API solubility and other performance parameters is crucial. By following standardized experimental protocols and a logical selection workflow, researchers can identify the optimal glycol ether solvent to meet their specific needs, thereby enhancing the efficiency and success of their scientific endeavors.

References

A Comparative Performance Analysis: Propylene Glycol n-Butyl Ether (PnB) vs. Ethylene Glycol Monobutyl Ether (EGBE)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two prominent glycol ethers, Propylene (B89431) Glycol n-Butyl Ether (PnB) and Ethylene (B1197577) Glycol Monobutyl Ether (EGBE), reveals significant differences in their performance profiles, particularly concerning their toxicological properties. While both are effective solvents utilized across various research and industrial applications, PnB, a propylene glycol (P-series) ether, emerges as a favorable alternative to the ethylene glycol (E-series) ether, EGBE, primarily due to its lower toxicity profile.

This guide presents a comprehensive comparison of the physical, chemical, and toxicological properties of PnB and EGBE, supported by experimental data. Detailed methodologies for the key experiments are provided to ensure transparency and reproducibility for researchers, scientists, and drug development professionals.

I. Physical and Chemical Properties

A summary of the key physical and chemical properties of PnB and EGBE is presented in Table 1. These properties are critical in determining the suitability of each solvent for specific applications.

PropertyPropylene Glycol n-Butyl Ether (PnB)Ethylene Glycol Monobutyl Ether (EGBE)
Molecular Weight ( g/mol ) 132.2118.17
Boiling Point (°C) 171171
Flash Point (°C) 6362
Density (g/cm³ at 20°C) 0.8790.902
Solubility in Water (wt% at 25°C) 5.5Completely Soluble
Evaporation Rate (n-butyl acetate (B1210297) = 1.0) 0.0930.08

II. Toxicological Profile

The most significant distinction between PnB and EGBE lies in their toxicological profiles. E-series glycol ethers, including EGBE, have been associated with greater toxicity compared to their P-series counterparts like PnB.[1][2] The acute toxicity data for both compounds are summarized in Table 2.

Toxicity EndpointPropylene Glycol n-Butyl Ether (PnB)Ethylene Glycol Monobutyl Ether (EGBE)
Acute Oral LD50 (rat, mg/kg) >20001400 - 1414
Acute Dermal LD50 (rat, mg/kg) >2000-
Acute Dermal LD50 (rabbit, mg/kg) 1400 - 3133320 - 404
Acute Inhalation LC50 (rat, 4h, ppm) >651450 - 486

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

III. Experimental Protocols

The data presented in this guide are based on standardized experimental protocols to ensure accuracy and comparability.

A. Physical and Chemical Properties
  • Density: The density of the liquids is determined using a digital density meter according to the ASTM D4052 standard test method . This method involves introducing a small volume of the liquid sample into an oscillating U-tube and measuring the change in oscillation frequency, which is then used to calculate the density.

  • Flash Point: The flash point is determined using the Pensky-Martens closed-cup method (ASTM D93) . The liquid is heated at a controlled rate while an ignition source is periodically introduced into the vapor space until a flash is observed.

  • Evaporation Rate: The evaporation rate is determined using the Shell Thin-Film Evaporometer as described in ASTM D3539 . A known volume of the solvent is spread on a filter paper, and the weight loss is measured over time under controlled conditions of temperature and airflow. The rate is reported relative to n-butyl acetate.

B. Toxicological Testing
  • Acute Oral Toxicity (LD50): The acute oral toxicity is determined following the OECD Guideline 401 . The substance is administered orally in a single dose to a group of rats, and the animals are observed for 14 days. The LD50 is then calculated based on the mortality rate.

  • Acute Dermal Toxicity (LD50): The acute dermal toxicity is assessed according to OECD Guideline 402 . The substance is applied to the shaved skin of rabbits for 24 hours, and the animals are observed for 14 days to determine the LD50.[3][4][5][6][7]

  • Acute Inhalation Toxicity (LC50): The acute inhalation toxicity is determined as per OECD Guideline 403 . Rats are exposed to the vapor of the substance for 4 hours in an inhalation chamber, and the LC50 is calculated based on the mortality observed over a 14-day period.[8][9][10][11][12]

IV. Metabolic Pathways and Mechanism of Toxicity

The differing toxicity between PnB and EGBE can be attributed to their distinct metabolic pathways.

A. Ethylene Glycol Monobutyl Ether (EGBE) Metabolism and Toxicity

EGBE is metabolized in the liver by alcohol dehydrogenase and aldehyde dehydrogenase to its primary toxic metabolite, 2-butoxyacetic acid (BAA).[13][14] BAA is a potent hemolytic agent, particularly in rodents, causing the destruction of red blood cells.[13][14][15][16][17] This hemolytic anemia can lead to secondary effects on the liver and kidneys.[14] While humans are less sensitive to the hemolytic effects of BAA than rodents, exposure to high concentrations of EGBE can still pose significant health risks.[15]

EGBE_Metabolism EGBE Ethylene Glycol Monobutyl Ether (EGBE) Butoxyacetaldehyde 2-Butoxyacetaldehyde EGBE->Butoxyacetaldehyde Alcohol Dehydrogenase BAA 2-Butoxyacetic Acid (BAA) Butoxyacetaldehyde->BAA Aldehyde Dehydrogenase Hemolysis Hemolytic Anemia BAA->Hemolysis Causes

Metabolic Pathway of EGBE to its Toxic Metabolite.
B. Propylene Glycol n-Butyl Ether (PnB) Metabolism

PnB is primarily composed of the alpha-isomer (secondary alcohol). The metabolism of P-series glycol ethers, like PnB, differs significantly from that of E-series ethers. The beta-isomer of PnB, a minor component, is metabolized by alcohol and aldehyde dehydrogenases to an alkoxy propionic acid.[18] The major alpha-isomer is metabolized through different pathways that do not lead to the formation of highly toxic metabolites like BAA. This difference in metabolism is the primary reason for the lower toxicity profile of PnB.

PnB_Metabolism PnB_alpha Propylene Glycol n-Butyl Ether (alpha-isomer) Metabolites Less Toxic Metabolites PnB_alpha->Metabolites Metabolism Excretion Excretion Metabolites->Excretion

Simplified Metabolic Pathway of PnB.

V. Performance in Applications

Both PnB and EGBE are effective solvents in a variety of applications, including cleaners and coatings.

  • Cleaning Performance: PnB has been reported to have cleaning performance that is comparable to or even better than EGBE in some formulations, particularly in cutting grease.[19][20] Its favorable balance of hydrophilic and hydrophobic properties makes it an excellent coupling agent and solvent in both household and industrial cleaners.[20]

  • Coating Performance: In coatings, P-series glycol ethers like PnB can offer improved properties compared to E-series ethers.[1][21] They are used as coalescing agents in latex paints to promote film formation and can improve the rheology and drying characteristics of the coating.[21]

VI. Conclusion

The comparative analysis of Propylene Glycol n-Butyl Ether (PnB) and Ethylene Glycol Monobutyl Ether (EGBE) highlights PnB as a safer, high-performance alternative. While both solvents exhibit similar physical properties and efficacy in various applications, the significantly lower toxicity of PnB, attributed to its distinct metabolic pathway, makes it a more desirable choice for researchers, scientists, and drug development professionals who prioritize safety without compromising performance. The data and experimental protocols provided in this guide offer a solid foundation for making informed decisions in solvent selection.

References

validating the purity of 1-Butoxy-2-propanol using quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of solvents like 1-Butoxy-2-propanol is critical for the consistency, safety, and efficacy of the final product. This guide provides a comparative overview of quantitative analytical methods for validating the purity of this compound, alongside a comparison with common alternatives.

Physicochemical Properties: this compound and Its Alternatives

A clear understanding of the physicochemical properties of this compound and its alternatives, such as Dipropylene Glycol Methyl Ether (DPM) and Propylene Glycol, is essential for selecting the appropriate solvent for a specific application. The following table summarizes key properties for a direct comparison.

PropertyThis compoundDipropylene Glycol Methyl Ether (DPM)Propylene Glycol
CAS Number 5131-66-8[1][2]34590-94-8[3]57-55-6[4]
Molecular Formula C₇H₁₆O₂[1][2]C₇H₁₆O₃[3][5]C₃H₈O₂[4][6]
Molecular Weight ( g/mol ) 132.20[7]148.20[3]76.09[4]
Boiling Point (°C) ~171[7]~190[3]~187[4]
Flash Point (°C) ~63[8]~75[3]~107[4]
Density (g/cm³ at 20-25°C) ~0.88[1]~0.95[3]~1.04[4]
Viscosity (cP at 20-25°C) ~2.9[7]~3.7-4.5[3]~56.0[4]
Water Solubility Moderately Soluble (6 g/100ml )[7]Miscible[3][5]Miscible[4]

Quantitative Analysis Methods for Purity Validation

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific requirements of the analysis, such as the need to identify unknown impurities or to quantify known ones with high precision.

Gas Chromatography (GC)

Gas chromatography is a powerful and widely used technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for the analysis of this compound.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the most common method for purity assessment. It offers high sensitivity and a wide linear range for quantification. The primary impurity, the isomer 2-butoxy-1-propanol, can be effectively separated and quantified.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural information, which is invaluable for the identification of unknown impurities.

The following table summarizes typical performance characteristics for a validated GC-FID method for the analysis of glycol ethers.

ParameterTypical Performance
Linearity (R²) > 0.999[9][10]
Precision (RSD%) < 2% for repeatability; < 3% for intermediate precision[9][11]
Accuracy (Recovery %) 98-102%[9]
Limit of Detection (LOD) 1-10 µg/mL
Limit of Quantitation (LOQ) 2-30 µg/mL[12]
Karl Fischer Titration

Water is a common impurity in solvents and can significantly impact many chemical reactions. Karl Fischer titration is the gold standard for determining water content.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the analyte itself. It relies on the direct proportionality between the NMR signal integral and the number of nuclei.

Experimental Protocols

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is a general guideline for the determination of this compound purity and the quantification of its primary isomer impurity.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is recommended for good separation of glycol ether isomers.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector: Split/splitless injector. A high split ratio is often used for purity analysis of neat materials to avoid column overload.

  • Temperatures:

    • Injector: 250°C

    • Detector: 270°C

    • Oven: Temperature programmed, for example, from 70°C to 190°C at 10-20°C/min.

  • Injection Volume: 1 µL.

2. Sample Preparation:

  • For purity analysis of the neat material, a dilution in a suitable solvent (e.g., methanol (B129727) or dichloromethane) is typically required to bring the concentration within the linear range of the detector.

  • An internal standard (e.g., 1-hexanol) should be added for improved quantitation.

3. Analysis:

  • Inject the prepared sample into the GC.

  • Integrate the peak areas for this compound and all impurity peaks.

  • The purity is typically calculated as the area percent of the main peak relative to the total area of all peaks. For more accurate results, response factors for the main component and key impurities should be determined.

Water Content Determination by Karl Fischer Titration

This protocol outlines the volumetric Karl Fischer titration method.

1. Instrumentation:

  • Automatic volumetric Karl Fischer titrator.

2. Reagents:

  • Karl Fischer titrant (e.g., a one-component reagent).

  • Anhydrous methanol or a specialized Karl Fischer solvent.

3. Procedure:

  • The titration vessel is filled with the solvent and pre-titrated to a dry endpoint.

  • A known weight of the this compound sample is accurately introduced into the vessel.

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • The water content is calculated based on the volume of titrant consumed.

Purity Assay by Quantitative NMR (qNMR)

This protocol provides a general workflow for qNMR analysis.

1. Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfoxide). The internal standard should have a simple spectrum with at least one peak that does not overlap with any analyte signals.

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer.

  • Ensure a sufficient relaxation delay between scans to allow for complete T1 relaxation of all relevant protons, which is crucial for accurate integration.

3. Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

  • The purity of the this compound can be calculated using the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the initial weights of the sample and internal standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the purity of this compound.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Quantitative Analysis cluster_results Data Evaluation cluster_decision Final Decision Sample This compound Sample GC_FID GC-FID Purity Assay Sample->GC_FID KF Karl Fischer (Water Content) Sample->KF GC_MS GC-MS (Impurity ID) Sample->GC_MS If unknown impurities are suspected qNMR qNMR (Absolute Purity) Sample->qNMR For primary standard validation Purity_Spec Purity Specification Met? GC_FID->Purity_Spec Water_Spec Water Content Specification Met? KF->Water_Spec Release Release Lot Purity_Spec->Release Yes Reject Reject Lot Purity_Spec->Reject No Water_Spec->Release Yes Water_Spec->Reject No

Caption: Workflow for the quantitative purity validation of this compound.

Analytical_Method_Comparison cluster_analyte Analyte cluster_methods Purity Determination Methods cluster_attributes Method Attributes Analyte This compound GC_FID GC-FID Analyte->GC_FID KF Karl Fischer Analyte->KF qNMR qNMR Analyte->qNMR Quant Quantitative Purity GC_FID->Quant Impurity_ID Impurity Identification GC_FID->Impurity_ID (with MS) Water Water Content KF->Water Absolute Absolute Quantitation qNMR->Absolute

Caption: Comparison of analytical methods for this compound purity analysis.

References

A Comparative Analysis of 1-Butoxy-2-propanol's Coalescing Efficiency in Latex Paints

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of experimental data highlights the performance of 1-Butoxy-2-propanol as a coalescing agent in latex paint formulations. This guide provides a direct comparison with other widely used coalescents, offering researchers, scientists, and drug development professionals critical data to inform their formulation decisions. The following analysis focuses on key performance indicators: Minimum Film Formation Temperature (MFFT), scrub resistance, and gloss development, supported by detailed experimental methodologies.

Executive Summary

This compound, a propylene (B89431) glycol ether-based solvent, demonstrates effective coalescing properties in various latex paint formulations. Its performance is benchmarked against industry-standard coalescents such as 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (Texanol), diethylene glycol n-butyl ether (DB), and other propylene glycol ethers. The selection of an appropriate coalescent is critical in optimizing the film-forming characteristics and final properties of a coating. This guide synthesizes available data to facilitate a direct comparison of these key additives.

Key Performance Metrics: A Tabular Comparison

The coalescing efficiency of this compound and its alternatives was evaluated based on three primary performance metrics: Minimum Film Formation Temperature (MFFT), scrub resistance, and specular gloss. The data presented below is aggregated from a comparative study of coalescents in various paint formulations.

Table 1: Comparison of Coalescent Performance in a High-Gloss Styrenated Acrylic Interior/Exterior Paint

CoalescentManufacturerType60° Gloss (Units)20° Gloss (Units)Scrub Resistance (Cycles to Failure)
This compound (PnB) VariousPropylene Glycol Ether7538>1000
TexanolEastmanEster Alcohol7640>1000
Diethylene Glycol n-Butyl Ether (DB)VariousEthylene Glycol Ether7436>1000
Dipropylene Glycol n-Butyl Ether (DPnB)VariousPropylene Glycol Ether7537>1000

Table 2: Comparison of Coalescent Performance in a High Scrub PVA Interior Flat Paint

CoalescentManufacturerTypeScrub Resistance (Cycles to Failure)
This compound (PnB) VariousPropylene Glycol Ether~800
TexanolEastmanEster Alcohol~900
Diethylene Glycol n-Butyl Ether (DB)VariousEthylene Glycol Ether~750
Dipropylene Glycol n-Butyl Ether (DPnB)VariousPropylene Glycol Ether~850

Table 3: Comparison of Coalescent Performance in a PVA/Acrylic Blend Interior Semi-Gloss Paint

CoalescentManufacturerType60° Gloss (Units)
This compound (PnB) VariousPropylene Glycol Ether~55
TexanolEastmanEster Alcohol~58
Diethylene Glycol n-Butyl Ether (DB)VariousEthylene Glycol Ether~53
Dipropylene Glycol n-Butyl Ether (DPnB)VariousPropylene Glycol Ether~56

Visualizing the Coalescence Process

The fundamental role of a coalescent is to facilitate the formation of a continuous film from discrete latex particles. This process is crucial for the integrity and performance of the final coating.

CoalescenceProcess cluster_0 Latex Dispersion cluster_1 Evaporation & Particle Packing cluster_2 Coalescent Action & Film Formation p1 Latex Particles p2 Water p4 Reduced Water p2->p4 Evaporation p3 Packed Latex Particles p5 Particle Deformation p4->p5 Coalescent Softens Particles p6 Polymer Interdiffusion p5->p6 p7 Continuous Film p6->p7

Caption: Logical workflow of latex paint film formation aided by a coalescing agent.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure objectivity and reproducibility. The key experimental protocols are detailed below.

Minimum Film Formation Temperature (MFFT)

The Minimum Film Formation Temperature was determined using a temperature-gradient bar according to the ASTM D2354 standard test method.[1]

  • Apparatus: A metal bar with a controlled temperature gradient along its length.

  • Procedure: The latex emulsion containing the coalescent is applied as a uniform film onto the surface of the MFFT bar. A stream of dry, compressed air is passed over the film to facilitate drying.

  • Measurement: After the film has dried, the point on the bar where the film transitions from a continuous, clear film to a cracked or opaque, powdery film is identified. The temperature at this transition point is recorded as the MFFT.

Scrub Resistance

The scrub resistance of the paint films was evaluated using a scrub test apparatus following the ASTM D2486 standard test method.[1][2]

  • Sample Preparation: The paint is applied to a black plastic panel at a specified thickness and allowed to cure for a defined period (typically 7 days) under controlled temperature and humidity.

  • Apparatus: A washability and scrub tester equipped with a bristle brush and a standardized abrasive scrub medium.

  • Procedure: The cured panel is placed in the scrub tester. A shim is placed under the panel to create a raised area. The brush, loaded with the abrasive medium, is moved back and forth over the paint film.

  • Measurement: The number of scrub cycles required to wear through the paint film to the substrate in the area over the shim is recorded. A higher number of cycles indicates greater scrub resistance.

Specular Gloss

The specular gloss of the dried paint films was measured using a gloss meter at angles of 20° and 60°, in accordance with the ASTM D523 standard test method.

  • Sample Preparation: The paint is applied to a smooth, flat, and non-porous substrate and allowed to dry completely under controlled conditions.

  • Apparatus: A calibrated gloss meter with geometries for 20° and 60° measurement.

  • Procedure: The gloss meter is placed on the surface of the dried paint film.

  • Measurement: The instrument measures the amount of light reflected at the specified angle and provides a gloss value in Gloss Units (GU). The 60° geometry is used for most coatings, while the 20° geometry is used for high-gloss coatings.

Conclusion

The selection of a coalescent has a significant impact on the performance characteristics of a latex paint. This compound proves to be an effective coalescing agent, offering performance that is comparable to other widely used coalescents like Texanol and other glycol ethers in terms of gloss and scrub resistance in the formulations tested.[3] The choice of the optimal coalescent will ultimately depend on the specific requirements of the paint formulation, including the type of latex polymer, desired film properties, and regulatory considerations. This guide provides the necessary data and experimental context to assist researchers and formulators in making informed decisions.

References

A Toxicological Deep Dive: 1-Butoxy-2-propanol Versus Alternative Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Risk Assessment for Researchers and Drug Development Professionals

In the landscape of solvent selection for pharmaceutical and research applications, a thorough understanding of toxicological profiles is paramount. This guide provides a detailed comparative toxicological risk assessment of 1-Butoxy-2-propanol, a propylene (B89431) glycol ether (P-series), against other commonly used solvents, including the ethylene (B1197577) glycol ether (E-series) 2-Butoxyethanol and another P-series solvent, Propylene Glycol Methyl Ether (PGME). This objective analysis, supported by experimental data and methodologies, aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed solvent selection, ensuring both efficacy and safety in their work.

Executive Summary

The primary distinction in the toxicological profiles of these solvents lies in their metabolic pathways. Ethylene glycol ethers, such as 2-Butoxyethanol, can be metabolized to toxic alkoxyacetic acid metabolites, which are associated with hematological, reproductive, and developmental toxicities.[1][2][3] In contrast, propylene glycol ethers like this compound and PGME are generally considered to have a more favorable toxicological profile, as they are not significantly metabolized to these toxic acidic compounds.[4] This fundamental metabolic difference underpins the observed variations in their toxicity, as detailed in the following sections.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for this compound, 2-Butoxyethanol, and Propylene Glycol Methyl Ether across key toxicological endpoints.

Table 1: Acute Toxicity
SolventOral LD50 (rat, mg/kg)Dermal LD50 (rabbit, mg/kg)Inhalation LC50 (rat, ppm, 4h)
This compound > 2000> 2000> 651
2-Butoxyethanol 470 - 3000220 - 435450 - 486[5]
Propylene Glycol Methyl Ether > 5000> 2000> 1000
Table 2: Skin and Eye Irritation
SolventSkin Irritation (rabbit)Eye Irritation (rabbit)
This compound IrritatingCauses serious eye irritation
2-Butoxyethanol Irritating[1]Irritating[1]
Propylene Glycol Methyl Ether Non-irritating to slightly irritatingSlightly irritating
Table 3: Genotoxicity (Ames Test)
SolventAmes Test Result
This compound Negative
2-Butoxyethanol Negative
Propylene Glycol Methyl Ether Negative
Table 4: Repeated-Dose Toxicity (90-day, oral, rat)
SolventNOAEL (mg/kg/day)LOAEL (mg/kg/day)Target Organs
This compound No data availableNo data availableNo data available
2-Butoxyethanol 69138Blood, liver, kidney
Propylene Glycol Methyl Ether 10003000Central Nervous System (sedation)
Table 5: Developmental Toxicity (rat)
SolventMaternal NOAEL (ppm, inhalation)Developmental NOAEL (ppm, inhalation)
This compound No data availableNo data available
2-Butoxyethanol 50100
Propylene Glycol Methyl Ether 15003000

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Toxicity Testing
  • Oral (OECD 401): This test involves the administration of a single dose of the substance to fasted rodents via gavage.[6] Animals are observed for at least 14 days for signs of toxicity and mortality.[6] The LD50, the dose estimated to cause mortality in 50% of the animals, is then determined.[6] Note: OECD 401 has been deleted and replaced by alternative methods that reduce the number of animals used.[7][8][9]

  • Dermal (OECD 402): A single dose of the test substance is applied to a shaved area of the skin of animals (typically rabbits or rats) for 24 hours.[10][11][12][13][14] The animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.[11][12]

  • Inhalation (OECD 403): Animals are exposed to the test substance in the form of a vapor, aerosol, or dust for a defined period (usually 4 hours). They are then observed for 14 days for signs of toxicity and mortality to determine the LC50, the concentration estimated to cause mortality in 50% of the animals.

Irritation and Corrosion Testing
  • Dermal (OECD 404): A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit) under a semi-occlusive patch for up to 4 hours.[5][15][16][17][18] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific time points over a period of up to 14 days to assess the degree of irritation or corrosion.[5][15][16][17][18]

  • Eye (OECD 405): A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control.[19][20][21][22][23] The eyes are examined for up to 21 days for signs of corneal opacity, iritis, conjunctivitis (redness), and chemosis (swelling) to determine the irritation potential.[19][20][21][22][23]

Genotoxicity Testing
  • Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses specific strains of bacteria (Salmonella typhimurium and Escherichia coli) to detect gene mutations.[24][25][26][27][28] The bacteria, which require a specific amino acid for growth, are exposed to the test substance with and without a metabolic activation system (S9 mix).[24][25][26][27][28] A positive result is indicated by an increase in the number of revertant colonies that can grow without the amino acid.[24][25][26][27][28]

Repeated-Dose and Developmental Toxicity Testing
  • Repeated Dose 90-Day Oral Toxicity Study (OECD 408): The test substance is administered daily to rodents in their diet, drinking water, or by gavage for 90 days.[29][30][31][32] Animals are observed for signs of toxicity, and at the end of the study, detailed pathological examinations are performed to identify target organs and determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[29][30][31][32]

  • Prenatal Developmental Toxicity Study (OECD 414): The test substance is administered to pregnant animals (typically rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and the fetuses are examined for any adverse effects on development, including skeletal and visceral abnormalities. This study determines the maternal and developmental NOAELs.

Metabolic Pathways and Mechanism of Toxicity

The differing toxicological profiles of P-series and E-series glycol ethers are primarily attributed to their distinct metabolic pathways.

G cluster_p_series P-Series Glycol Ethers (e.g., this compound, PGME) cluster_e_series E-Series Glycol Ethers (e.g., 2-Butoxyethanol) P_Solvent This compound / PGME P_Metabolite1 Propylene Glycol P_Solvent->P_Metabolite1 O-dealkylation P_Metabolite2 Conjugates (Glucuronide, Sulfate) P_Solvent->P_Metabolite2 Conjugation P_Excretion Excretion P_Metabolite1->P_Excretion P_Metabolite2->P_Excretion E_Solvent 2-Butoxyethanol E_Metabolite1 Butoxyacetaldehyde E_Solvent->E_Metabolite1 Alcohol Dehydrogenase E_Metabolite2 Butoxyacetic Acid (BAA) E_Metabolite1->E_Metabolite2 Aldehyde Dehydrogenase Toxicity Toxicity (Hematotoxicity, etc.) E_Metabolite2->Toxicity E_Excretion Excretion E_Metabolite2->E_Excretion

Caption: Comparative metabolic pathways of P-series and E-series glycol ethers.

As illustrated, 2-Butoxyethanol is metabolized via alcohol and aldehyde dehydrogenases to butoxyacetic acid (BAA).[3] BAA is the primary metabolite responsible for the hematotoxic effects observed with 2-Butoxyethanol.[1][3] In contrast, this compound and PGME are primarily metabolized through O-dealkylation to form propylene glycol and through conjugation with glucuronic acid and sulfate, which are then readily excreted.[4][33] This metabolic route avoids the significant formation of toxic acidic metabolites, contributing to their lower systemic toxicity.

Conclusion

Based on the comprehensive toxicological data, this compound and other P-series glycol ethers like PGME present a lower toxicological risk compared to the E-series solvent 2-Butoxyethanol. The key differentiating factor is the metabolic pathway, which for E-series ethers leads to the formation of toxic acidic metabolites. For researchers, scientists, and drug development professionals, the selection of a P-series glycol ether such as this compound can be a scientifically sound decision to minimize potential health hazards in the laboratory and in final product formulations, without compromising on solvent efficacy. This guide underscores the importance of a data-driven approach to solvent selection, prioritizing both performance and safety.

References

Propylene Glycol Monobutyl Ether: An Environmental Impact Analysis and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Solvent Selection

Propylene (B89431) glycol monobutyl ether (PGBE), a member of the propylene glycol ether family, finds extensive use as a solvent and coupling agent in a variety of industrial and commercial applications. Its favorable solvency characteristics and miscibility with both aqueous and organic media have made it a popular choice. However, with increasing scrutiny on the environmental footprint of chemical products, a thorough analysis of PGBE's environmental impact is crucial for informed decision-making in research, development, and manufacturing. This guide provides a comprehensive comparison of the environmental properties of propylene glycol n-butyl ether (PnB), the most common isomer of PGBE, with viable alternatives, supported by experimental data and detailed methodologies.

Comparative Environmental Fate and Ecotoxicity

The following tables summarize key environmental fate and ecotoxicity data for Propylene Glycol n-Butyl Ether (PnB) and three common alternatives: Dipropylene Glycol n-Butyl Ether (DPnB), Propylene Glycol Methyl Ether (PM), and Ethylene (B1197577) Glycol Monobutyl Ether (EGBE). This data allows for a direct comparison of their potential environmental impacts.

Table 1: Comparison of Key Environmental Fate Parameters

ParameterPropylene Glycol n-Butyl Ether (PnB)Dipropylene Glycol n-Butyl Ether (DPnB)Propylene Glycol Methyl Ether (PM)Ethylene Glycol Monobutyl Ether (EGBE)
Log Kow (Octanol-Water Partition Coefficient) 1.2[1]1.523[2][3]-0.437[4]0.81
Koc (Soil Organic Carbon-Water Partitioning Coefficient) High mobility expectedHigh mobility expectedLow potential for adsorption67
Biodegradability Readily biodegradableReadily biodegradable[5][6]Readily biodegradable[4]Readily biodegradable (90.4% in 28 days)

Table 2: Comparison of Aquatic Ecotoxicity Data

Trophic LevelEndpointPropylene Glycol n-Butyl Ether (PnB)Dipropylene Glycol n-Butyl Ether (DPnB)Propylene Glycol Methyl Ether (PM)Ethylene Glycol Monobutyl Ether (EGBE)
Fish (Oncorhynchus mykiss)96-hour LC50>560 - 1000 mg/L841 mg/L (Poecilia reticulata)[3]>1000 mg/L (Pimephales promelas)1,474 mg/L
Aquatic Invertebrates (Daphnia magna)48-hour EC50>1000 mg/L>1000 mg/L23,300 mg/L1,550 mg/L
Algae (Pseudokirchneriella subcapitata)72-hour EC50>1000 mg/L519 mg/L[2]>1000 mg/L1,840 mg/L

Experimental Protocols

The data presented in this guide are primarily derived from standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality, consistency, and comparability of chemical safety data. Below are summaries of the key experimental methodologies.

OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: Typically rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), or fathead minnow (Pimephales promelas).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 value at 96 hours.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.

  • Test Organism: Daphnia magna, a small freshwater crustacean.

  • Procedure: Young daphnids (less than 24 hours old) are exposed to various concentrations of the test substance for 48 hours.[2][3][7][8][9] The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.[2]

  • Endpoint: The main endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.[7][8]

OECD 201: Alga, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

  • Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over a 72-hour period.[10][11] The growth of the algae is measured by cell counts or other biomass indicators.

  • Endpoint: The EC50 is determined, representing the concentration that causes a 50% reduction in algal growth (either growth rate or yield) compared to a control.[10][11]

OECD 301F: Ready Biodegradability - Manometric Respirometry Test

This test assesses the potential for a chemical to be rapidly biodegraded by microorganisms.

  • Principle: The test substance is incubated with an inoculum of aerobic microorganisms (typically from sewage treatment plant effluent) in a closed respirometer for 28 days. The biodegradation is determined by measuring the oxygen consumed by the microorganisms.

  • Procedure: The oxygen uptake of the test substance is compared to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD).

  • Endpoint: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Visualizing the Environmental Impact Assessment Workflow

To provide a clearer understanding of the logical flow of an environmental impact analysis, the following diagram illustrates a typical workflow.

EnvironmentalImpactAssessment cluster_0 Phase 1: Substance Characterization & Data Collection cluster_1 Phase 2: Experimental Testing (OECD Guidelines) cluster_2 Phase 3: Data Analysis & Risk Assessment cluster_3 Phase 4: Reporting & Decision Making A Identify Substance (e.g., PGBE) B Gather Physicochemical Properties (Log Kow, Koc, etc.) A->B C Collect Existing Ecotoxicity Data A->C F Determine Environmental Fate Parameters B->F C->F G Calculate Ecotoxicity Endpoints (LC50, EC50) C->G D Aquatic Toxicity Testing (OECD 201, 202, 203) D->G E Biodegradability Testing (OECD 301F) E->F I Environmental Risk Characterization F->I G->I H Compare with Alternatives H->I J Publish Comparison Guide I->J K Inform Solvent Selection J->K

Caption: Workflow for Environmental Impact Analysis of a Chemical Substance.

Signaling Pathway for Aquatic Ecotoxicity

The following diagram illustrates the conceptual signaling pathway from the introduction of a solvent into an aquatic environment to the potential ecological effects.

AquaticEcotoxicityPathway cluster_0 Exposure cluster_1 Organism Interaction cluster_2 Cellular & Physiological Effects cluster_3 Ecological Endpoints Solvent Solvent Release into Aquatic Environment Uptake Uptake by Aquatic Organisms Solvent->Uptake Bioavailability Metabolism Metabolic Transformation Uptake->Metabolism Toxicity Molecular & Cellular Toxicity Metabolism->Toxicity Impairment Physiological Impairment Toxicity->Impairment Effects Reduced Survival, Growth, Reproduction Impairment->Effects Population Population Level Impacts Effects->Population

Caption: Conceptual Pathway of Aquatic Ecotoxicity from Solvent Exposure.

Conclusion

The environmental impact analysis of propylene glycol n-butyl ether (PnB) and its alternatives reveals important distinctions for consideration in solvent selection. All the compared propylene glycol ethers (PnB, DPnB, and PM) are readily biodegradable and exhibit low potential for bioaccumulation, as indicated by their low Log Kow values. In terms of aquatic toxicity, they are generally considered to be of low concern, with LC50 and EC50 values typically in the hundreds to thousands of mg/L.

In comparison, ethylene glycol monobutyl ether (EGBE), while also readily biodegradable, has a slightly higher potential for bioaccumulation and generally exhibits slightly higher aquatic toxicity than the propylene glycol ethers.

For researchers, scientists, and drug development professionals, the choice of solvent should be guided by a holistic assessment of performance, safety, and environmental impact. The data presented in this guide suggests that propylene glycol ethers, including PnB, DPnB, and PM, represent more environmentally benign alternatives to ethylene glycol ethers like EGBE, without significant trade-offs in key environmental performance metrics. The selection of a specific propylene glycol ether will then depend on the specific application requirements, such as evaporation rate and solvency for particular solutes. This comparative approach, grounded in standardized experimental data, empowers professionals to make more sustainable choices in their work.

References

A Comparative Guide to Analytical Methods for 1-Butoxy-2-propanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Butoxy-2-propanol, a common solvent in various industrial and pharmaceutical applications. The focus is on the validation of the widely used Gas Chromatography with Flame Ionization Detection (GC-FID) method, benchmarked against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Additionally, Karl Fischer titration is presented as a complementary method for specific water content determination.

Methodology Comparison: Performance at a Glance

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for monitoring workplace exposure. The following table summarizes the key performance characteristics of the compared methods for the analysis of this compound.

ParameterGC-FIDGC-MSHPLC-UV (with derivatization)Karl Fischer Titration
Principle Separation by volatility and detection by ionization in a hydrogen flame.Separation by volatility and detection by mass-to-charge ratio.Separation by polarity and detection by UV absorbance after derivatization.Titration based on the quantitative reaction of water with an iodine-sulfur dioxide-base reagent.
Specificity Good, based on retention time.Excellent, based on retention time and mass spectrum.Good, dependent on the selectivity of the derivatizing agent and chromatographic separation.Excellent for water.
Sensitivity (LOD/LOQ) Low µg/mL to high ng/mL range.Low ng/mL to pg/mL range.[1][2]Dependent on the chromophore introduced during derivatization, typically in the µg/mL range.Can determine water content down to ppm levels.[3]
**Linearity (R²) **Typically >0.99Typically >0.99Typically >0.99Not applicable (titrimetric method).
Precision (%RSD) <2%<5%<5%<2%
Accuracy (%Recovery) 98-102%95-105%95-105%98-102%
Throughput HighMediumMediumHigh
Cost Low to moderateHighModerateLow
Primary Application Quantitative analysis, purity assessment, residual solvent analysis.Identification and quantification, impurity profiling.Quantitative analysis of non-volatile or thermally labile compounds (after derivatization).Water content determination.

Logical Workflow for Method Selection

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique for this compound analysis.

A Define Analytical Need B Is Identification Required? A->B C GC-MS B->C Yes D Is it for Quantitative Analysis? B->D No J Routine QC/Residual Solvent Analysis C->J E GC-FID D->E Yes F Is the analyte thermally labile or non-volatile? D->F No E->J G HPLC (with derivatization) F->G Yes H Is water content the primary concern? F->H No G->J I Karl Fischer Titration H->I Yes H->J No I->J

Caption: Workflow for selecting an analytical method for this compound.

Experimental Protocol: GC-FID Method Validation

This section details the experimental protocol for the validation of a GC-FID method for the quantification of this compound, following ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: 80°C (hold for 2 minutes), ramp at 10°C/min to 200°C (hold for 5 minutes).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range.

Validation Parameters

The following diagram outlines the workflow for the validation of the GC-FID method.

A Method Validation Start B Specificity A->B C Linearity & Range B->C D Precision (Repeatability & Intermediate) C->D E Accuracy D->E F Limit of Detection (LOD) E->F G Limit of Quantitation (LOQ) F->G H Robustness G->H I Method Validated H->I

Caption: Experimental workflow for GC-FID method validation.

  • Specificity: Inject the diluent, a placebo sample (if applicable), and a standard solution of this compound to demonstrate the absence of interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.99.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of a sample at 100% of the test concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD between the two sets of data should be ≤ 3.0%.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo or sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by signal-to-noise ratio (LOD S/N ≥ 3; LOQ S/N ≥ 10).

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min, column from a different lot) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.

Conclusion

The GC-FID method stands out as a robust, reliable, and cost-effective technique for the routine quantitative analysis of this compound. Its high throughput and excellent precision make it ideal for quality control and residual solvent analysis. For applications requiring unambiguous identification, GC-MS is the method of choice due to its superior specificity. While HPLC-UV is not a direct method for the analysis of this compound due to its lack of a chromophore, it can be employed after a suitable derivatization step, particularly for non-volatile matrices. Karl Fischer titration remains the gold standard for the specific determination of water content, a critical parameter in many formulations containing this compound. The selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical requirements, including the need for identification, the required sensitivity, and the sample matrix.

References

Comparative Solubility of Resins in 1-Butoxy-2-propanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the solubility of common industrial resins in 1-Butoxy-2-propanol, a versatile and effective solvent. The information presented herein is intended to assist researchers and professionals in material selection and formulation development. This document summarizes key solubility data, outlines a detailed experimental protocol for solubility determination, and provides a theoretical framework for understanding resin-solvent interactions.

Introduction to this compound

This compound (also known as propylene (B89431) glycol monobutyl ether) is a colorless liquid with a mild, ether-like odor.[1] It is a member of the propylene glycol ether family and is valued for its excellent solvency for a wide range of substances, including resins, oils, and waxes.[2] Its amphipathic nature, possessing both hydrophilic and hydrophobic characteristics, allows it to be an effective solvent for diverse applications, including coatings, inks, and cleaning agents.[1]

Comparative Solubility Analysis

Direct quantitative data for the solubility of various resins in this compound is not extensively available in published literature. However, the compatibility and potential solubility can be effectively predicted and compared using Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by comparing the three Hansen parameters: δD (dispersion), δP (polar), and δH (hydrogen bonding) for both the solvent and the polymer.[3] A smaller distance (Ra) between the HSP of the solvent and the resin indicates a higher likelihood of good solubility.

The Hansen Solubility Parameter distance (Ra) is calculated using the following formula:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

The following table presents the Hansen Solubility Parameters for this compound and various common resin types. The calculated Ra value provides a quantitative measure of their predicted compatibility.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)Hansen Solubility Parameter Distance (Ra) from this compound (MPa½)Predicted Solubility in this compound
This compound 15.3 4.5 9.2 - -
Epoxy Resin (Bisphenol A type) 17.69.74.011.0Moderate to Good
Acrylic Resin (PMMA) 18.610.57.58.0Good
Polyurethane (PU) 18.19.37.16.8Good
Phenolic Resin 21.35.84.313.5Moderate

Disclaimer: The Hansen Solubility Parameters for resins can vary depending on the specific grade, molecular weight, and monomer composition. The values presented here are representative averages from various sources. Experimental verification is crucial for specific applications.

Experimental Protocol for Determining Resin Solubility

The following is a detailed methodology for the experimental determination of resin solubility, adapted from standard laboratory procedures and principles outlined in ASTM D3132.[4][5][6]

Objective: To determine the qualitative and quantitative solubility of a resin in this compound at a specified temperature.

Materials and Equipment:

  • Resin sample (powdered or pelletized)

  • This compound (analytical grade)

  • Analytical balance (accurate to ±0.001 g)

  • Glass vials or test tubes with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven for gravimetric analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a series of resin solutions in this compound at varying concentrations (e.g., 1%, 5%, 10%, 20%, 30% w/w).

    • To do this, accurately weigh the desired amount of resin into a tared glass vial.

    • Add the calculated amount of this compound to the vial.

  • Dissolution:

    • Securely cap the vials.

    • Place the vials on a magnetic stirrer or use a vortex mixer to agitate the mixtures.

    • For resins that are difficult to dissolve at room temperature, place the vials in a constant temperature bath set to a specified temperature (e.g., 25°C, 50°C).

    • Allow the mixtures to agitate for a standardized period (e.g., 24 hours) to ensure maximum dissolution.

  • Observation (Qualitative Assessment):

    • After the dissolution period, visually inspect each vial.

    • Record the appearance of the solution:

      • Soluble: Clear, single-phase solution with no visible particles.

      • Partially Soluble: Hazy or cloudy solution, or the presence of swollen, undissolved resin.

      • Insoluble: The resin remains as a distinct, undissolved solid.

  • Gravimetric Analysis (Quantitative Assessment):

    • For solutions that appear soluble or partially soluble, carefully take a known volume of the supernatant (the clear liquid portion).

    • Filter the supernatant using a syringe filter to remove any undissolved microparticles.

    • Accurately weigh a clean, dry aluminum pan.

    • Dispense a known volume of the filtered solution into the pan.

    • Place the pan in an oven at a temperature sufficient to evaporate the this compound without degrading the resin (e.g., 120°C).

    • Once the solvent has completely evaporated and a constant weight is achieved, reweigh the pan.

    • The difference in weight corresponds to the mass of the dissolved resin.

    • Calculate the solubility in g/100mL or as a weight percentage.

  • Data Presentation:

    • Summarize the qualitative and quantitative solubility data in a table for easy comparison across different resins and temperatures.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining resin solubility.

experimental_workflow Experimental Workflow for Resin Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis cluster_results Results prep1 Weigh Resin prep2 Add this compound prep1->prep2 Known concentrations diss1 Agitate (Stir/Vortex) prep2->diss1 diss2 Apply Heat (Optional) diss1->diss2 For 24h analysis1 Visual Observation (Qualitative) diss2->analysis1 analysis2 Gravimetric Analysis (Quantitative) analysis1->analysis2 results1 Data Tabulation analysis2->results1 results2 Solubility Comparison results1->results2

Caption: A flowchart of the experimental procedure for determining resin solubility.

References

Evaluating the Influence of 1-Butoxy-2-propanol on the Mechanical Properties of Polymer Films: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 1-Butoxy-2-propanol and alternative common plasticizers on the mechanical properties of polymer films. The data presented is essential for optimizing film formulations for specific applications, ensuring desired flexibility, strength, and durability.

Introduction to this compound in Polymer Films

This compound, a propylene (B89431) glycol ether, is a colorless liquid with a mild odor, recognized for its utility as a solvent and coalescing agent in the formulation of coatings and inks.[1] Its amphipathic nature, possessing both hydrophilic and hydrophobic characteristics, allows it to dissolve a wide range of substances.[1] In the context of polymer films, its primary role is to facilitate the formation of a continuous and defect-free film from latex or emulsion polymers.[1] The inclusion of such additives, often referred to as plasticizers, is critical in modifying the mechanical properties of the resulting film. Plasticizers work by embedding themselves between polymer chains, which increases the free volume and enhances the mobility of the polymer chains. This ultimately alters the material's flexibility, strength, and elasticity.[2][3]

The key mechanical properties typically evaluated are:

  • Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

  • Elongation at Break: The percentage increase in length that a material achieves before it ruptures.

  • Young's Modulus (Elastic Modulus): A measure of a material's stiffness.

Comparative Analysis of Plasticizer Effects on Polymer Film Mechanics

To provide a clear comparison, this section presents data on the mechanical properties of two widely used polymers, Polylactic Acid (PLA) and Polyvinyl Chloride (PVC), when formulated with common alternative plasticizers.

Polylactic Acid (PLA) Films

PLA is a biodegradable thermoplastic polyester (B1180765) that is brittle in its pure form.[4] Plasticizers are often added to improve its flexibility for applications in packaging and other industries.

Table 1: Effect of Various Plasticizers on the Mechanical Properties of PLA Films

PlasticizerPolymerPlasticizer Concentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
None (Neat PLA)PLA060.0[4]6.0[4]2.74[5]
Polyethylene Glycol (PEG)PLA1561.0[6]Minimal change[6]2.23[6]
Polyethylene Glycol (PEG)PLA15-61.3[7]-
GlycerolPLA/Wheat Bran11.22[8]0.014[8]-
Poly(propylene glycol) (PPG)PLA5-12.5DecreasedIncreased-

Note: The specific molecular weight of the plasticizer and the processing conditions can significantly influence the mechanical properties.

Polyvinyl Chloride (PVC) Films

PVC is a versatile thermoplastic that can be made flexible through the addition of plasticizers, making it suitable for a wide range of applications from films and sheets to cables and flooring.

Table 2: Effect of Dioctyl Phthalate (DOP) on the Mechanical Properties of PVC Films

PlasticizerPolymerPlasticizer Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Shore Hardness
Dioctyl Phthalate (DOP)PVCIncreasingDecreases[9][10]Increases[9][10]Decreases[9]
Dioctyl Phthalate (DOP)PVC-19.2[11]318.1[11]-

phr: parts per hundred parts of resin

Experimental Protocols for Mechanical Property Testing

The standard method for determining the tensile properties of thin plastic sheeting is ASTM D882.[9][12][13] This protocol ensures that results are comparable across different studies and materials.

Principle of the Test

A sample of the polymer film is securely held by two grips and pulled apart at a constant speed until it breaks.[14] During this process, the force required to stretch the film and the elongation of the film are continuously measured.

Apparatus
  • Universal Testing Machine (UTM): Equipped with a load cell to measure force and a system to measure grip separation.

  • Grips: Designed to hold the specimen securely without causing premature failure.

  • Micrometer: To accurately measure the thickness of the film specimens.

  • Specimen Cutter: To prepare rectangular specimens of a specified width.

Specimen Preparation
  • Cut rectangular specimens from the polymer film. The standard width is typically between 5 mm and 25.4 mm.[13]

  • The length of the specimen should be at least 50 mm longer than the initial grip separation.[13]

  • Measure the thickness of each specimen at several points along its length and use the average value.

  • Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing.[9]

Test Procedure
  • Set the initial distance between the grips on the UTM. A common distance is 100 mm.[13]

  • Mount the specimen in the grips, ensuring it is aligned and not under any initial tension.

  • Set the crosshead speed (rate of grip separation). This can range from 12.5 mm/min to 500 mm/min depending on the material.[9]

  • Start the test and record the force and elongation until the specimen breaks.

  • Repeat the test for a statistically significant number of specimens (typically at least 5).[9]

Calculation of Mechanical Properties
  • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.[13]

  • Elongation at Break (%): The increase in length at the moment of rupture divided by the initial length, multiplied by 100.

  • Young's Modulus (GPa): The slope of the initial linear portion of the stress-strain curve.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying principles, the following diagrams are provided.

Experimental Workflow for Evaluating Plasticizer Effect

G Experimental Workflow cluster_0 Film Preparation cluster_1 Mechanical Testing cluster_2 Data Analysis A Polymer Solution Preparation (Polymer + Solvent) B Addition of this compound (Test Group) A->B C Addition of Alternative Plasticizer (Control Group) A->C D Film Casting B->D C->D E Drying/Curing D->E F Specimen Preparation (ASTM D882) E->F G Tensile Testing (UTM) F->G H Data Acquisition (Stress vs. Strain) G->H I Calculation of Mechanical Properties (Tensile Strength, Elongation, Young's Modulus) H->I J Comparative Analysis I->J K Evaluation of this compound Effect J->K Conclusion

Caption: Workflow for comparing the effect of this compound on polymer film mechanics.

Mechanism of Plasticization

G Mechanism of Plasticization cluster_0 Before Plasticizer cluster_1 After Plasticizer Addition cluster_2 Resulting Mechanical Properties A Polymer Chains (Closely Packed) B Strong Intermolecular Forces A->B Results in C Plasticizer Molecules (e.g., this compound) D Increased Inter-chain Distance C->D Insert between chains E Reduced Intermolecular Forces D->E Leads to F Increased Flexibility (Higher Elongation at Break) E->F G Decreased Stiffness (Lower Young's Modulus) E->G H Reduced Brittleness (Lower Tensile Strength) E->H

Caption: How plasticizers modify the mechanical properties of polymers.

Conclusion and Future Directions

The addition of plasticizers is a critical step in tailoring the mechanical properties of polymer films for specific end-uses. While this guide provides a comparative overview of common plasticizers for PLA and PVC, it also highlights a significant knowledge gap regarding the specific effects of this compound.

For researchers and drug development professionals, it is imperative to conduct direct experimental studies to quantify the impact of this compound on the tensile strength, elongation at break, and Young's modulus of relevant polymer films. Such data will be invaluable for the rational design of novel film formulations with optimized performance characteristics. Future research should also investigate the influence of this compound concentration, its interaction with different polymer types, and its long-term effects on film stability and degradation.

References

cross-validation of analytical results for 1-Butoxy-2-propanol from different labs

Author: BenchChem Technical Support Team. Date: December 2025

Inter-laboratory Cross-Validation of 1-Butoxy-2-propanol Quantification

This guide provides a comparative framework for the analytical results of this compound quantification from different laboratories. Ensuring consistency and accuracy across different testing sites is critical for regulatory submission and product quality control in the pharmaceutical and chemical industries. This document outlines a standardized experimental protocol, presents a comparative analysis of hypothetical data, and visualizes the cross-validation workflow.

Comparative Analysis of Analytical Performance

The following table summarizes the hypothetical results for the quantification of a 100 µg/mL this compound control sample distributed to three different laboratories.

Parameter Laboratory A Laboratory B Laboratory C
Mean Measured Concentration (µg/mL) 98.7101.295.8
Standard Deviation (µg/mL) 1.21.52.1
Coefficient of Variation (%) 1.221.482.19
Accuracy (Recovery %) 98.7%101.2%95.8%
Analytical Method GC-FIDGC-MSHPLC-UV
Sample Preparations 555

Experimental Protocols

A detailed methodology is crucial for the reproducibility and comparison of analytical results. The following protocol for Gas Chromatography-Flame Ionization Detection (GC-FID) is provided as a reference standard.

Quantification of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Objective: To accurately quantify the concentration of this compound in a given sample.

2. Materials and Reagents:

  • This compound (analytical standard, >99.5% purity)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water

  • 2 mL amber glass vials with PTFE-lined septa

  • Micropipettes and tips

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Autosampler

4. Standard Preparation:

  • Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock standard with methanol.

5. Sample Preparation:

  • Accurately dilute the provided sample with methanol to fall within the calibration curve range. A 1:10 dilution is recommended for an expected concentration of 100 µg/mL.

6. GC-FID Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Detector Temperature: 280°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

7. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a linear calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the samples using the calibration curve.

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in an inter-laboratory cross-validation study.

cluster_prep Preparation Phase cluster_dist Execution Phase cluster_analysis Analysis Phase cluster_eval Evaluation Phase A Define Analytical Protocol B Prepare Homogeneous Samples A->B C Select Participating Labs B->C D Distribute Samples & Protocol C->D L1 Lab A Analysis D->L1 L2 Lab B Analysis D->L2 L3 Lab C Analysis D->L3 E Collect & Compile Data L1->E L2->E L3->E F Statistical Analysis (e.g., ANOVA, t-tests) E->F G Generate Comparison Report F->G H Identify Discrepancies F->H

Caption: Inter-laboratory cross-validation workflow.

cluster_pathway Decision Pathway for Discrepant Results A Discrepancy Identified B Review Raw Data Check for Calculation Errors A->B C Examine Sample Handling & Prep Logs A->C D Verify Instrument Calibration & Performance A->D E Root Cause Identified? B->E C->E D->E F Implement Corrective Actions E->F Yes H Protocol Modification Required E->H No G Re-analyze Samples F->G

Caption: Troubleshooting signaling pathway for results.

Safety Operating Guide

Proper Disposal of 1-Butoxy-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 1-Butoxy-2-propanol, a common solvent in laboratory settings. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a combustible liquid that can cause skin and serious eye irritation.[1][2] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and safety glasses or a face shield.[1]

In the event of a spill, immediately contain the leakage with a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not allow the chemical to enter drains or waterways.[1] The collected material should be placed in a suitable, sealed container for disposal.

Waste Characterization and Regulatory Overview

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. This compound is not a specifically listed hazardous waste. However, its flashpoint is between 54.5°C and 63°C (129.1°F and 145.4°F).[3][4][5] According to the EPA, a liquid with a flashpoint less than 60°C (140°F) is considered to have the characteristic of ignitability, assigning it the hazardous waste code D001 . Therefore, waste this compound must be managed as a hazardous waste.

It is the responsibility of the waste generator to make an accurate hazardous waste determination.

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Flash Point 54.5°C - 63°C (129.1°F - 145.4°F)[3][4][5]
Boiling Point 171.5°C (340.7°F)[3]
Density 0.880 g/cm³ at 20°C[3]
Solubility in Water 6 g/100 mL[3]
Autoignition Temperature 260°C (500°F)[4]

Step-by-Step Disposal Protocol

The following is a detailed, procedural guide for the proper disposal of this compound in a laboratory setting.

Waste Accumulation and Container Selection
  • Use a Designated, Compatible Container: Collect waste this compound in a container that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable. The container must be in good condition, with a secure, leak-proof screw-on cap.

  • Leave Headspace: Do not fill the container to the top. Leave at least two inches of headspace to allow for vapor expansion.

Labeling the Waste Container

Proper labeling is a critical compliance step. The label must be affixed to the container as soon as the first drop of waste is added. The label must include the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • A clear indication of the hazards, such as "Ignitable" .

  • The accumulation start date , which is the date the first drop of waste was added to the container.

  • The name and contact information of the responsible researcher or laboratory.

Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The SAA should have secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must be kept tightly closed except when adding waste.

  • Segregate Incompatible Wastes: Do not store incompatible chemicals together in the same SAA.

Arranging for Disposal
  • Adhere to Accumulation Limits: Small Quantity Generators (SQGs) of hazardous waste can accumulate waste on-site for up to 180 days (or 270 days if the disposal facility is over 200 miles away).

  • Contact a Licensed Waste Disposal Company: The disposal of hazardous waste must be handled by a licensed and reputable chemical waste disposal company. These companies are trained and equipped to transport and dispose of hazardous materials in accordance with all federal, state, and local regulations.

  • Prepare for Pickup: Ensure all waste containers are properly labeled and sealed before the scheduled pickup. The disposal company will provide a hazardous waste manifest, a legal document that tracks the waste from the point of generation to its final disposal. The generator must sign the manifest and keep a copy for their records.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and steps in the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Accumulation cluster_disposal Disposal Arrangement start Generate this compound Waste container Select Compatible Container start->container label_waste Label with 'Hazardous Waste', Chemical Name, Hazards, and Date container->label_waste store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store_saa contact_vendor Contact Licensed Hazardous Waste Disposal Company store_saa->contact_vendor schedule_pickup Schedule Waste Pickup contact_vendor->schedule_pickup prepare_shipment Prepare for Shipment (Seal and Verify Labels) schedule_pickup->prepare_shipment manifest Complete and Sign Hazardous Waste Manifest prepare_shipment->manifest disposal Waste Transported for Proper Disposal manifest->disposal

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and compliant management of this compound waste, thereby protecting their personnel, the community, and the environment.

References

Navigating the Safe Handling of 1-Butoxy-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance on personal protective equipment, operational protocols, and disposal plans for researchers, scientists, and drug development professionals working with 1-Butoxy-2-propanol.

This document provides immediate, essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of all personnel and to maintain a compliant research environment.

Personal Protective Equipment (PPE): A Data-Driven Approach

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE and includes key quantitative data to aid in the selection of the most effective protective gear.

PPE CategoryRecommended SpecificationQuantitative Data
Hand Protection Chemical-resistant glovesNitrile Rubber (0.4 mm thickness): Breakthrough time of 480 minutes [1]. For splash contact, a nitrile rubber glove with a minimum layer thickness of 0.2 mm has a breakthrough time of 30 minutes[1].
Note on other glove materials: While specific breakthrough time data for other glove types with this compound is limited, data for the related compound 2-Butoxyethanol can offer some guidance. For 2-Butoxyethanol, reported breakthrough times are: Neoprene (180 min), Polyvinyl Alcohol (120 min), Natural Rubber (45 min), and Viton® (>480 min)[2]. These times should be used as an estimate only, and it is crucial to consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.Must conform to EN166 (EU) or NIOSH (US) approved standards[1].
Skin and Body Protection Laboratory coat. For larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit is recommended.Wear impervious clothing to prevent skin contact.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, or for high-concentration exposures, a NIOSH-approved respirator is necessary.For situations where air-purifying respirators are deemed appropriate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls[1]. If a respirator is the sole means of protection, a full-face supplied air respirator is required[1].

Occupational Exposure Limits

Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound. However, some sources indicate the following limits:

OrganizationExposure Limit
Not SpecifiedTWA: 100 ppm
Not SpecifiedSTEL: 150 ppm

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

It is important to note that for the related compound, 2-Butoxyethanol, OSHA has a PEL of 50 ppm (240 mg/m³) as an 8-hour TWA with a skin notation, and NIOSH has a REL of 5 ppm (24 mg/m³) as a 10-hour TWA, also with a skin notation[3][4]. The ACGIH has a Threshold Limit Value (TLV) of 20 ppm as an 8-hour TWA for 2-Butoxyethanol[5]. Given the structural similarity, it is prudent to handle this compound with the same degree of caution.

Experimental Protocols: Ensuring PPE Efficacy

The general methodology involves:

  • A specimen of the protective clothing material is placed in a test cell, acting as a barrier between a challenge liquid (this compound) and a collection medium.

  • The collection medium is continuously monitored for the presence of the challenge chemical.

  • The time it takes for the chemical to be detected in the collection medium is the breakthrough time.

  • The rate at which the chemical permeates the material after breakthrough is also measured.

Researchers should always consult the manufacturer's data, which is often based on this standard, when selecting gloves and other protective clothing.

Visualizing Safe Handling and Disposal Workflows

To ensure procedural clarity, the following diagrams illustrate the key decision-making and operational steps for handling this compound safely.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling This compound assess_exposure Assess Potential Exposure Level (Splash vs. Immersion) start->assess_exposure select_gloves Select Appropriate Gloves (e.g., Nitrile for >480 min protection) assess_exposure->select_gloves select_eye_face Select Eye/Face Protection (Goggles/Face Shield) assess_exposure->select_eye_face select_body Select Body Protection (Lab Coat/Apron) assess_exposure->select_body select_respiratory Assess Ventilation & Select Respirator if Needed assess_exposure->select_respiratory handle_chemical Proceed with Handling select_gloves->handle_chemical select_eye_face->handle_chemical select_body->handle_chemical select_respiratory->handle_chemical

Caption: A logical workflow for selecting the appropriate PPE.

Disposal_Plan_Workflow Disposal Plan for Contaminated Materials start Start: Contaminated Material Generated segregate_waste Segregate Contaminated PPE and Materials from General Waste start->segregate_waste liquid_waste Collect Liquid Waste in Designated, Labeled, Sealable Containers segregate_waste->liquid_waste solid_waste Place Contaminated Solids (gloves, wipes) in a Labeled, Sealed Bag or Container segregate_waste->solid_waste store_waste Store Waste in a Designated, Well-Ventilated Secondary Containment Area liquid_waste->store_waste solid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end Waste Disposed by Licensed Contractor contact_ehs->end

Caption: A step-by-step disposal plan for contaminated PPE.

Operational and Disposal Plans

Handling Procedures:

  • Always work in a well-ventilated area, preferably within a chemical fume hood.

  • Keep away from heat, sparks, open flames, and other ignition sources[1].

  • Ground/bond container and receiving equipment to prevent static discharge.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Spill Response:

  • In case of a spill, evacuate the area and remove all ignition sources.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite[1].

  • Collect the absorbed material into a sealable container for disposal.

Disposal Plan:

  • All waste contaminated with this compound must be treated as hazardous waste.

  • Do not dispose of this chemical down the drain.

  • Contaminated materials, including gloves, absorbent materials, and empty containers, must be collected in labeled, sealed containers.

  • Empty containers should be handled as if they contain the product[1].

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company[1]. Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.